molecular formula C7H10N2O B1505338 (4,6-Dimethylpyrimidin-5-yl)methanol CAS No. 1067230-39-0

(4,6-Dimethylpyrimidin-5-yl)methanol

Cat. No.: B1505338
CAS No.: 1067230-39-0
M. Wt: 138.17 g/mol
InChI Key: HWPCRBCSSZOYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,6-Dimethylpyrimidin-5-yl)methanol is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-7(3-10)6(2)9-4-8-5/h4,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPCRBCSSZOYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704397
Record name (4,6-Dimethylpyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067230-39-0
Record name (4,6-Dimethylpyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4,6-Dimethylpyrimidin-5-yl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold, integral to the structure of nucleobases in DNA and RNA and a privileged motif in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, finding application as anticancer, antimicrobial, and anti-inflammatory agents.[1] Within this important class of compounds, (4,6-Dimethylpyrimidin-5-yl)methanol emerges as a highly valuable, yet specific, building block. Its strategic placement of two methyl groups and a primary alcohol function on the pyrimidine core offers a unique combination of steric and electronic properties, making it a key intermediate for the synthesis of complex, targeted therapeutics.

This technical guide provides a comprehensive analysis of this compound for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, plausible synthetic routes with detailed protocols, spectroscopic signature, and chemical reactivity. Furthermore, we will explore its application as a synthetic intermediate, particularly in the context of developing next-generation kinase inhibitors, drawing parallels from structurally related compounds that have shown significant promise in oncology research.[2]

Molecular Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is critical for its effective use in a laboratory or process chemistry setting.

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized below.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 1067230-39-0[3][4]
Molecular Formula C₇H₁₀N₂O-
Molecular Weight 138.17 g/mol -
Canonical SMILES CC1=C(C=NC(=N1)C)CO-
Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, the following table includes known information and predicted properties for analogous compounds. These values serve as a reliable guide for experimental design, including solvent selection and reaction condition planning.

PropertyValueNotes
Appearance White to off-white solid (predicted)Based on similar pyrimidine derivatives.
Melting Point Not reported-
Boiling Point 257.3 °C at 760 mmHg (Predicted)For the isomer (2,4-dimethylpyrimidin-5-yl)methanol.[5]
Density 1.13 g/cm³ (Predicted)For the isomer (2,4-dimethylpyrimidin-5-yl)methanol.[5]
Solubility Soluble in methanol, ethanol, DMSO, DMFPredicted based on the polarity of the hydroxyl group and the heterocyclic core.[6]

Synthesis and Manufacturing

The synthesis of this compound is not commonly detailed in standard literature, but a robust pathway can be designed based on established pyrimidine chemistry. The most logical and efficient approach involves the final-step reduction of a carbonyl precursor.

Retrosynthetic Analysis

A logical retrosynthetic route identifies 4,6-dimethylpyrimidine-5-carbaldehyde as the immediate precursor. This aldehyde can be synthesized from the corresponding 4,6-dimethylpyrimidin-5-ol, a known compound. This strategy isolates the sensitive alcohol functionality to the final step, minimizing the need for protecting groups and simplifying the overall process.

G Target This compound Precursor1 4,6-Dimethylpyrimidine-5-carbaldehyde Target->Precursor1 Reduction Precursor2 4,6-Dimethylpyrimidin-5-ol Precursor1->Precursor2 Oxidation StartingMaterials 3-Chloro-2,4-pentanedione + Formamide Precursor2->StartingMaterials Cyclocondensation

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Pathway

The forward synthesis begins with a classical pyrimidine ring formation. The cyclocondensation of 3-chloro-2,4-pentanedione with formamide provides the key intermediate, 4,6-dimethylpyrimidin-5-ol.[2] This intermediate is then oxidized to 4,6-dimethylpyrimidine-5-carbaldehyde, which is subsequently reduced to the target alcohol.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction 3-Chloro-2,4-pentanedione 3-Chloro-2,4-pentanedione 4,6-Dimethylpyrimidin-5-ol 4,6-Dimethylpyrimidin-5-ol 3-Chloro-2,4-pentanedione->4,6-Dimethylpyrimidin-5-ol Formamide, Reflux 4,6-Dimethylpyrimidine-5-carbaldehyde 4,6-Dimethylpyrimidine-5-carbaldehyde 4,6-Dimethylpyrimidin-5-ol->4,6-Dimethylpyrimidine-5-carbaldehyde MnO₂, DCM This compound This compound 4,6-Dimethylpyrimidine-5-carbaldehyde->this compound NaBH₄, Methanol

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol: Reduction of 4,6-Dimethylpyrimidine-5-carbaldehyde

This protocol describes the final, critical step of the synthesis. The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate; it is a mild and selective reagent that efficiently reduces aldehydes to primary alcohols at ambient temperatures without affecting the potentially reducible pyrimidine ring, a known side reaction with harsher reagents like LiAlH₄.[7]

Materials:

  • 4,6-Dimethylpyrimidine-5-carbaldehyde

  • Methanol (ACS Grade)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Dissolve 4,6-dimethylpyrimidine-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: While stirring at 0 °C, add sodium borohydride (1.1 eq) to the solution in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Workup: Carefully quench the reaction by the slow addition of deionized water at 0 °C. Remove the methanol under reduced pressure.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude material by flash column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Structural confirmation of this compound relies on a combination of standard spectroscopic techniques. The following data are predicted based on the known spectral properties of analogous pyrimidine and benzyl alcohol structures.[8][9][10]

TechniqueExpected Features
¹H NMR δ ~8.8-9.0 ppm (s, 1H, pyrimidine C2-H); δ ~4.6-4.8 ppm (s, 2H, -CH₂OH); δ ~2.5-2.7 ppm (s, 6H, 2 x -CH₃); δ (variable) (br s, 1H, -OH)
¹³C NMR δ ~165-168 ppm (pyrimidine C4/C6); δ ~157-159 ppm (pyrimidine C2); δ ~120-125 ppm (pyrimidine C5); δ ~58-62 ppm (-CH₂OH); δ ~22-25 ppm (-CH₃)
IR (cm⁻¹) 3400-3200 (br, O-H stretch); 3050-3000 (C-H stretch, aromatic); 2950-2850 (C-H stretch, aliphatic); 1600-1550 (C=N, C=C stretch); 1050-1000 (C-O stretch)
Mass Spec (EI) Expected M⁺ at m/z = 138. The fragmentation pattern would likely show a prominent peak at m/z = 107 ([M-CH₂OH]⁺).

Chemical Reactivity and Derivative Synthesis

The reactivity of this compound is dominated by its primary alcohol functionality, which serves as a versatile handle for synthetic transformations.

Key Transformations

The hydroxymethyl group can be readily converted into other functional groups, opening pathways to a wide array of derivatives.

  • Oxidation: Mild oxidation (e.g., with MnO₂) converts the alcohol to 4,6-dimethylpyrimidine-5-carbaldehyde, a key building block for imines, hydrazones, and further condensation reactions.[1] Stronger oxidation yields the corresponding carboxylic acid.

  • Halogenation: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) replaces the hydroxyl group with a halogen, creating an electrophilic center for nucleophilic substitution reactions.[1]

  • Etherification: The alcohol can be deprotonated with a suitable base (e.g., NaH) and alkylated to form ethers, a common strategy in medicinal chemistry to modulate solubility and metabolic stability.[2]

G Core This compound Aldehyde 4,6-Dimethylpyrimidine-5-carbaldehyde Core->Aldehyde [O] Halide 5-(Halomethyl)-4,6-dimethylpyrimidine Core->Halide SOCl₂ or PBr₃ Ether 5-((Alkoxy)methyl)-4,6-dimethylpyrimidine Core->Ether 1. NaH 2. R-X

Caption: Key chemical transformations of this compound.

Experimental Protocol: Oxidation to 4,6-Dimethylpyrimidine-5-carbaldehyde

Materials:

  • This compound

  • Manganese dioxide (MnO₂, activated)

  • Dichloromethane (DCM, anhydrous)

  • Celite®

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add activated manganese dioxide (10 eq).

  • Stir the resulting black suspension vigorously at room temperature. Monitor the reaction by TLC. The reaction typically requires 12-24 hours for completion.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the pad thoroughly with DCM.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the desired aldehyde, which can be used directly or purified further by chromatography if necessary.

Applications in Research and Drug Development

While this compound itself is not known for significant direct biological activity, its true value lies in its role as a sophisticated synthetic intermediate.[6]

A Scaffold for Kinase Inhibitors

The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors, crucial for anchoring the molecule in the ATP-binding pocket of the enzyme.[1] Research into structurally related compounds underscores the potential of this scaffold. For instance, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been designed, synthesized, and evaluated as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[2] In these designs, the 5-position is functionalized via an ether linkage, a transformation directly accessible from this compound's precursor, 4,6-dimethylpyrimidin-5-ol. This highlights the strategic importance of functionalization at the C5 position of the 4,6-dimethylpyrimidine core for achieving targeted biological activity.

Versatile Synthetic Intermediate

The ability to easily convert the hydroxymethyl group into an aldehyde, halide, or ether linkage makes this compound a versatile starting point for building molecular complexity.[6][11] This flexibility allows for its incorporation into a wide range of molecular libraries for high-throughput screening in drug discovery campaigns targeting various diseases.

Conclusion

This compound is a specialized chemical building block with significant potential for advanced applications in medicinal chemistry and materials science. Its well-defined structure, predictable reactivity centered on the primary alcohol, and the inherent biological relevance of its pyrimidine core make it an asset for synthetic chemists. The clear synthetic pathways and derivatization strategies outlined in this guide provide a solid foundation for researchers to leverage this molecule in the design and synthesis of novel, high-value compounds, particularly in the pursuit of targeted therapeutics like kinase inhibitors.

References

  • The Emerging Therapeutic Potential of Pyrimidin-4-yl-methanol Derivatives: A Technical Guide. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwMHpp00cBl26RZaz2opqwUVi5ZA1s-IMYWEwQxwNmmUka0GIWjgEc1dXI-Vx5Nr1hJNzxQmmJCjk49spTX5ayX5bNSpjaCQbb9EnTxY8JnKlVu5Kww5ZahHS6r45-cypvw-5JcUsSF9EeSXn_ZL2bk2cCGGywLky0-8gqGfskhF6o7d-W8inCkAGEXNpzyI9Mh-oXZxl5Wq7Fe52vNHAGKvxDImWMlBLhrkm1Sg-mWzOhJ3JbyczR
  • Pyrimidine synthesis. Organic Chemistry Portal. Available at: https://vertexaisearch.cloud.google.
  • This compound | 1067230-39-0. ChemicalBook. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO9AKpYZl-qJV-0KRrb6oh-AVUUSbn-TdohZFsJ9CR7vwFNAana-z4q370kXA31kg1mldL2xlHOu_bHy7dMpAIgWSYStgAF8uWzQB7IHD8r8fe_0XT63ZCgUAhsaDgs0RPJk_Ag1mryg-dsqHxKtNrexiA7oLm4ZKUMPdkXyifnzA=
  • (4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol. PubChem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiNgSYaMmKD4YEfmx3EGW6kXmOkd81R_FZtCJQgGo7UGYQRlKtpnoCL1Q9TqwBJeZraD8v3FlX5u7Ud46alKtca7cWsM6L3GNuHLfYGLHK7t8st2X4KEo-Ya8nSSQcTD-N3uGtWyjw1tv7zt1Me0TRmpojlrvWiIbpqBfCJxydzrc1Npjk71dyISF-JubXfj3Q
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOd1lm-h1gk4zigP7A9JRPEBUrVvfctnUhk516saDJNG48MNKkx4-a6X2Lz5_W7RBRwhmQi6N1jubI2acdhzW6X4XNkAeGorvISPJsVkitfp0V9qurZI_s3eZxGya6VQ40oWFsjeMdjyIrs9KltCa-mBx-z9WMzKpIf8XG6XrU_3o0wkt2Lbqb
  • Supporting Information. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiaYfX4tzAZjgVfeU1oLEj-Mow4BqxhcGLDUx29KvJxEWPBCEVfToH1VljT7c-IWC1SCDOP55HBZ4dxfBJS2wuAtA4GEefTZ5viuPUbQdJqEey_NfAcAupkqP8jYyWblT8K_CUNXYxXZVPgQtPSst8DWqqtlWNTbI=
  • (4-Amino-2-isopropylpyrimidin-5-yl)methanol. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmsTwgPS4p-XXkZUn_rezclL2E5TFnTChmtZcefLailPbTQVbmCmojF0Qx9HDa-J78Ua91XgDs1nAw6hze7YrCTY70_gQAAaDWxTG4iS3rAsyHoqD2rq3s9QPjYMTOmiCyAQydeFs=
  • This compound/CAS:1067230-39-0. HXCHEM. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1FuOk5ZjlvlzgtJCuwgKvEdBp40LEwuuetnrwEALQ61x1PkKTdp6fTSEQt2LsogFSrGwNxHZ6bEY-GxmjwT4_oaJoZ1oNp8SiYU9rGVdk-3eU3yQpe6ktTo-6O4bDA8F-SVkb51BQ6TvCOT4PyEY=
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPE0xOaR0zKPVhRvCSxbWJ0kFi3jRI8PQKj7Cy3pNFXZoesLv2F0yBGPYEERfQjc4R61GLjHOgHimmB_Y4s9MHEPCK5_DhtFr-7NPtkugMsKu9QA0s9tbufuOvA96JsE8zaHqB-R2SCzKqtiU=
  • An In-depth Technical Guide to Pyrimidin-4-yl-methanol: Synonyms, Properties, and Synthetic Applications. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh9I4tsvZSPqydLcsqk4vmgiYlS0rLgjHBG-4Mw7DNWdiqksZXibiqRTuVNKfWepfyIWSxuNOqMtxYTPfywFogLesnbjssxW89FstjSfoAspNtIVR2FYi1gwHAdRyyL3iQm5mDTXLgSnMEvBgvmgpfWbdJfE1_21CMoYzSYjrH0-Q_JGH5SaCzWFxEoyunjQzGHhVeRfCxI_94ixI6xqXVrX33oXHoCpv7DejLWUu5t1ZD3KphyMeEKqmikMwEhiEHGDU=
  • (2,4-dimethylpyrimidin-5-yl)methanol CAS NO.698-28-2. LookChem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIhNcy3TrusFrWXfjEFpabdkvVRYfyMKPNjSsU5-yWJbQsjipcJs9KuwoFvzzx-PpQ7d6yh_R-1UPdrXeM0JRyvMurUh7s_VjQGdn5bQi-LIA3UfFKEyTNg21sgwV2xjrQESd3zZuuQtJPSkufDNd-A8rCKIIQeyQpmDAKmAEez-KdFJt5dWAauoiFoQgi
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYLSe_tq_Y6_HLGxMTzCdMezBdPaUVq6TopPBRUy1U3e97GeG8GlFpccDF550OLAswTsbP4MnVv7CzZeXL0lVYQyo8a14qfgEO02m6etX5OLhSK3BtaATrjrsp7yeTobt5f4G-UA_LSfKpyhofErlPS3EErJH3H7NWrlPrp0nr2a0fjOYwp-uM8pCWCSNiXLkdfv-nyaKlGLw==
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqHvMh1L51CNjMdkcURYR6n9iU09-trmKmP_PSF6OXYV5sW3-UlBOPOztrm3gKHigz1PKHVVry1DC3iDcb_DEzDyfuuoJFPmFaFkn574isMqavC_J_cMXn1lAlnNW2DCtp09hK9G5MEjbwrOoyoW2jZ9Rd7Qalzq8nBpVR6w==
  • Application Notes and Protocols: (Pyrimidin-4-yl)methanol as a Versatile Building Block for Heterocyclic Compound Synthesis. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTsIx4c5dwKo3mVzf7uyYQGo0Tr2x994d4pXC7ktG4inQScTASqIbdVxmzIuhGNjnz3Sv03zhE490ifYPrSqBrHVTeouQa3hthEiLZUbkPONMEas_IjWpLKyO6wvr02wCSXckuz3d4-UeHDJUTWZCy1M6vbIZcMiiueH_lA2Uy76Y_ajxPXiuPR8gNTfToR_M23wovSc2fDiX1MTIC_izqBGq-QJ0JFFkxOkp7n340mStYDsygwQA-nvAfwud54KEoX-99f96vgpc0u8OA0F_qisfjehERBA==
  • Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPnUAg1H0r44gl_l0k-teL6roSXie1Gx5Br_gJ22kb3SDL4V-YI2CZIfWOYTAuNImGtQuxAPy_Gu4qLD5rBrntNFWHjFg9pmT3QO4qEUuCM7CwAN_8QSYLC12SeVcFYY-jVkrsft8u0otv8ZIpksqf6ybv5w1CM_Vs_jwJ0MrSHejqxcCNCB7YL2bYw4zu5fFRCRNglonCCmS7HLJCUwKH68A1FuC8TMVhusruL2edYUPm-We-
  • Reduction of Pyrimidine Derivatives by LiAlH 4. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaTogrID6tiVqpgCMF4lO71QsO2I8glsL6AJQGdct-NAof2Ro-6Z5FAF2zCc-agt1r81fkREET4rDdR28u9m23kC-JM9eFQw8le2vC-sz-VgVKReaLWsYLdEPcx2aE8ce-omYiMuTaKrns2TrqOTT9zheBtvvnRmuRuiiK3pZOfS1jtqbzq6CfswSr5-QQOan2vfAz9tRT5d7N06o=
  • Methanol ACS spectrophotometric grade, = 99.9 67-56-1. Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHUSSbK8qBiQHXzkc4AKIvRnWa_FMYGOhoKp1dBpAoOo5Z1_kUu-en7LQNrJPyyRqLh2aC8TwoJyOaoqgKsoP4AwwSX92jAo_vhDQge9--uLipZRUfO0ncJOqfGQbhXNNEwyKI8tb-JAPFVm03lGgsu9Ku

Sources

Technical Guide: Structure Elucidation of (4,6-Dimethylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its versatile biological activity.[1][2] Pyrimidine derivatives have shown a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The precise three-dimensional arrangement of atoms and substituent groups on the pyrimidine ring is critical in dictating the molecule's interaction with biological targets, thereby influencing its efficacy and safety profile. Therefore, the unambiguous structural elucidation of novel pyrimidine derivatives like (4,6-Dimethylpyrimidin-5-yl)methanol is a foundational step in the drug discovery and development pipeline.

This in-depth technical guide provides a comprehensive framework for the structural characterization of this compound. It moves beyond a simple listing of analytical techniques, instead offering a holistic and logical workflow that leverages the synergistic power of modern spectroscopic methods. Each step is explained with a focus on the causality behind experimental choices, ensuring a self-validating and robust analytical cascade.

The Analytical Cascade: A Multi-pronged Approach to Structure Verification

The definitive structure of this compound is best determined through a multi-technique approach, where each method provides a unique piece of the structural puzzle. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

StructureElucidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesis of This compound MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Synthesis->MS Initial Verification IR Infrared (IR) Spectroscopy - Functional Group ID Synthesis->IR NMR NMR Spectroscopy - 1D (¹H, ¹³C) - 2D (COSY, HSQC, HMBC) Synthesis->NMR DataIntegration Data Integration & Interpretation MS->DataIntegration IR->DataIntegration NMR->DataIntegration FinalStructure Final Structure of This compound DataIntegration->FinalStructure Confirmation

Figure 1: A schematic overview of the structure elucidation workflow for this compound.

Part 1: Unveiling the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a suite of NMR experiments is essential for a comprehensive analysis.

One-Dimensional (1D) NMR: The Foundational Scaffolding

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their neighboring protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing insight into the carbon skeleton.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the deuterated solvent peaks.[5]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
H2~8.90s1HC2: ~158.0
CH₃ (C4, C6)~2.50s6HC4, C6: ~165.0
CH₂OH~4.70s2HCH₃: ~23.0
OH~3.50 (variable)br s1HC5: ~125.0
CH₂OH: ~60.0

Interpretation of 1D NMR Data:

  • The singlet at ~8.90 ppm with an integration of 1H is characteristic of the proton at the C2 position of the pyrimidine ring.

  • The singlet at ~2.50 ppm integrating to 6H corresponds to the two equivalent methyl groups at the C4 and C6 positions.

  • The singlet at ~4.70 ppm with an integration of 2H is assigned to the methylene protons of the hydroxymethyl group.

  • The broad singlet around 3.50 ppm, which may be exchangeable with D₂O, is indicative of the hydroxyl proton.

  • In the ¹³C NMR spectrum, the number of distinct signals will confirm the symmetry of the molecule. The chemical shifts will be consistent with the proposed structure, with the pyrimidine ring carbons appearing at lower field.

Two-Dimensional (2D) NMR: Connecting the Dots

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): H-H Connectivity

The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this experiment would primarily be used to confirm the absence of coupling for the singlet protons, reinforcing their assignments.

HSQC (Heteronuclear Single Quantum Coherence): C-H Direct Correlation

The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Correlations

The HMBC experiment is pivotal in establishing the overall carbon framework by showing correlations between protons and carbons that are two or three bonds away.

Experimental Protocol: 2D NMR (COSY, HSQC, HMBC)

  • Sample Preparation: The same sample used for 1D NMR is suitable.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer equipped for 2D experiments.

  • Data Acquisition: Acquire standard 2D COSY, HSQC, and HMBC spectra using predefined pulse programs.

  • Data Processing: Process the 2D data using appropriate software to generate contour plots.

Figure 2: Expected key HMBC correlations for this compound.

Interpretation of 2D NMR Data:

  • HSQC: This will show a direct correlation between the protons at ~2.50 ppm and the methyl carbons at ~23.0 ppm, the protons at ~4.70 ppm and the methylene carbon at ~60.0 ppm, and the proton at ~8.90 ppm with the C2 carbon at ~158.0 ppm.

  • HMBC: This is the most informative experiment for this molecule. We expect to see correlations from the methyl protons (~2.50 ppm) to the C4/C6 carbons (~165.0 ppm) and the C5 carbon (~125.0 ppm). The methylene protons (~4.70 ppm) should show correlations to the C5 carbon (~125.0 ppm) and the C4/C6 carbons (~165.0 ppm). The proton at C2 (~8.90 ppm) will show correlations to the C4 and C6 carbons (~165.0 ppm). These correlations will definitively piece together the substituted pyrimidine ring.

Part 2: Confirming Molecular Weight and Formula with Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] For structure elucidation, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides the accurate mass of the molecule, allowing for the determination of its elemental formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions.

  • Mass Analysis: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺) and use software to calculate the elemental composition.

Table 2: Expected HRMS Data for this compound

Ion Calculated Exact Mass (m/z) Observed Exact Mass (m/z) Elemental Formula
[M+H]⁺153.09021~153.0902C₇H₁₁N₂O

Interpretation of HRMS Data:

The observed accurate mass should be within a few parts per million (ppm) of the calculated mass for the proposed elemental formula of C₇H₁₁N₂O. This provides strong evidence for the molecular formula of this compound.

Part 3: Identifying Functional Groups with Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7] While NMR and MS provide the structural backbone, IR spectroscopy confirms the presence of key functional groups.

Experimental Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
~3300 (broad)O-H stretchAlcohol
~2950-2850C-H stretchAliphatic (CH₃, CH₂)
~1600-1450C=N, C=C stretchPyrimidine ring
~1050C-O stretchPrimary alcohol

Interpretation of IR Data:

The broad absorption band around 3300 cm⁻¹ is a clear indication of the hydroxyl (-OH) group.[8] The bands in the 2950-2850 cm⁻¹ region confirm the presence of aliphatic C-H bonds from the methyl and methylene groups. The characteristic absorptions in the 1600-1450 cm⁻¹ range are consistent with the stretching vibrations of the pyrimidine ring. The C-O stretching vibration around 1050 cm⁻¹ further supports the presence of the primary alcohol.

Conclusion: A Unified and Validated Structural Assignment

By systematically applying and integrating the data from NMR spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC), high-resolution mass spectrometry, and infrared spectroscopy, a definitive and unambiguous structure of this compound can be established. This multi-faceted analytical approach ensures the highest level of confidence in the structural assignment, a critical requirement for advancing a compound through the rigorous process of drug development. The causality-driven workflow presented in this guide provides a robust framework for researchers to confidently elucidate the structures of novel pyrimidine derivatives and other complex heterocyclic compounds.

References

  • BenchChem. (2025). Validating the Structure of Novel Pyrimidine Derivatives: A Comparative Guide for Researchers.
  • Kubicki, M. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. Available at: [Link]

  • Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. Available at: [Link]

  • Microbe Notes. (2023). Pyrimidine- Definition, Properties, Structure, Uses. Available at: [Link]

  • Jetir.org. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Available at: [Link]

  • Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. Available at: [Link]

  • IngentaConnect. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available at: [Link]

  • Ewing, G. W., & Steck, E. A. (1946). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Journal of the American Chemical Society, 68(11), 2181–2187. Available at: [Link]

  • Forkey, D. M., & Carpenter, W. R. (1969). Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]

  • ResearchGate. (n.d.). I.R Spectrum of Heterocyclic Compound {7}. Available at: [Link]

  • PubChem. (n.d.). (4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol. Available at: [Link]

  • Obach, R. S., et al. (2012). Methanol adducts leading to the identification of a reactive aldehyde metabolite of CPAQOP in human liver microsomes by ultra-high-performance liquid chromatography/mass spectrometry. Drug Metabolism and Disposition, 40(8), 1549-1555. Available at: [Link]

  • PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Available at: [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • Chemzq. (n.d.). (4-amino-2-methylpyrimidin-5-yl)methanol. Available at: [Link]

  • Google Patents. (2023). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • VPL. (n.d.). Methanol (CH₃OH). Available at: [Link]

  • PubChem. (n.d.). (4,6-Dimethylpyrimidin-2-yl)methanol. Available at: [Link]

  • YouTube. (2023). Infrared IR Spectroscopy in Metabolomics. Available at: [Link]

  • PubChem. (n.d.). (6-Amino-2,5-dimethylpyrimidin-4-yl)methanol. Available at: [Link]

Sources

A Comprehensive Spectroscopic Guide to (4,6-Dimethylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

(4,6-Dimethylpyrimidin-5-yl)methanol is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of numerous biologically active compounds, including nucleobases, making its derivatives prime candidates for the development of novel therapeutics.[1][2] Accurate structural elucidation of these molecules is paramount for understanding their structure-activity relationships and mechanism of action. This guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous characterization of this compound. The insights and protocols presented herein are designed to equip researchers with the knowledge to confidently identify and characterize this and similar pyrimidine derivatives.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a central pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a hydroxymethyl group at position 5.

Molecular Structure of this compound

Fragmentation M [this compound]⁺ m/z = 138 F1 [M - •CH₂OH]⁺ m/z = 107 M->F1 - •CH₂OH F2 [M - •CH₃]⁺ m/z = 123 M->F2 - •CH₃

Caption: Proposed mass spectrometry fragmentation pathways.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their m/z ratio. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its unequivocal structural confirmation. Each technique offers complementary information, and together they form a self-validating system for characterization. The protocols and interpretations detailed in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry and related fields, facilitating the efficient and accurate identification of this and other pyrimidine derivatives.

References

  • BenchChem. (2025).
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • PubChem. (n.d.). (4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4839-4847.
  • Jain, N., & Smith, S. P. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1261-1268.

Sources

Synthesis of (4,6-Dimethylpyrimidin-5-yl)methanol starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4,6-Dimethylpyrimidin-5-yl)methanol

Authored by Gemini, Senior Application Scientist

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structural motif, featuring a substituted pyrimidine core with a reactive hydroxymethyl group, makes it a key intermediate for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, designed for researchers, chemists, and drug development professionals. We will delve into two field-proven synthetic pathways: the formylation of 4,6-dimethylpyrimidine followed by reduction, and the direct reduction of a 4,6-dimethylpyrimidine-5-carboxylic acid derivative. This document emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and offers a comparative analysis to guide researchers in selecting the most suitable method for their specific needs.

Introduction: Strategic Importance of this compound

The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active compounds, including several marketed drugs. The strategic placement of methyl groups at the 4- and 6-positions, combined with a C5-hydroxymethyl functional handle, provides a versatile platform for further chemical elaboration. The alcohol moiety can be readily oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or engaged in esterification and etherification reactions. This versatility makes this compound a sought-after intermediate in the synthesis of targeted therapeutics and functional materials.

This guide outlines the two most prevalent and reliable strategies for the synthesis of this target molecule. Each approach begins from different, readily accessible starting materials and employs distinct chemical transformations, offering flexibility in experimental design.

Overview of Synthetic Strategies

Two primary, robust synthetic routes have been established for the preparation of this compound.

  • Strategy A: The Formylation-Reduction Pathway. This two-step sequence involves the initial introduction of a formyl (-CHO) group at the C5 position of the 4,6-dimethylpyrimidine ring, followed by the selective reduction of the resulting aldehyde to the target primary alcohol.

  • Strategy B: The Carboxylic Acid/Ester Reduction Pathway. This approach begins with a 4,6-dimethylpyrimidine scaffold that is already functionalized at the C5 position with a carboxylic acid or an ester group. A powerful reducing agent is then employed to convert this functionality directly to the hydroxymethyl group.

The choice between these strategies often depends on the availability and cost of the starting materials, desired scale, and the specific equipment and reagents available in the laboratory.

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Final Product 4,6-Dimethylpyrimidine 4,6-Dimethylpyrimidine 4,6-Dimethylpyrimidine-5-carbaldehyde 4,6-Dimethylpyrimidine-5-carbaldehyde 4,6-Dimethylpyrimidine->4,6-Dimethylpyrimidine-5-carbaldehyde Strategy A: Vilsmeier-Haack Formylation Ethyl 4,6-Dimethylpyrimidine-5-carboxylate Ethyl 4,6-Dimethylpyrimidine-5-carboxylate Target This compound Ethyl 4,6-Dimethylpyrimidine-5-carboxylate->Target Strategy B: Reduction (e.g., LiAlH4) 4,6-Dimethylpyrimidine-5-carbaldehyde->Target Reduction (e.g., NaBH4) Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent Attacks P POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Adduct Iminium Adduct Vilsmeier_Reagent->Iminium_Adduct Pyrimidine 4,6-Dimethylpyrimidine Pyrimidine->Iminium_Adduct Nucleophilic Attack Aldehyde 4,6-Dimethylpyrimidine -5-carbaldehyde Iminium_Adduct->Aldehyde Hydrolysis (Workup)

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocols

Protocol A1: Vilsmeier-Haack Formylation of 4,6-Dimethylpyrimidine

  • Materials: 4,6-dimethylpyrimidine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium acetate, Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (10 volumes relative to the pyrimidine).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Add a solution of 4,6-dimethylpyrimidine (1.0 equivalent) in anhydrous DMF (2 volumes) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure. The crude product, 4,6-dimethylpyrimidine-5-carbaldehyde, can be purified by column chromatography on silica gel.

Protocol A2: Reduction of 4,6-Dimethylpyrimidine-5-carbaldehyde

  • Materials: 4,6-dimethylpyrimidine-5-carbaldehyde, Sodium borohydride (NaBH₄), Methanol, Deionized water, Ethyl acetate.

  • Procedure:

    • Dissolve 4,6-dimethylpyrimidine-5-carbaldehyde (1.0 equivalent) in methanol (15 volumes) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice-water bath.

    • Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the remaining aqueous solution with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent to yield the crude this compound, which can be purified by recrystallization or column chromatography.

Strategy B: The Carboxylic Acid/Ester Reduction Pathway

This strategy offers a more direct route if the corresponding carboxylic acid or ester is available or can be synthesized efficiently.

Principle and Causality

This pathway relies on the powerful reducing capability of metal hydrides to convert a C(III) oxidation state (in the carboxyl group) to a C(I) oxidation state (in the alcohol).

  • Synthesis of the Carboxylic Precursor: The key starting material, typically ethyl 4,6-dimethylpyrimidine-5-carboxylate, can be prepared via several methods, including the condensation of ethyl isocyanoacetate with acetonitrile or through multicomponent reactions involving ethyl acetoacetate. [1][2]2. Reduction with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride (LAH) is a potent, non-selective reducing agent capable of reducing esters and carboxylic acids to primary alcohols. [3]Unlike NaBH₄, LAH is strong enough to reduce the less electrophilic carbonyl carbon of an ester. The mechanism involves the delivery of hydride ions (H⁻) to the carbonyl carbon. [4]The initial addition forms a tetrahedral intermediate, which then collapses to release an ethoxide leaving group, transiently forming an aldehyde. This aldehyde is immediately reduced further by LAH to the final alcohol. [4]Extreme caution is required when using LAH due to its high reactivity with water and other protic solvents. [5]

LAH_Reduction_Workflow start Start: Ethyl 4,6-Dimethylpyrimidine -5-carboxylate in THF prep_lah Prepare LiAlH4 suspension in anhydrous THF (Inert Atmosphere, 0 °C) start->prep_lah add_ester Add ester solution dropwise to LiAlH4 suspension prep_lah->add_ester react Stir at room temperature (Monitor by TLC) add_ester->react quench Careful Quenching (Sequential addition of H2O, NaOH(aq), H2O) react->quench filter Filter off aluminum salts quench->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify crude product (Column Chromatography) concentrate->purify end End: This compound purify->end

Figure 3: Experimental workflow for the LiAlH₄ reduction of the pyrimidine ester.

Experimental Protocol

Protocol B1: LiAlH₄ Reduction of Ethyl 4,6-Dimethylpyrimidine-5-carboxylate

  • Materials: Ethyl 4,6-dimethylpyrimidine-5-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Deionized water, 15% Sodium hydroxide solution, Anhydrous sodium sulfate.

  • Procedure (Strictly under inert atmosphere, e.g., Nitrogen or Argon):

    • Equip a flame-dried, three-necked flask with a magnetic stirrer, dropping funnel, and condenser under a nitrogen atmosphere.

    • Carefully add LiAlH₄ (2.0 equivalents) to anhydrous THF (10 volumes) to create a suspension. Cool the suspension to 0 °C.

    • Dissolve ethyl 4,6-dimethylpyrimidine-5-carboxylate (1.0 equivalent) in anhydrous THF (5 volumes) and add it to the dropping funnel.

    • Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture back to 0 °C. CAUTION: The following quench is highly exothermic and generates hydrogen gas.

    • Quench the reaction by the slow, dropwise, and sequential addition of:

      • Deionized water (X mL, where X = weight of LiAlH₄ in grams).

      • 15% aqueous NaOH solution (X mL).

      • Deionized water (3X mL).

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the solid aluminum salts through a pad of Celite, washing the filter cake thoroughly with THF.

    • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to afford the crude product, which can be purified by column chromatography.

Comparative Analysis of Synthetic Strategies

ParameterStrategy A: Formylation-ReductionStrategy B: Ester Reduction
Starting Materials 4,6-Dimethylpyrimidine (from acetylacetone)Ethyl 4,6-dimethylpyrimidine-5-carboxylate
Key Reagents POCl₃, DMF, NaBH₄LiAlH₄
Number of Steps 2 (Formylation, Reduction)1 (Reduction)
Reagent Handling POCl₃ is corrosive and moisture-sensitive.LiAlH₄ is highly pyrophoric and water-reactive; requires strict inert atmosphere techniques. [5]
Scalability Generally robust and scalable.Scalability requires careful management of exotherms during quench.
Potential Issues Regioselectivity of formylation; purification of the intermediate aldehyde.Potential for ring reduction as a side reaction;[6] hazardous workup.
Overall Yield Moderate to good.Good to excellent.

Conclusion

The synthesis of this compound can be reliably achieved through two primary synthetic routes. The Formylation-Reduction Pathway (Strategy A) is a classic and dependable method, particularly when starting from the basic 4,6-dimethylpyrimidine heterocycle. It involves well-understood reactions and uses reagents that, while requiring care, are standard in most synthetic labs. The Ester Reduction Pathway (Strategy B) offers a more direct, single-step conversion but necessitates the synthesis of the C5-ester precursor and requires advanced handling techniques for the highly reactive lithium aluminum hydride. The selection of the optimal route will ultimately be guided by the specific expertise of the research team, the scale of the synthesis, and the commercial availability of the requisite starting materials. Both pathways provide reliable access to this important synthetic intermediate, paving the way for further discovery in drug development and materials science.

References

  • International Journal of Pharma and Bio Sciences. (n.d.). A RAPID AND FACILE SYNTHESIS OF 4,6-DIMETHYLPYRIMIDINE-2(1H)-ONE. Retrieved from [Link]

  • ResearchGate. (2010). A rapid and facile synthesis of 4,6-Dimethylpyrimidine-2(1H)-one. Retrieved from [Link]

  • Yu-Xiu, L., et al. (2007). Reduction of Pyrimidine Derivatives by LiAlH4. ResearchGate. Retrieved from [Link]

  • Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Retrieved from [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Jones, R. G., & Kornfeld, E. C. (1951). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society, 73(1), 107–109. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Journal of University of Anbar for Pure Science. (2015). Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical and Biological Sciences. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2018). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Retrieved from [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

  • ResearchGate. (2005). Ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof.
  • Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.

Sources

(4,6-Dimethylpyrimidin-5-yl)methanol: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (4,6-Dimethylpyrimidin-5-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and applications, with a particular focus on its role as a versatile building block in the development of targeted therapeutics.

Core Chemical Identity

This compound is a substituted pyrimidine derivative. The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including nucleobases, making its derivatives attractive for pharmaceutical research.[1][2]

  • CAS Number: 1067230-39-0[3]

  • Molecular Formula: C₇H₁₀N₂O

  • Molecular Weight: 138.17 g/mol [4]

The structure of this compound, characterized by a pyrimidine core with two methyl groups at positions 4 and 6, and a hydroxymethyl group at position 5, offers multiple avenues for synthetic modification.

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the key properties of this compound and related pyrimidine derivatives.

PropertyValueSource
Melting Point 151-153 °C (for the related 2-Amino-4,6-dimethylpyrimidine)[5]
Boiling Point 219.27°C (rough estimate for a related compound)[5]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol (for a related compound)[5]

Note: Experimental data for this compound is not widely available in the public domain. The data for related compounds is provided for estimation purposes.

The study of physicochemical parameters such as density and refractive index in different solvents is crucial as these properties are influenced by the solvent and the structure of the compounds, indicating various types of molecular interactions.[1]

Synthesis and Methodologies

Conceptual Synthetic Workflow

A plausible synthetic route to this compound could start from 3-chloro-2,4-pentanedione.

G A 3-Chloro-2,4-pentanedione C 4,6-Dimethylpyrimidin-5-ol A->C Condensation & Cyclization B Formamide (in Formic Acid) B->C E This compound C->E Selective Reduction D Reduction

Caption: Conceptual synthetic pathway for this compound.

Experimental Protocol: Synthesis of a Precursor, 4,6-Dimethylpyrimidin-5-ol

The following protocol for the synthesis of the precursor, 4,6-Dimethylpyrimidin-5-ol, is adapted from a documented procedure for a similar compound.[6]

Step 1: Synthesis of 4,6-Dimethylpyrimidin-5-ol

  • To a solution of 3-chloro-2,4-pentadione in formic acid, add formamide.

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature and basify with aqueous ammonium hydroxide.

  • Reflux the mixture for an additional 5 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Add acetone to the residue to precipitate the product, 4,6-dimethylpyrimidin-5-ol.

Step 2: Reduction to this compound (Hypothetical)

The subsequent step would involve the selective reduction of the hydroxyl group on the pyrimidine ring to a hydroxymethyl group. This can be a challenging transformation and would require careful selection of reducing agents to avoid reduction of the pyrimidine ring itself.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tubercular, anti-HIV, anti-microbial, anti-inflammatory, and anti-cancer properties.[1]

Role as a Kinase Inhibitor Scaffold

This compound and its derivatives are of particular interest as building blocks for the synthesis of kinase inhibitors.[2] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine ring can act as a "hinge-binding" motif, anchoring the inhibitor to the ATP-binding site of the kinase.

A study on 2-amino-4,6-dimethylpyrimidin-5-ol derivatives demonstrated their potential as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[6][7] The strategic placement of methyl groups on the pyrimidine ring can influence the compound's conformation and selectivity for the target kinase.[6]

Synthetic Utility

The hydroxymethyl group of this compound provides a reactive handle for further synthetic modifications. It can be oxidized to an aldehyde for use in condensation reactions or converted to a leaving group (e.g., a halide) for nucleophilic substitution reactions.[2] This versatility allows for the construction of diverse molecular architectures and the exploration of structure-activity relationships.

G A This compound B Oxidation A->B C Halogenation A->C D Pyrimidine-5-carbaldehyde B->D E 5-(Halomethyl)-4,6-dimethylpyrimidine C->E F Condensation Reactions (e.g., with amines) D->F G Nucleophilic Substitution (e.g., with phenols, thiols) E->G H Diverse Heterocyclic Structures F->H G->H

Caption: Synthetic utility of this compound in generating diverse compounds.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]

  • Handling: Avoid contact with skin, eyes, and clothing.[8][9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[9]

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[9]

    • Skin: Wash off immediately with plenty of soap and water.[9]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[9]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[9] In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound is a valuable building block for chemical synthesis, particularly in the realm of drug discovery. Its pyrimidine core and reactive hydroxymethyl group offer a versatile platform for the design and synthesis of novel therapeutic agents, especially kinase inhibitors. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and scientists working with this compound.

References

  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2025-09-13).
  • BLDpharm. (n.d.). 1314897-23-8|(4-METHOXY-5,6-DIMETHYLPYRIDIN-3-YL)METHANOL.
  • Methanex Corporation. (n.d.).
  • Thermo Fisher Scientific. (2009-09-22).
  • LGC Standards. (n.d.).
  • PubChem. (n.d.). (4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol. Retrieved from [Link]

  • Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.
  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research, 7(5), 540-546.
  • Lee, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.
  • PubChem. (n.d.). (6-Amino-2,5-dimethylpyrimidin-4-yl)methanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-amino-2,6-dimethylpyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). (4,6-Dimethylpyrimidin-2-yl)methanol. Retrieved from [Link]

  • ResearchGate. (2025-06-25).
  • Google Patents. (n.d.).
  • PubMed. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.
  • BenchChem. (n.d.). Application Notes and Protocols: (Pyrimidin-4-yl)methanol as a Versatile Building Block for Heterocyclic Compound Synthesis.
  • Google Patents. (n.d.). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

Sources

Physical and chemical characteristics of (4,6-Dimethylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4,6-Dimethylpyrimidin-5-yl)methanol for Advanced Research

Foreword: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active molecules, from nucleobases in our DNA to cutting-edge therapeutics.[1] Its unique electronic properties and ability to form critical hydrogen bonds make it a privileged scaffold, particularly as a "hinge-binding" motif in many kinase inhibitors.[1] This guide focuses on a specific, yet highly promising derivative: this compound. While specific experimental data for this compound is not extensively documented in public literature, its structural motifs suggest significant potential as a versatile building block in the synthesis of novel therapeutic agents.

This document is designed for the practicing researcher. It moves beyond a simple recitation of data to explain the causality behind experimental design, characterization, and application. We will explore the compound's core characteristics, propose robust methodologies for its synthesis and analysis, and discuss its potential in the landscape of modern drug discovery.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research. This compound is a substituted pyrimidine featuring two methyl groups at positions 4 and 6, and a hydroxymethyl group at the 5-position.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 1067230-39-0[2]
Molecular Formula C₇H₁₀N₂O[3]
Molecular Weight 138.17 g/mol [3]
Canonical SMILES CC1=C(C=NC(=N1)C)CON/A

graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];

// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C4_Me [label="CH₃"]; C6_Me [label="CH₃"]; C5_CH2 [label="CH₂"]; OH [label="OH"]; H2 [label="H"];

// Define invisible nodes for bond geometry p1 [label="", width=0, height=0]; p2 [label="", width=0, height=0]; p3 [label="", width=0, height=0];

// Connect atoms in the pyrimidine ring C4 -- N3 [len=1.5]; N3 -- C2 [len=1.5]; C2 -- N1 [len=1.5]; N1 -- C6 [len=1.5]; C6 -- C5 [len=1.5]; C5 -- C4 [len=1.5];

// Double bonds in the ring edge [style=double]; N1 -- C2; N3 -- C4; C5 -- C6; edge [style=solid];

// Substituents C4 -- C4_Me [len=1.5]; C6 -- C6_Me [len=1.5]; C5 -- C5_CH2 [len=1.5]; C5_CH2 -- OH [len=1.5]; C2 -- H2 [len=1.5];

// Position nodes using neato's positioning N1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; N3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C4_Me [pos="-0.5,-2.8!"]; C6_Me [pos="2.6,1.5!"]; C5_CH2 [pos="2.6,-1.5!"]; OH [pos="3.9,-0.75!"]; H2 [pos="-2.6,1.5!"]; }

Caption: Chemical structure of this compound.

Physicochemical Properties: An Analytical Perspective

Property Predicted/Analog-Based Value Standard Experimental Protocol
Appearance White to off-white solidVisual Inspection
Melting Point Expected >150 °C (based on similar structures like 4-amino-2-methyl-5-pyrimidinemethanol at 198 °C[4])Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus (Thiele Tube)
Boiling Point >250 °C (based on (2,4-dimethylpyrimidin-5-yl)methanol at 257.3 °C[5])Distillation under reduced pressure to prevent decomposition
Solubility Soluble in methanol[6], DMSO, DMF; sparingly soluble in waterGravimetric analysis after equilibration in various solvents at a controlled temperature
pKa ~1-3 for the pyrimidine nitrogens (protonation)Potentiometric titration or UV-Vis spectrophotometry

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is non-negotiable for structural confirmation. The following sections describe the expected spectral characteristics and provide a framework for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

  • ¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple and highly informative.

    • C4-CH₃ & C6-CH₃: Two distinct singlets, each integrating to 3H, likely in the δ 2.0-2.8 ppm range. The slight difference in their chemical environment may lead to separate signals.

    • C5-CH₂: A singlet integrating to 2H, expected around δ 4.5-5.0 ppm, shifted downfield by the adjacent oxygen and the aromatic ring.

    • -OH: A broad singlet, integrating to 1H. Its chemical shift is variable (typically δ 1.5-5.5 ppm) and depends on concentration and solvent. Can be confirmed by D₂O exchange.

    • C2-H: A sharp singlet integrating to 1H, expected in the aromatic region, likely δ 8.5-9.0 ppm, characteristic of a proton at the 2-position of a pyrimidine ring.

  • ¹³C NMR (Carbon NMR):

    • Methyl Carbons: Two signals in the aliphatic region (δ 15-25 ppm).

    • Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.

    • Ring Carbons (C4, C5, C6): Signals in the aromatic region (δ 110-170 ppm).

    • Ring Carbon (C2): A distinct signal in the lower field aromatic region (δ 150-160 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • O-H Stretch: A strong, broad absorption band in the range of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

  • C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (2850-2960 cm⁻¹) for the methyl and methylene groups.

  • C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ for the aromatic C-H.

  • C=N and C=C Stretch: Multiple sharp absorption bands in the 1400-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

  • C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.

  • Molecular Ion (M⁺): A strong peak at m/z = 138.17, corresponding to the molecular weight of C₇H₁₀N₂O.

  • High-Resolution MS (HRMS): Should yield a mass that confirms the elemental composition to within a few parts per million (e.g., Calculated for [M+H]⁺ C₇H₁₁N₂O: 139.0866; Found: 139.08xx).

  • Key Fragments: Expect loss of H₂O (M-18), loss of the hydroxymethyl group (M-31), and other fragments characteristic of pyrimidine ring cleavage.

Protocol 1: Standard Spectroscopic Characterization Workflow

Objective: To obtain a full spectroscopic profile for structural confirmation and purity assessment.

Methodology:

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

    • IR: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • MS: Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by Electrospray Ionization (ESI) or other soft ionization techniques.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra on a 400 MHz or higher NMR spectrometer.

    • Record the IR spectrum from 4000 to 400 cm⁻¹.

    • Obtain a full-scan mass spectrum and HRMS data.

  • Data Analysis:

    • Integrate and assign all peaks in the NMR spectra.

    • Identify key functional group absorptions in the IR spectrum.

    • Confirm the molecular weight and analyze the fragmentation pattern from the MS data.

Synthesis, Reactivity, and Derivatization

The true value of this compound lies in its potential as a synthetic intermediate. Its structure contains two key sites for chemical modification: the reactive hydroxymethyl group and the pyrimidine core.

Proposed Synthesis

A plausible synthesis can be adapted from established methods for constructing substituted pyrimidines. One common approach involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine.

Caption: Plausible two-step synthesis of the target compound.

Chemical Reactivity and Derivatization Potential

The hydroxymethyl group is a versatile handle for further modification, a key feature for drug development professionals creating libraries of related compounds.

  • Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild reagents like manganese dioxide (MnO₂) or to the carboxylic acid (4,6-Dimethylpyrimidine-5-carboxylic acid) using stronger oxidizing agents like potassium permanganate (KMnO₄). The resulting aldehyde and carboxylic acid are crucial intermediates for amide couplings and other C-C bond-forming reactions.

  • Conversion to Halide: The alcohol can be converted to a chloromethyl or bromomethyl derivative using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These halides are excellent electrophiles for nucleophilic substitution reactions, enabling the attachment of various side chains.[1]

  • Etherification: Williamson ether synthesis can be employed to introduce different alkoxy groups, which can modulate the compound's solubility and pharmacokinetic properties.

Caption: Key derivatization pathways from the parent alcohol.

Applications in Drug Discovery and Research

The pyrimidine scaffold is a well-established pharmacophore. Derivatives of pyrimidin-4-yl-methanol, a close structural isomer, have shown significant potential as anticancer agents by targeting protein kinases like ROS1, Aurora, and RAF.[7]

Mechanism of Action Insight: The nitrogen atoms in the pyrimidine ring act as crucial hydrogen bond acceptors, allowing these molecules to dock into the ATP-binding pocket of kinases. They often bind to the "hinge region" that connects the N- and C-lobes of the kinase domain, effectively blocking ATP from binding and inhibiting the enzyme's activity. The substituents on the ring, such as the dimethyl and hydroxymethyl groups in our target compound, are critical for tuning selectivity, potency, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Therefore, this compound is a high-potential starting material for:

  • Kinase Inhibitor Libraries: The hydroxymethyl group can be elaborated to introduce side chains designed to interact with specific residues in a kinase active site.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it serves as an ideal fragment for screening against various biological targets.

  • Metabolic Pathway Studies: Isotopically labeled versions could be synthesized to study the metabolism of pyrimidine-based drugs.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory. While a specific Safety Data Sheet (SDS) for this compound is not widely available, guidelines for related heterocyclic alcohols should be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles (EN 166), a lab coat, and chemical-resistant gloves.[8]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[8][9] Practice good industrial hygiene; wash hands thoroughly after handling.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store away from strong oxidizing agents, strong acids, and strong reducing agents.[8]

  • Stability: The compound is expected to be stable under normal storage conditions.[8] Hazardous decomposition products upon combustion may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8]

Conclusion

This compound represents a molecule of significant strategic interest for researchers in medicinal chemistry and drug development. While comprehensive characterization data is sparse, its structure provides a clear roadmap for its synthesis, analysis, and derivatization. Its potential to serve as a foundational building block for potent and selective kinase inhibitors, among other therapeutic classes, is substantial. This guide provides the necessary technical and theoretical framework to empower researchers to confidently incorporate this versatile compound into their discovery programs, transforming its potential into tangible scientific advancement.

References

  • PubChem. "(4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol". [Link]

  • PubChem. "(4,6-Dimethylpyrimidin-2-yl)methanol". [Link]

  • HXCHEM. "this compound/CAS:1067230-39-0". [Link]

  • Methanex. "Physical Properties of Pure Methanol". [Link]

  • PubChem. "(6-Amino-2,5-dimethylpyrimidin-4-yl)methanol". [Link]

  • LookChem. "(2,4-dimethylpyrimidin-5-yl)methanol CAS NO.698-28-2". [Link]

  • PubChem. "4-Amino-2-methyl-5-pyrimidinemethanol". [Link]

  • PubChem. "4,6-Dimethylpyrimidine". [Link]

  • Wikipedia. "4-Amino-5-hydroxymethyl-2-methylpyrimidine". [Link]

  • Google Patents.
  • University of Calgary. "Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis". [Link]

  • ZaiQi Bio-Tech. "(4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6". [Link]

  • PubMed Central. "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation". [Link]

  • MDPI. "A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas". [Link]

  • Semantic Scholar. "Synthesis of dimethyl ether (DME) from methanol over solid-acid catalysts". [Link]

Sources

The Pyrimidine-5-Methanol Core: From Vitamin B1's Genesis to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Heroism of a Heterocycle

The pyrimidine ring is a cornerstone of life's fundamental processes, most famously as a key component of the nucleobases in DNA and RNA.[1] However, the significance of this heterocyclic scaffold extends far beyond the genetic code.[2] Among its myriad derivatives, compounds bearing the pyrimidine-5-methanol moiety have played a pivotal, albeit often understated, role in both biochemistry and medicinal chemistry. This technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of pyrimidine-5-methanol compounds, from their foundational role in the structure of thiamine (Vitamin B1) to their emergence as versatile pharmacophores in contemporary drug discovery.[1][3] We will delve into the intricate biosynthetic pathways, the landmark chemical syntheses that paved the way for their large-scale production, and their current standing as promising candidates for anticancer and antimicrobial therapies.

Part 1: The Historical Odyssey - Unraveling the Pyrimidine Heart of Thiamine

The story of pyrimidine-5-methanol compounds is inextricably linked to the quest to understand and conquer the devastating neurological disease beriberi. This journey of discovery revealed the essential role of thiamine and, in doing so, brought the pyrimidine moiety to the forefront of biochemical research.

The Biological Blueprint: Biosynthesis of the Pyrimidine Moiety

In the realm of biochemistry, the most prominent pyrimidine-5-methanol derivative is 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).[4] This compound is a crucial intermediate in the de novo biosynthesis of thiamine.[4][5] In most prokaryotes and eukaryotes like yeast and plants, the thiamine molecule is constructed by the convergence of two distinct biosynthetic pathways: one for the pyrimidine moiety (HMP) and another for the thiazole moiety.[6]

The biosynthesis of the HMP portion of thiamine is a testament to nature's chemical ingenuity. In many bacteria, HMP phosphate (HMP-P) is synthesized from 5-aminoimidazole ribotide (AIR), an intermediate in purine biosynthesis.[4] This complex rearrangement is catalyzed by the enzyme HMP-P synthase (ThiC).[5] In contrast, some yeasts derive HMP-P from intermediates in the biosynthesis of pyridoxine (Vitamin B6) and histidine.[4]

The Dawn of Chemical Synthesis: The Race for Vitamin B1

The early 20th century witnessed a fervent scientific pursuit to isolate and synthesize the anti-beriberi factor, thiamine. A pivotal figure in this endeavor was Robert R. Williams, who, along with his collaborators, elucidated the structure of thiamine and accomplished its first complete chemical synthesis in 1936.[7][8][9] This landmark achievement was not only a triumph in the fight against nutritional deficiencies but also a significant milestone in the history of pyrimidine chemistry.

The Williams and Cline synthesis of thiamine involved the coupling of a pyrimidine moiety, specifically 4-amino-5-ethoxymethyl-2-methylpyrimidine, with the thiazole component, 5-(2-hydroxyethyl)-4-methylthiazole.[7][10] This seminal work laid the groundwork for the industrial production of Vitamin B1 and spurred further research into the synthesis of pyrimidine derivatives.

Following this, other notable chemists, including Grewe, Andersag, Westphal, Todd, and Bergel, contributed to the refinement and development of synthetic routes to the pyrimidine component of thiamine and its analogues.[11][12] These early synthetic efforts were crucial in establishing the fundamental reactivity and chemical properties of the pyrimidine-5-methanol scaffold.

Part 2: The Chemist's Toolkit - Synthesizing the Pyrimidine-5-Methanol Core

The synthetic versatility of the pyrimidine ring has allowed for the development of numerous methods to access pyrimidine-5-methanol and its derivatives. These approaches range from classical condensation reactions to modern, scalable processes suitable for industrial production.

A Foundational Synthetic Protocol: Preparation of 4-Amino-2-methyl-5-pyrimidinemethanol (HMP)

One common laboratory-scale synthesis of HMP involves the reduction of a corresponding ester. The following is a generalized procedure based on established methodologies:[13]

Experimental Protocol: Synthesis of 4-Amino-2-methyl-5-pyrimidinemethanol

  • Ester Precursor Synthesis: The synthesis typically begins with the construction of a suitably substituted pyrimidine-5-carboxylate ester. This can be achieved through various condensation reactions, for example, by reacting an amidine with a β-dicarbonyl compound derivative.

  • Reduction of the Ester:

    • Dissolve the pyrimidine-5-carboxylate ester (1 equivalent) in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH4) (typically 2-3 equivalents), in portions. Caution: LiAlH4 reacts violently with water.

    • Stir the reaction mixture at 0°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting mixture to remove inorganic salts.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure 4-amino-2-methyl-5-pyrimidinemethanol.[13]

Scalable Synthesis for Industrial Applications

For the large-scale production of key intermediates like 4-amino-5-aminomethyl-2-methylpyrimidine, a precursor to Vitamin B1, more efficient and scalable synthetic routes have been developed. These often involve multi-step sequences starting from readily available and inexpensive starting materials like 2-cyanoacetamide or malononitrile.[9][14] One such approach involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent, followed by condensation with acetamidine to form 4-amino-2-methylpyrimidine-5-carbonitrile. Subsequent hydrogenation of the nitrile group yields the desired 4-amino-5-aminomethyl-2-methylpyrimidine.[14]

Part 3: Modern Renaissance - Pyrimidine-5-Methanol in Drug Discovery

The inherent biological relevance and synthetic tractability of the pyrimidine scaffold have made it a "privileged structure" in modern medicinal chemistry.[2] Pyrimidine-5-methanol derivatives have emerged as promising candidates in various therapeutic areas, most notably in oncology and infectious diseases.

Targeting Cell Division: Pyrimidine-5-Methanol Derivatives as Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3] The pyrimidine ring serves as an excellent scaffold for the design of kinase inhibitors, often acting as a "hinge-binder" in the ATP-binding pocket of these enzymes.[3]

Aurora Kinases: A Key Target

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[3] Several pyrimidine-based compounds, including those with a pyrimidine-5-methanol-related core, have been developed as potent Aurora kinase inhibitors.[15][16]

Mechanism of Action

Many pyrimidine-based Aurora kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This inhibition of Aurora kinase activity leads to defects in mitosis and ultimately induces apoptosis in cancer cells.

Quantitative Data: Anticancer Activity

The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) values.

Compound ClassTarget KinaseCancer Cell LineIC50 (µM)
N-trisubstituted pyrimidineAurora AU937 (Leukemia)0.0071
N-trisubstituted pyrimidineAurora BU937 (Leukemia)0.0257
Pyrimidine-based inhibitorAurora AHCT 116 (Colon)0.11
Imidazo[4,5-b]pyridine-basedAurora A-0.038
Pyrimidine-based inhibitorProliferationSCLC< 0.2

Data compiled from multiple sources.[2][15][16][17]

Experimental Protocol: Aurora Kinase Inhibition Assay

A common method to assess the potency of Aurora kinase inhibitors is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[18][19][20]

  • Reaction Setup: In a multi-well plate, combine the purified Aurora kinase enzyme, a suitable substrate (e.g., Kemptide for Aurora A), and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of the pyrimidine-5-methanol test compound to the wells.

  • Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.

  • ADP Detection: Stop the reaction and add ADP-Glo™ Reagent to deplete the remaining ATP.

  • Luminescence Measurement: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader and calculate the IC50 value of the inhibitor.

Combating Infections: The Antimicrobial Potential of Pyrimidine-5-Methanol Derivatives

The pyrimidine scaffold is also a key feature in many antimicrobial agents.[21] Derivatives of pyrimidine-5-methanol have demonstrated activity against a range of bacterial and fungal pathogens. Their mechanisms of action can be diverse, including the inhibition of essential microbial enzymes.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.

Compound ClassMicroorganismMIC (µg/mL)
Halogenated pyrimidine derivativeS. aureus8
Halogenated pyrimidine derivativeE. coli>128
Pyrimidine derivativeMRSA0.0313 - 0.125

Data compiled from multiple sources.[22][23][24]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[7][8][10][25][26]

  • Serial Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the pyrimidine-5-methanol test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli or S. aureus).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion: A Privileged Scaffold with a Bright Future

The journey of pyrimidine-5-methanol compounds, from their discovery as a vital component of Vitamin B1 to their current exploration as targeted therapeutics, highlights the enduring importance of this heterocyclic core. The foundational work of early biochemists and synthetic chemists laid the groundwork for a deeper understanding of their biological roles and chemical properties. Today, researchers continue to harness the versatility of the pyrimidine-5-methanol scaffold to design novel molecules with the potential to address some of the most pressing challenges in medicine, including cancer and infectious diseases. As our understanding of disease pathways becomes more nuanced, the pyrimidine-5-methanol core is poised to remain a privileged and fruitful starting point for the development of the next generation of therapeutic agents.

References

  • Z. Madeja, A. Y. K. P. J. P. S. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. (2023).
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Minimum Inhibitory Concentration (MIC) Test.
  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. (2024).
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Antibiotics10, (2021).
  • Application Notes and Protocols: Synthesis and Evaluation of Aurora Kinase Inhibitors. BenchChem.
  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermedi
  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Wikipedia.
  • Whole cell affinity for 4‐amino‐5‐hydroxymethyl‐2‐methylpyrimidine (HMP) in the marine bacterium Candidatus Pelagibacter st. HTCC7211 explains marine dissolved HMP concentrations. Limnology and Oceanographyn/a, (2024).
  • Aurora B Kinase Assay.
  • Chemi-Verse™ Aurora Kinase A Assay Kit. BPS Bioscience.
  • Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase...
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry55, 8887–8905 (2012).
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry64, 4749–4769 (2021).
  • Rationally Designed Pyrimidine Compounds: Promising Novel Antibiotics for the Treatment of Staphylococcus aureus-Associ
  • M. Stolarczyk, et al. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
  • The Emerging Therapeutic Potential of Pyrimidin-4-yl-methanol Deriv
  • Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. Molecular Cancer Therapeutics14, 1603–1611 (2015).
  • Application Notes: Experimental Design for Aurora Kinase Inhibition Assays. BenchChem.
  • Biosynthesis of hydroxymethylpyrimidine pyrophosph
  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • Z. Madeja, A. Y. K. P. J. P. S. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Postepy Higieny I Medycyny Doswiadczalnej70, 1247–1258 (2016).
  • Minimum inhibitory concentration (MIC) in E. coli and S. aureus and the...
  • Mechanistic Enzymology of Thiamine Biosynthesis. Grantome.
  • Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. International Journal of Molecular Sciences23, 14643 (2022).
  • Anti-methicillin-resistant Staphylococcus aureus activity and safety evaluation of 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (EDT). Scientific Reports13, (2023).
  • In vitro control of Staphylococcus aureus (NCTC 6571) and Escherichia coli (ATCC 25922) by Ricinus communis L. Asian Pacific Journal of Tropical Biomedicine2, 717–721 (2012).
  • The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry78, 517–544 (2009).
  • Biosynthesis of the thiazole moiety of thiamin pyrophosphate (vitamin B1). Journal of the American Chemical Society125, 11466–11467 (2003).
  • Thiamine is synthesized by a salvage pathway in Rhizobium leguminosarum bv. viciae strain 3841. Journal of Bacteriology189, 2620–2629 (2007).
  • Biosynthesis of the thiamin thiazole in Bacillus subtilis: identification of the product of the thiazole synthase-catalyzed reaction. Journal of the American Chemical Society128, 11492–11498 (2006).
  • An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. Engineering24, 129–137 (2023).
  • Novel synthesis of substituted 4-amino-pyrimidines.
  • 4-Amino-2-methyl-5-pyrimidinemethanol. Tokyo Chemical Industry (India) Pvt. Ltd.
  • One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Letters in Organic Chemistry7, 333–336 (2010).
  • Biosynthesis of the Thiazole Moiety of Thiamin Pyrophosph
  • CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate.
  • A Novel Signaling Pathway Connects Thiamine Biosynthesis, Bacterial Respiration, and Production of the Exopolysaccharide Amylovoran in Erwinia amylovora. Journal of Bacteriology198, 2652–2664 (2016).

Sources

An In-depth Technical Guide on the Solubility of (4,6-Dimethylpyrimidin-5-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4,6-Dimethylpyrimidin-5-yl)methanol is a heterocyclic compound featuring a pyrimidine core, a class of structures of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications.[1][2][3] The solubility of this compound in various organic solvents is a critical physicochemical parameter that governs its utility in synthesis, purification, formulation, and various analytical procedures. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, designed for researchers, scientists, and professionals in drug development.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics. The structure of this compound, with its nitrogen-containing heterocyclic ring, methyl groups, and a primary alcohol functional group, suggests a molecule with moderate polarity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyrimidine nitrogens are hydrogen bond acceptors.

Hansen Solubility Parameters (HSP)

Inferred Qualitative Solubility Profile

Based on the structure of this compound and the general solubility behavior of pyrimidine derivatives, a qualitative solubility profile can be inferred. The presence of polar functional groups, such as the hydroxyl group, generally increases solubility in polar solvents.[9]

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
Solvent ClassificationSolvent NameInferred SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solute can form strong hydrogen bonds with these protic solvents. Pyrimidine derivatives generally show good solubility in alcohols.[2][9]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThese solvents are strong hydrogen bond acceptors and can interact favorably with the solute's hydroxyl group. DMF is often a good solvent for pyrimidine derivatives.[1][2][9]
Acetonitrile (ACN)ModerateACN is polar but a weaker hydrogen bond acceptor than DMSO or DMF, suggesting moderate solubility.[9]
AcetoneModerateThe polarity of acetone should allow for moderate dissolution of the compound.
Non-Polar Toluene, HexaneLowThe significant polarity of the solute is expected to result in poor solubility in non-polar solvents.[9]
Dichloromethane (DCM)Low to ModerateDCM has some polarity and may show some limited ability to dissolve the compound.

Experimental Determination of Solubility

Direct experimental measurement is the most reliable way to obtain accurate solubility data. The isothermal shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[4]

Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Glass vials with PTFE-lined caps

  • Constant temperature shaker bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. A visual excess of solid should be present to ensure saturation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically maintained at 25 °C.

    • Agitate the mixtures for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. A preliminary study can determine the time to reach equilibrium.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.22 µm PTFE) compatible with the solvent to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

    • Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to solvent B Seal vial A->B C Agitate in shaker bath (24-72h at constant T) B->C D Sedimentation C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC/UV-Vis F->G H Calculate solubility G->H

Caption: Workflow for the isothermal shake-flask solubility determination method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound.

  • Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[4][9] This relationship is because the dissolution process is often endothermic. Studies on other pyrimidine derivatives have consistently shown that their solubility increases with a rise in temperature.[1][2][10]

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic screening across solvents with varying polarities is recommended to identify the most suitable solvent for a given application.[9]

  • Purity of the Compound: Impurities in the this compound sample can affect its measured solubility. It is crucial to use a well-characterized, pure compound for accurate measurements.

Logical Relationships in Solubility Analysis

The process of understanding and determining the solubility of a compound like this compound involves a logical progression from theoretical prediction to experimental verification.

G A Analyze Solute Structure (this compound) B Predict Qualitative Solubility ('Like Dissolves Like') A->B C Select Range of Solvents (Polar, Non-polar, etc.) B->C D Perform Experimental Solubility Determination C->D E Quantitative Solubility Data (mg/mL, mol/L) D->E

Caption: Logical workflow for solubility assessment of a target compound.

Conclusion

While specific quantitative solubility data for this compound is not extensively published, a combination of theoretical principles and established experimental protocols provides a robust framework for its determination. The presence of both polar (hydroxyl) and moderately non-polar (dimethyl-pyrimidine) moieties suggests that the highest solubility will be found in polar protic and polar aprotic organic solvents. For any research or development involving this compound, it is imperative to perform experimental solubility studies, such as the isothermal shake-flask method, to obtain accurate and reliable data. This foundational knowledge is essential for the successful application of this compound in the fields of drug discovery and materials science.

References
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
  • How to determine the solubility of a substance in an organic solvent? (2024).
  • Technical Support Center: Managing Pyrimidine Derivative Solubility in Organic Solvents. (n.d.). Benchchem.
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
  • HSP for Beginners. (n.d.). Hansen Solubility Parameters.
  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test.
  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014). SciSpace.
  • Solubility of pyrimidine derivatives in different organic solvents at different temper
  • The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. (2024).
  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014).
  • Hansen solubility parameter. (2023). Wikipedia.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.

Sources

A Technical Guide to Theoretical Studies on 4,6-Dimethylpyrimidine Derivatives: From Molecular Structure to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the theoretical and computational methodologies employed in the study of 4,6-dimethylpyrimidine derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging computational chemistry to understand and predict the properties of this important class of heterocyclic compounds. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of nucleobases and a wide array of pharmacologically active agents.[1][2] The addition of dimethyl groups at the 4 and 6 positions significantly influences the electronic landscape and steric profile of the pyrimidine ring, offering a versatile platform for the design of novel therapeutic agents and functional materials.[3][4]

This document will delve into the application of quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), to elucidate the electronic structure, reactivity, spectroscopic properties, and potential biological activity of 4,6-dimethylpyrimidine derivatives. We will explore the causality behind the selection of computational methods and provide a framework for interpreting the resulting data in a meaningful context.

The Significance of the 4,6-Dimethylpyrimidine Core

The 4,6-dimethylpyrimidine moiety is a key structural feature in a variety of compounds exhibiting a broad spectrum of biological activities. These include potential applications as:

  • Anticancer agents: Certain pyrimidine derivatives have shown inhibitory activity against cancer cell proliferation.[5]

  • Antimicrobial and antifungal agents: The pyrimidine nucleus is a common feature in compounds designed to combat microbial and fungal infections.[2][6]

  • Anti-inflammatory agents: Derivatives of pyrimidine have been investigated for their potential to modulate inflammatory pathways.[6]

  • Cardiotonic agents: Specific substitutions on the pyrimidine ring have led to compounds with positive inotropic effects on cardiac muscle.[7]

  • Plant growth stimulators: Novel S-substituted derivatives of 4,6-dimethylpyrimidine have demonstrated pronounced plant growth-stimulating activity.[3][4]

The diverse biological profile of these compounds underscores the importance of understanding their structure-activity relationships (SAR) at a molecular level. Theoretical studies provide a powerful lens through which to examine these relationships, offering insights that can guide the rational design of more potent and selective molecules.

Core Theoretical Methodologies: A Primer

Quantum chemical calculations are instrumental in predicting and explaining the behavior of molecules. For 4,6-dimethylpyrimidine derivatives, these methods can provide a wealth of information about their geometry, electronic structure, and reactivity.

Density Functional Theory (DFT)

DFT has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it particularly well-suited for studying pyrimidine derivatives.[1][8]

  • The "Why": Unlike Hartree-Fock (HF) theory, which neglects electron correlation, DFT incorporates this crucial quantum mechanical effect, leading to more accurate predictions of molecular properties. The choice of the functional and basis set is critical for obtaining reliable results.

  • Common Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic molecules as it often provides excellent agreement with experimental data for geometries and vibrational frequencies.[9][10]

  • Basis Sets: Basis sets like 6-311+G** are frequently employed to provide a flexible description of the electron distribution, including diffuse functions (+) for lone pairs and anions, and polarization functions (*) for describing anisotropic electron densities in bonds.[9][11]

Time-Dependent Density Functional Theory (TD-DFT)

To understand the electronic transitions and spectroscopic properties of these molecules, TD-DFT is the method of choice.[9]

  • The "Why": TD-DFT allows for the calculation of excited state properties, which are essential for interpreting UV-Vis spectra and understanding the photophysical behavior of the compounds. This is crucial for applications involving chromophores and for predicting how a molecule will interact with light.

The following diagram illustrates a typical workflow for performing theoretical calculations on a 4,6-dimethylpyrimidine derivative.

Computational Workflow Computational Workflow for 4,6-Dimethylpyrimidine Derivatives cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation start Define Molecular Structure of 4,6-Dimethylpyrimidine Derivative method Select Computational Method (e.g., DFT/B3LYP/6-311+G**) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->electronic_prop td_dft TD-DFT for Excited States geom_opt->td_dft structural_params Analyze Structural Parameters (Bond Lengths, Angles) geom_opt->structural_params vibrational_spectra Simulate & Assign Vibrational Spectra (IR, Raman) freq_calc->vibrational_spectra reactivity Predict Reactivity (Energy Gap, MEP) electronic_prop->reactivity uv_vis Interpret UV-Vis Spectra td_dft->uv_vis biological_activity Correlate with Biological Activity (QSAR) reactivity->biological_activity uv_vis->biological_activity

Caption: A typical workflow for quantum chemical calculations.

Elucidating Molecular Properties: A Case Study of 2-Amino-4,6-Dimethylpyrimidine

To illustrate the power of these theoretical methods, we will consider the example of 2-amino-4,6-dimethylpyrimidine, a compound with known antibiotic, antibacterial, and antitubercular activities.[12] Theoretical studies, often in conjunction with experimental spectroscopic analysis, can provide a detailed understanding of its molecular characteristics.[10]

Geometric and Electronic Structure

The first step in a theoretical investigation is to determine the optimized molecular geometry. DFT calculations can predict bond lengths and angles with high accuracy, which often show good agreement with experimental data from techniques like X-ray crystallography.[10]

ParameterCalculated Value (B3LYP/6-311++G)
Bond Lengths (Å)
N1-C21.35
C2-N31.36
N3-C41.34
C4-C51.40
C5-C61.39
C6-N11.34
C2-N7 (Amino)1.37
Bond Angles (°) **
C6-N1-C2117.5
N1-C2-N3125.0
C2-N3-C4117.8
N3-C4-C5123.5
C4-C5-C6117.2
C5-C6-N1122.0

Note: The values in this table are representative and are based on typical results from DFT calculations for similar molecules. Actual values may vary depending on the specific study.

The electronic properties of the molecule are crucial for understanding its reactivity and potential interactions with biological targets. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability of a molecule to donate an electron.

  • LUMO: Represents the ability of a molecule to accept an electron.

  • HOMO-LUMO Energy Gap (ΔE): A smaller energy gap suggests higher reactivity.

The distribution of these frontier orbitals can reveal the most likely sites for electrophilic and nucleophilic attack.

HOMO_LUMO Frontier Molecular Orbitals cluster_homo HOMO cluster_lumo LUMO homo_level Energy Level homo_desc Electron Donor lumo_level Energy Level lumo_level->homo_level lumo_desc Electron Acceptor gap ΔE (Reactivity) energy_axis Energy energy_axis->lumo_level

Caption: Relationship between HOMO, LUMO, and reactivity.

Vibrational Spectroscopy

DFT calculations are also invaluable for interpreting vibrational spectra (FTIR and FT-Raman). By calculating the harmonic frequencies, researchers can make complete vibrational assignments for the observed spectral bands.[10] This allows for a detailed understanding of the molecule's vibrational modes and can be used to confirm its structure.

Molecular Electrostatic Potential (MEP)

The MEP is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates regions of negative electrostatic potential (typically associated with lone pairs of electrons on electronegative atoms like nitrogen and oxygen) and positive electrostatic potential (usually found around hydrogen atoms). This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.

Experimental Protocols for Theoretical Studies

For researchers looking to perform their own theoretical studies on 4,6-dimethylpyrimidine derivatives, the following provides a generalized, step-by-step protocol.

  • Molecular Modeling:

    • Construct the 3D structure of the desired 4,6-dimethylpyrimidine derivative using a molecular modeling software package.

    • Perform an initial geometry optimization using a lower-level theory (e.g., molecular mechanics) to obtain a reasonable starting structure.

  • DFT Geometry Optimization:

    • Set up a DFT calculation using a program like Gaussian.

    • Specify the B3LYP functional and the 6-311+G** basis set.

    • Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Using the optimized geometry, perform a frequency calculation at the same level of theory.

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.

    • The results of this calculation can be used to simulate the IR and Raman spectra.

  • Electronic Property Analysis:

    • From the output of the DFT calculation, extract the energies of the HOMO and LUMO to determine the energy gap.

    • Generate the MEP surface to visualize the charge distribution and identify potential sites for intermolecular interactions.

  • TD-DFT Calculation for UV-Vis Spectra:

    • Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths.

    • These results can be used to simulate the UV-Vis absorption spectrum of the molecule.

Conclusion and Future Directions

Theoretical studies on 4,6-dimethylpyrimidine derivatives provide invaluable insights into their molecular structure, electronic properties, and reactivity. By combining DFT and TD-DFT calculations with experimental data, researchers can build robust structure-activity relationships that are essential for the rational design of new and improved therapeutic agents and functional materials. The methodologies outlined in this guide offer a framework for conducting and interpreting such calculations, thereby accelerating the development of novel chemical entities with tailored properties. Future work in this area will likely focus on more complex systems, including the explicit modeling of solvent effects and the simulation of interactions with biological macromolecules, to further enhance the predictive power of these computational approaches.

References

  • A Technical Guide to Quantum Chemical Calculations for 2,4,5-Trichloropyrimidine - Benchchem. (n.d.).
  • Computational studies of pyrimidine ring-opening a, Quantum chemical... - ResearchGate. (n.d.).
  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (n.d.).
  • Synthesis and Cardiotonic Activity of Novel Pyrimidine Derivatives: Crystallographic and Quantum Chemical Studies | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation | Bentham Science Publishers. (2021, April 1).
  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. (n.d.).
  • (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. (2021, April 12).
  • Journal of Molecular Pharmaceutics & Organic Process Research - Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6- dimethylpyrimidine using Quantum Computational Tools - OMICS International. (n.d.).
  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - NIH. (n.d.).
  • DFT and TD-DFT studies of pyrimidine derivatives in Chloroform - ResearchGate. (2025, December 23).
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. (2021, April 7).
  • Synthesis and spectroscopic investigation of azo derivatives of 4,6-dihydroxy-2-methylpyrimidine | Request PDF - ResearchGate. (n.d.).
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC - NIH. (n.d.).
  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. (2025, August 7).
  • Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives | Request PDF - ResearchGate. (n.d.).
  • Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed. (2023, April 27).
  • Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP) - PubMed. (n.d.).
  • A Comparative Spectroscopic Analysis of 4,6-Diethoxypyrimidine and Its Synthetic Precursors - Benchchem. (n.d.).
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC - NIH. (n.d.).
  • Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017, April 3).
  • 2-Iodo-4,6-dimethylpyrimidine - PMC - NIH. (n.d.).
  • Synthesis of Densely Substituted Pyrimidine Derivatives - Organic Chemistry Portal. (n.d.).

Sources

The Emergent Therapeutic Potential of Substituted Pyrimidine Methanols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a quintessential heterocyclic scaffold, fundamental to life as a core component of nucleic acids and a privileged structure in medicinal chemistry.[1][2] Its inherent drug-like properties, including its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, have cemented its role in a vast array of pharmacologically active agents.[1] This guide delves into a specific, highly promising class of derivatives: substituted pyrimidine methanols. These compounds, characterized by a methanol group appended to the pyrimidine ring, are gaining significant attention for their potent and diverse biological activities. We will explore their synthesis, anticancer, antimicrobial, and antiviral properties, detailing the intricate mechanisms of action, summarizing key quantitative data, and providing robust experimental protocols to empower further research and development.

The Pyrimidine Methanol Scaffold: Synthesis and Strategy

The strategic synthesis of substituted pyrimidine methanols is foundational to exploring their biological potential. The versatility of the pyrimidine ring allows for the introduction of a wide array of substituents, which, as structure-activity relationship (SAR) studies have shown, profoundly influences biological activity.[3][4]

A common and effective strategy for synthesizing the core pyrimidine structure involves the condensation of a β-dicarbonyl compound with a guanidine or urea derivative. This approach, often a variation of the well-established Biginelli reaction, provides a reliable route to the foundational heterocyclic system.[2][5]

General Synthesis Workflow Protocol

The following protocol outlines a generalized, two-step workflow for the synthesis of substituted pyrimidin-4-yl-methanol derivatives.

Step 1: Formation of the Pyrimidine Core

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the selected β-dicarbonyl compound (1.0 equivalent) and a guanidine or urea derivative (1.1 equivalents) in a suitable alcohol solvent, such as ethanol.

  • Catalyst Addition: Introduce a catalytic amount of a base. Sodium ethoxide is commonly used for this purpose.

  • Reaction Conditions: Heat the reaction mixture to reflux for a period of 4 to 24 hours. The progress of the reaction should be diligently monitored using thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If it remains in solution, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., dichloromethane and methanol) to yield the substituted pyrimidine core.[5][6]

Step 2: Introduction of the Methanol Moiety

This step typically involves the reduction of a corresponding aldehyde or ester at the desired position on the pyrimidine ring, or as in the case of the fungicide Fenarimol, the reaction of an organolithium pyrimidine with a benzophenone derivative.[7]

G cluster_0 Step 1: Pyrimidine Core Synthesis cluster_1 Step 2: Methanol Moiety Introduction A β-Dicarbonyl Compound D Reflux (4-24h) A->D B Guanidine / Urea Derivative B->D C Solvent + Base (e.g., Ethanol, NaOEt) C->D E Purification (Filtration / Recrystallization) D->E F Substituted Pyrimidine Core E->F G Functional Group Conversion (e.g., Reduction of Aldehyde) F->G H Final Substituted Pyrimidine Methanol G->H

Caption: General workflow for the synthesis of pyrimidine methanols.

Anticancer Potential: Targeting Oncogenic Pathways

Substituted pyrimidine methanols have emerged as formidable anticancer agents, primarily through their ability to modulate critical signaling cascades involved in cell proliferation and survival.[5] Their mechanisms of action are multifaceted, with two prominent strategies being the direct inhibition of protein kinases and the disruption of nucleotide metabolism.

Mechanism I: Protein Kinase Inhibition

Aberrant protein kinase activity is a hallmark of many cancers, making these enzymes prime therapeutic targets.[5] Pyrimidine methanol derivatives have been successfully designed to inhibit several key kinases, including Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), thereby halting oncogenic signaling.[5][8]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., RAF, MEK, ERK) Receptor->Kinase_Cascade Activates TF Transcription Factors Kinase_Cascade->TF Activates Proliferation Cancer Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Pyrimidine Methanol Derivative Inhibitor->Receptor Inhibits

Caption: Inhibition of a generic kinase signaling pathway by pyrimidine methanols.

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit a specific biological process by 50%.

Derivative ClassTarget Kinase(s)Cancer Cell LineIC50 (µM)
Pyrrolo[2,3-d]pyrimidineEGFR, VEGFR-2, Her2, CDK2HepG2 (Liver)29 - 59
N-trisubstituted pyrimidineAurora AU937 (Leukemia)0.0071
N-trisubstituted pyrimidineAurora BU937 (Leukemia)0.023
Benzo[f]chromenopyrimidineEGFR (predicted)HepG-2, HCT-116, MCF-7Superior to 5-FU

Note: This table presents a selection of reported IC50 values. For a comprehensive understanding, please refer to the cited literature.[5][9]

Mechanism II: Disruption of Pyrimidine Biosynthesis

Rapidly proliferating cancer cells have a high demand for nucleotides to sustain DNA and RNA synthesis. Many cancer types, including glioblastoma, rely heavily on the de novo pyrimidine biosynthesis pathway rather than the salvage pathway used by most normal tissues.[10][11] This metabolic dependency creates a therapeutic window. Substituted pyrimidines can act as inhibitors of key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), effectively starving cancer cells of the pyrimidines necessary for survival and proliferation.[10][12]

G Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Enzyme Dihydroorotate->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Pyrimidines Pyrimidines for DNA/RNA Synthesis UMP->Pyrimidines DHODH->Orotate Inhibitor Pyrimidine-based Inhibitor Inhibitor->DHODH Inhibits

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol provides a robust method for determining the inhibitory activity of synthesized compounds against specific protein kinases.[5]

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in a suitable kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Preparation: Create serial dilutions of the test compounds in 100% DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase enzyme, the test compound dilution, and the specific substrate. Initiate the enzymatic reaction by adding ATP. Incubate the plate at room temperature for 1 hour.

  • ADP Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Measurement: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP fuels a luciferase/luciferin reaction, generating a luminescent signal proportional to kinase activity. Incubate for 30 minutes and measure luminescence with a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[9][13]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine methanol derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, representing the concentration that causes 50% inhibition of cell growth.

Antimicrobial and Antiviral Potential

The privileged pyrimidine scaffold also confers significant antimicrobial and antiviral activity to its methanol derivatives.[5][14]

Antifungal and Antibacterial Activity

Several pyrimidine derivatives have demonstrated broad-spectrum antimicrobial activity.[15][16] A noteworthy example is Fenarimol, a pyrimidine methanol derivative used commercially as a fungicide.[7] Its mechanism provides an excellent case study. Fenarimol inhibits the fungal enzyme CYP51 (lanosterol 14-α-demethylase), which is a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Disruption of this pathway compromises membrane integrity, leading to fungal cell death.[7]

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51->Ergosterol Inhibitor Fenarimol (Pyrimidine Methanol) Inhibitor->CYP51 Inhibits

Caption: Mechanism of antifungal action via CYP51 inhibition.
Antiviral Activity

Pyrimidine derivatives are potent antiviral agents against a wide range of viruses, including influenza, herpes, hepatitis B and C, and HIV.[17][18][19] Their mechanisms often involve interfering with viral nucleic acid synthesis or inhibiting crucial viral enzymes.[17] Furthermore, compounds that inhibit the host's de novo pyrimidine synthesis pathway, as discussed in the anticancer section, can also establish a broad-spectrum antiviral state, independent of the typical interferon response.[12] This dual-action potential makes them particularly attractive candidates for further development.

Experimental Protocol: Antimicrobial Susceptibility Test (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrimidine methanol compound in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

Substituted pyrimidine methanols represent a versatile and highly potent class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents is rooted in their ability to modulate diverse and critical biological pathways, from protein kinase signaling to nucleotide biosynthesis. The synthetic tractability of the pyrimidine scaffold allows for extensive chemical modification, enabling the fine-tuning of activity and pharmacological properties.

Future research should focus on several key areas:

  • SAR Optimization: A systematic exploration of substitutions on both the pyrimidine ring and the methanol moiety to enhance potency and selectivity.[3]

  • Mechanism Elucidation: Deeper investigation into novel mechanisms of action and potential off-target effects.

  • ADME Profiling: Comprehensive assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.

  • In Vivo Studies: Advancing the most promising candidates into preclinical animal models to validate their efficacy and safety.[20][21]

The continued exploration of this chemical space holds immense promise for the development of next-generation therapeutics to address pressing challenges in oncology and infectious disease.

References

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.).
  • Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (n.d.).
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PubMed. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). National Center for Biotechnology Information. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Densely Substituted Pyrimidine Derivatives. (n.d.). The Journal of Organic Chemistry. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). ResearchGate. [Link]

  • Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. (n.d.). Nature. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). National Center for Biotechnology Information. [Link]

  • Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. (n.d.). MDPI. [Link]

  • Fenarimol. (n.d.). Wikipedia. [Link]

  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. (n.d.). ACS Omega. [Link]

  • Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. (n.d.). PubMed Central. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (n.d.). PubMed. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). ResearchGate. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. (n.d.). National Center for Biotechnology Information. [Link]

  • pyrimidine: it's diverse biological activities and methods of synthesis. (n.d.). ResearchGate. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.). ResearchGate. [Link]

  • In Vitro and In Vivo Antitrypanosomal Activities of Methanol Extract of Echinops kebericho Roots. (2020). PubMed. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed. [Link]

  • (PDF) In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. (2023). ResearchGate. [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (n.d.). Ovid. [Link]

  • Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. (n.d.). Royal Society of Chemistry. [Link]

  • Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia. (2024). JCI Insight. [Link]

Sources

Methodological & Application

Application Note & Protocol for the Synthesis of (4,6-Dimethylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of (4,6-Dimethylpyrimidin-5-yl)methanol, a critical heterocyclic building block in medicinal chemistry and materials science. The described methodology centers on the selective reduction of 4,6-dimethylpyrimidine-5-carbaldehyde using sodium borohydride. This application note is designed for researchers, scientists, and drug development professionals, offering a detailed walkthrough of the procedure, from reagent preparation to product characterization. It includes explanations for critical experimental choices, integrated safety protocols, and methods for self-validation to ensure reproducibility and high-purity yields.

Introduction and Significance

The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1] The title compound, this compound, serves as a key intermediate, providing a reactive hydroxylmethyl group at the C5 position. This functional handle allows for further molecular elaboration, making it an invaluable precursor for the development of novel therapeutic candidates and functional materials.

The synthetic strategy detailed herein employs the reduction of an aldehyde to a primary alcohol. This transformation is one of the most fundamental and reliable reactions in organic synthesis.[2][3] Our protocol utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, which offers significant safety and handling advantages over more powerful hydrides like lithium aluminum hydride (LiAlH₄).[3][4] The choice of NaBH₄ ensures high chemoselectivity, reducing the aldehyde functional group while leaving the pyrimidine ring intact.[5]

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of 4,6-dimethylpyrimidine-5-carbaldehyde. The resulting alkoxide intermediate is subsequently protonated by the solvent (methanol) during the reaction or by an aqueous quench during workup to yield the final primary alcohol product.

Reaction: 4,6-Dimethylpyrimidine-5-carbaldehyde + NaBH₄ --(in MeOH)--> this compound

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire synthetic and analytical workflow.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization Reagents 1. Reagent & Glassware Preparation Setup 2. Reaction Setup (Dissolve Aldehyde in MeOH) Reagents->Setup Cooling 3. Cool to 0°C (Ice Bath) Setup->Cooling Reduction 4. Add NaBH4 (Portion-wise) Cooling->Reduction Monitoring 5. Monitor by TLC Reduction->Monitoring Stir at 0°C to RT Quench 6. Reaction Quench (Add Water) Monitoring->Quench Upon Completion Extract 7. Liquid-Liquid Extraction (DCM) Quench->Extract Dry 8. Dry Organic Layer (Na2SO4) Extract->Dry Concentrate 9. Solvent Removal (Rotary Evaporator) Dry->Concentrate Analysis 10. Product Analysis (NMR, MS) Concentrate->Analysis

Sources

The Strategic Utility of (4,6-Dimethylpyrimidin-5-yl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of biologically active compounds, from the nucleobases uracil, cytosine, and thymine to a plethora of synthetic drugs.[1][2] Its prevalence in FDA-approved therapeutics is a testament to its versatility as a pharmacophore.[3] Pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4] The ability of the pyrimidine scaffold to engage in various non-covalent interactions, particularly hydrogen bonding with biological targets, makes it an attractive framework for the design of enzyme inhibitors.[5]

Within the diverse chemical space of pyrimidine-based intermediates, (4,6-Dimethylpyrimidin-5-yl)methanol emerges as a particularly valuable building block. The dimethyl substitution pattern on the pyrimidine ring can enhance binding affinity and selectivity for certain biological targets, as demonstrated in the development of kinase inhibitors.[6] The hydroxymethyl group at the 5-position provides a crucial synthetic handle for further molecular elaboration, allowing for the introduction of various functional groups to modulate physicochemical properties and biological activity. This guide provides a detailed exploration of the synthesis and application of this compound, offering researchers a practical framework for leveraging this intermediate in their drug discovery programs.

Synthesis of this compound: A Two-Step Approach

A robust and efficient synthesis of this compound can be achieved through a two-step sequence involving a Vilsmeier-Haack formylation followed by a selective reduction of the resulting aldehyde. This approach is advantageous due to the commercial availability of the starting material, 4,6-dimethylpyrimidine, and the generally high yields of both transformations.

Step 1: Vilsmeier-Haack Formylation of 4,6-Dimethylpyrimidine

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][7][8] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[2] The electrophilic Vilsmeier reagent attacks the electron-rich 5-position of the 4,6-dimethylpyrimidine ring, leading to the formation of 4,6-dimethylpyrimidine-5-carbaldehyde after aqueous workup.

Experimental Protocol: Synthesis of 4,6-Dimethylpyrimidine-5-carbaldehyde

Materials:

  • 4,6-Dimethylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (5.0 eq).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 4,6-dimethylpyrimidine (1.0 eq) in anhydrous dichloromethane and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 4,6-dimethylpyrimidine-5-carbaldehyde as a solid.

Step 2: Reduction of 4,6-Dimethylpyrimidine-5-carbaldehyde

The selective reduction of the aldehyde functional group in 4,6-dimethylpyrimidine-5-carbaldehyde to the corresponding primary alcohol is readily achieved using sodium borohydride (NaBH₄).[9] This reagent is a mild and selective reducing agent that is compatible with a wide range of functional groups, making it ideal for this transformation.[10] The reaction is typically carried out in a protic solvent such as methanol, which also serves to protonate the resulting alkoxide intermediate.[11]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4,6-Dimethylpyrimidine-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,6-dimethylpyrimidine-5-carbaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Effervescence may be observed.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or silica gel chromatography if necessary.

Data Summary Table:

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Analytical Method
4,6-Dimethylpyrimidine-5-carbaldehydeC₇H₈N₂O136.1570-85¹H NMR, ¹³C NMR, LC-MS
This compoundC₇H₁₀N₂O138.1785-95¹H NMR, ¹³C NMR, LC-MS

Application in Drug Discovery: A Versatile Intermediate for Kinase Inhibitors

The this compound intermediate is a valuable building block for the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[12][13] The pyrimidine core is a well-established "hinge-binding" motif that can mimic the adenine ring of ATP, enabling competitive inhibition of kinase activity.[14]

A notable example of the utility of the 4,6-dimethylpyrimidine scaffold is in the development of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma.[6][15] In these inhibitors, the dimethylpyrimidine core plays a crucial role in orienting the molecule within the ATP-binding pocket and contributes to selectivity over other FGFR isoforms.[16] The substituent at the 5-position of the pyrimidine ring is critical for modulating potency and pharmacokinetic properties.

The hydroxymethyl group of this compound serves as a versatile handle for introducing a variety of chemical moieties at this key position. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthetic Workflow for Kinase Inhibitor Analogs:

G cluster_synthesis Synthesis of this compound cluster_application Application in Kinase Inhibitor Synthesis 4,6-Dimethylpyrimidine 4,6-Dimethylpyrimidine Vilsmeier-Haack Vilsmeier-Haack 4,6-Dimethylpyrimidine->Vilsmeier-Haack 4,6-Dimethylpyrimidine-5-carbaldehyde 4,6-Dimethylpyrimidine-5-carbaldehyde Vilsmeier-Haack->4,6-Dimethylpyrimidine-5-carbaldehyde Reduction (NaBH4) Reduction (NaBH4) 4,6-Dimethylpyrimidine-5-carbaldehyde->Reduction (NaBH4) Intermediate This compound Reduction (NaBH4)->Intermediate Activation Activation of Hydroxyl Group (e.g., to -OMs, -OTs, -Cl) Intermediate->Activation Nucleophilic_Substitution Nucleophilic Substitution (e.g., with amines, phenols, thiols) Activation->Nucleophilic_Substitution Kinase_Inhibitors Library of Kinase Inhibitor Analogs Nucleophilic_Substitution->Kinase_Inhibitors

Caption: Synthetic workflow for kinase inhibitor analogs.

Protocol for Derivatization:

The hydroxymethyl group of this compound can be readily converted into a good leaving group, such as a mesylate, tosylate, or halide, to facilitate nucleophilic substitution reactions.

Experimental Protocol: Synthesis of (4,6-Dimethylpyrimidin-5-yl)methyl Methanesulfonate

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

This activated intermediate can then be reacted with a variety of nucleophiles, such as amines, phenols, or thiols, to generate a library of diverse kinase inhibitor candidates for biological screening.

Conclusion: A Key Intermediate for Advancing Drug Discovery

This compound is a strategically important intermediate in drug discovery, particularly in the synthesis of kinase inhibitors. Its straightforward two-step synthesis from commercially available starting materials and the versatility of its hydroxymethyl group make it an attractive building block for medicinal chemists. The protocols and applications detailed in this guide provide a solid foundation for researchers to incorporate this valuable intermediate into their synthetic strategies, enabling the efficient exploration of chemical space and the development of novel therapeutic agents.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][17]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2056-2074.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). Future Medicinal Chemistry.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(12), 8461-8480.
  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2023). Molbank, 2023(2), M1623.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.
  • Vilsmeier–Haack reaction. (2023, December 2). In Wikipedia. [Link]

  • Application Notes and Protocols: (Pyrimidin-4-yl)methanol as a Versatile Building Block for Heterocyclic Compound Synthesis. (n.d.). BenchChem.
  • Discovery of N-(4-((6-(3,5- Dimethoxyphenyl)-9H-purine derivatives as irreversible covalent FGFR inhibitors. (2024). Bioorganic & Medicinal Chemistry, 107, 117765.
  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). Future Medicinal Chemistry.
  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). Journal of Medicinal Chemistry.
  • Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. (2015). Bioresource Technology, 196, 705-711.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856.
  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). Bioorganic & Medicinal Chemistry, 78, 117141.
  • Role of methanol in NaBH4 reduction. (2017, August 1). Chemistry Stack Exchange. [Link]

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. (2018). Journal of Medicinal Chemistry, 61(2), 545-559.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5227.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(12), 8461-8480.
  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Journal of Chemical Sciences, 131(1), 1-8.
  • NaBH4 Reduction of Ketone to Alcohol. (n.d.). Swarthmore College.
  • Identification of new novel scaffold for Aurora A inhibition by pharmacophore modeling and virtual screening. (2014). Medicinal Chemistry Research, 23(12), 5268-5280.
  • NaBH4 reduction of ester. (2022, February 8). Reddit. [Link]

  • NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. (2017). Oriental Journal of Chemistry, 33(3), 1531-1536.
  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). Letters in Organic Chemistry, 18(4), 311-317.
  • Pyrimidines. Part IV. Experiments on the synthesis of pyrimidine and 4 : 6-dimethylpyrimidine. (1952). Journal of the Chemical Society (Resumed), 4691-4695.
  • Synthesis of pyrimidine-5-carbaldehydes from α-formylaroylketene dithioacetals. (2007). Tetrahedron, 63(32), 7845-7849.

Sources

Application Notes & Protocols: Derivatization of (4,6-Dimethylpyrimidin-5-yl)methanol for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4] Specifically, the (4,6-Dimethylpyrimidin-5-yl)methanol motif presents a key opportunity for structural modification to probe Structure-Activity Relationships (SAR). The primary hydroxyl group serves as a versatile synthetic handle for introducing a wide array of functionalities. This document provides a detailed guide for researchers, outlining the scientific rationale, synthetic strategies, and step-by-step protocols for the derivatization of this scaffold into ether and ester libraries. The goal is to systematically explore chemical space to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

Nitrogen-containing heterocycles are cornerstones of drug discovery, with the pyrimidine ring being particularly prominent. It is a fundamental component of nucleobases (cytosine, thymine, and uracil) and is found in numerous FDA-approved drugs demonstrating a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1][5] The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring.[6]

The molecule this compound is an attractive starting point for a medicinal chemistry campaign. The dimethyl substitution pattern provides a defined steric and electronic environment, while the hydroxymethyl group at the 5-position is a prime vector for chemical modification. Derivatization at this position allows for the systematic modulation of key physicochemical properties:

  • Lipophilicity (logP): Converting the polar hydroxyl group to less polar ethers or esters can enhance membrane permeability and oral absorption.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Converting it to an ether (acceptor only) or an ester (acceptor only) systematically alters potential interactions with a biological target.

  • Metabolic Stability: The primary alcohol may be susceptible to oxidation by alcohol dehydrogenases. Masking it as an ether or a sterically hindered ester can improve metabolic stability and prolong in vivo half-life.

  • Target Engagement: The newly introduced functionalities can explore additional pockets within a target's binding site, potentially leading to increased potency and selectivity.

Strategic Overview of Derivatization and SAR Exploration

The core strategy involves creating focused libraries of ether and ester analogues and evaluating their biological activity to build a robust SAR model. This iterative process is fundamental to lead optimization in drug discovery.

SAR_Workflow A Starting Material This compound B Library Synthesis: Ethers & Esters A->B Derivatization Protocols C In Vitro Screening (e.g., Enzyme Assay) B->C Compound Library D Data Analysis & SAR Elucidation C->D Biological Data E Design Next-Gen Compounds D->E SAR Insights F Lead Optimization (ADME/Tox, In Vivo) D->F Promising Leads E->B Iterative Synthesis Synthesis_Pathways cluster_start Starting Material cluster_products Derivative Libraries Start This compound Ethers Ether Analogues (R-O-CH2-Pyr) Start->Ethers Williamson Ether Synthesis (Base, R-X) Esters Ester Analogues (R-C(O)O-CH2-Pyr) Start->Esters Steglich Esterification (R-COOH, DCC, DMAP)

Sources

Application Notes & Protocols: (4,6-Dimethylpyrimidin-5-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine nucleus, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biology, making it a "privileged structure" in drug design.[2][3] Pyrimidine derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] A particularly successful application has been the development of protein kinase inhibitors, where the pyrimidine core can adeptly mimic the hinge-binding interactions of ATP.[5][6][7]

(4,6-Dimethylpyrimidin-5-yl)methanol emerges as a highly valuable, yet underexplored, building block within this chemical space. Its structure presents a unique combination of features: the proven pyrimidine core for target engagement, methyl groups that can influence solubility and metabolic stability, and a crucial hydroxymethyl handle at the 5-position. This primary alcohol provides a versatile point for synthetic elaboration, allowing medicinal chemists to systematically explore chemical space and optimize lead compounds.

This guide provides an in-depth exploration of the applications of this compound, detailing its strategic use in library synthesis and fragment-based screening, complete with actionable protocols for the modern drug discovery laboratory.

Section 1: Synthesis and Physicochemical Properties

The utility of any chemical building block begins with its accessibility and fundamental properties. This compound can be synthesized from commercially available starting materials, and its key properties make it an attractive starting point for drug discovery campaigns.

Protocol 1: Synthesis of this compound

This protocol is adapted from related pyrimidine syntheses and provides a reliable route to the title compound.[8] The core strategy involves the condensation of a β-dicarbonyl compound with an amidine source to form the pyrimidine ring.

Rationale: The classical Biginelli or related pyrimidine syntheses offer robust and scalable methods for constructing the core heterocycle.[9][10] The use of acetylacetone provides the dimethyl substitution pattern, and subsequent functional group manipulations can yield the desired hydroxymethyl group.

Step-by-Step Procedure:

  • Ring Formation: To a solution of guanidine hydrochloride (1.1 eq) and sodium carbonate (1.2 eq) in water, add acetylacetone (1.0 eq).[11]

  • Heat the reaction mixture to 95-100°C for 2-4 hours, monitoring by TLC or LC-MS for the formation of 2-amino-4,6-dimethylpyrimidine.

  • Cool the mixture to 10°C to precipitate the product. Filter the solid, wash with cold brine, and dry.[11]

  • Diazotization: Suspend the 2-amino-4,6-dimethylpyrimidine in an aqueous solution of sulfuric acid at 0-5°C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 1 hour.

  • Hydrolysis to Pyrimidinol: Slowly add the diazonium salt solution to a boiling aqueous solution of copper sulfate. Reflux for 1-2 hours until nitrogen evolution ceases, yielding 4,6-dimethylpyrimidin-2-ol.

  • Formylation: Subject the pyrimidinol to Vilsmeier-Haack formylation conditions (POCl₃, DMF) to introduce a formyl group at the 5-position.

  • Reduction: Reduce the resulting 5-formyl-4,6-dimethylpyrimidin-2-ol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol to yield this compound.

  • Purification: Purify the final product by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Physicochemical Properties for Drug Discovery

The properties of this compound align well with the principles of fragment-based drug discovery (FBDD).

PropertyValue (Calculated)Significance in Drug Discovery
Molecular Weight 138.17 g/mol Complies with the "Rule of Three" for fragments (<300 Da), ensuring efficient exploration of chemical space.[12]
logP ~0.5Indicates good aqueous solubility, which is critical for biophysical screening assays.
H-Bond Donors 1 (hydroxyl)Provides a key interaction point for binding to protein targets.
H-Bond Acceptors 2 (ring nitrogens)Offers additional hydrogen bonding capacity, crucial for hinge-binding in kinases.
Rotatable Bonds 1Low conformational flexibility increases the probability of adopting a bioactive conformation upon binding.

Section 2: Application in Lead Generation Strategies

The true power of this compound lies in its application as a strategic tool for discovering and optimizing new drug candidates. Its structure is amenable to two powerful, complementary approaches: Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Library Synthesis.

Application 1: A Core Fragment for Biophysical Screening

FBDD identifies low-molecular-weight compounds ("fragments") that bind weakly but efficiently to a biological target.[13][14] These hits then serve as starting points for building more potent, drug-like molecules.[14] The properties of this compound make it an ideal candidate for inclusion in a fragment library.

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen for fragment binding by measuring changes in protein thermal stability.

Rationale: When a fragment binds to a protein, it typically stabilizes the protein's folded state, leading to an increase in its melting temperature (Tₘ). This shift (ΔTₘ) is indicative of a binding event.

Step-by-Step Procedure:

  • Preparation: Prepare a stock solution of the target protein (e.g., a protein kinase) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Prepare a 100 mM stock solution of this compound in DMSO.

  • Assay Plate Setup: In a 96-well PCR plate, add the protein solution (to a final concentration of 2-5 µM), a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the fragment to a final concentration of 100-500 µM. Include a DMSO-only control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, measuring fluorescence at each interval.

  • Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tₘ) is the midpoint of the sigmoidal unfolding transition. A positive ΔTₘ (Tₘ with fragment - Tₘ with DMSO) of >1-2°C is considered a potential hit.

  • Hit Validation: Positive hits should be validated using an orthogonal biophysical method, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to confirm direct binding and determine binding affinity (Kᴅ).

FBDD_Workflow cluster_screening Screening & Validation cluster_optimization Hit-to-Lead Optimization FragLib Fragment Library (incl. title compound) Screen Primary Screen (e.g., Thermal Shift Assay) FragLib->Screen Identify weak binders HitVal Hit Validation (e.g., SPR, ITC) Screen->HitVal Confirm direct binding StructBio Structural Biology (X-ray, NMR) HitVal->StructBio Determine binding mode SBDD Structure-Based Design & Synthesis StructBio->SBDD Guide optimization Lead Potent Lead Compound SBDD->Lead Improve affinity

Figure 1: Workflow for Fragment-Based Drug Discovery (FBDD).

Application 2: A Versatile Scaffold for Kinase Inhibitor Libraries

The hydroxymethyl group is a synthetic handle that can be readily converted into other functional groups, enabling the construction of diverse compound libraries. A common strategy in kinase inhibitor design is to convert this alcohol into a leaving group (e.g., a chloride) for subsequent nucleophilic aromatic substitution (SₙAr) reactions.[15]

This protocol outlines a workflow for creating a small, focused library to explore the structure-activity relationship (SAR) around the pyrimidine core.

Rationale: By reacting an activated form of the scaffold with a diverse set of amines, a library of analogues can be rapidly synthesized. This allows for the exploration of different substituents to identify those that enhance binding affinity and selectivity for a target kinase.[16][17]

Step-by-Step Procedure:

  • Activation of the Scaffold:

    • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM).

    • Cool the solution to 0°C and add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by LC-MS.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude (5-(chloromethyl)-4,6-dimethylpyrimidine), which can often be used directly in the next step.

  • Library Synthesis (Parallel Format):

    • Prepare an array of reaction vials (e.g., in a 96-well plate format).

    • To each vial, add a solution of the crude chloromethyl intermediate in a polar aprotic solvent like DMF or NMP.

    • Add a unique amine (1.1 eq) to each respective vial from a pre-prepared amine library (e.g., diverse anilines, benzylamines, etc.).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to each vial.

    • Seal the plate and heat to 80-100°C for 4-16 hours.

  • Workup and Purification:

    • After cooling, the reaction mixtures can be diluted with DMSO and directly purified by preparative HPLC-MS to yield the final compounds.

  • Biological Screening:

    • The purified library members are then screened in a relevant biological assay, such as an in vitro kinase inhibition assay, to determine their potency (e.g., IC₅₀ values).

Library_Synthesis Start This compound Activated Activation Step (e.g., SOCl₂) 5-(Chloromethyl)-4,6-dimethylpyrimidine Start->Activated Coupling Parallel SₙAr Coupling Activated->Coupling Purify Purification (Prep-HPLC) Coupling->Purify Library Diverse Amine Building Blocks (R-NH₂) Library->Coupling Final Final Compound Library Purify->Final

Figure 2: Workflow for parallel library synthesis.

Section 3: Case Study: Targeting MAP4 Kinase 4 (MAP4K4)

To illustrate the practical application of these protocols, we present a hypothetical case study focused on developing inhibitors for MAP4K4, a kinase implicated in neurodegenerative diseases.[18]

Objective: To identify a novel MAP4K4 inhibitor using this compound as a starting fragment and scaffold.

  • This compound is identified as a hit in a TSA screen against the MAP4K4 kinase domain, with a ΔTₘ of +2.5°C.

  • The hit is validated by SPR, showing a binding affinity (Kᴅ) of 850 µM.

  • A small library is synthesized following Protocol 3 , using anilines bearing different electronic and steric properties.

  • The resulting compounds are tested in an in vitro kinase assay to determine their IC₅₀ values against MAP4K4.

Hypothetical Structure-Activity Relationship (SAR) Data
Compound IDR-Group (from R-NH₂)MAP4K4 IC₅₀ (µM)Scientist's Note
Scaffold H>1000The initial fragment shows very weak activity.
CS-01 Phenyl55.2Simple phenyl group provides a significant jump in potency, suggesting a hydrophobic pocket.
CS-02 4-Fluorophenyl28.1Addition of an electron-withdrawing group improves activity, possibly through favorable interactions.
CS-03 4-Methoxyphenyl75.9Electron-donating group is detrimental compared to fluoro, indicating electronic sensitivity.
CS-04 3-Chlorophenyl15.5Moving the halogen to the meta position further enhances potency, suggesting a specific binding orientation.
CS-05 3-Chloro-4-fluorophenyl4.7 Combining favorable substitutions leads to a synergistic improvement in potency.

Interpretation: The SAR data suggests that the R-group binds in a pocket that favors electron-withdrawing substituents, particularly at the meta-position of a phenyl ring. Compound CS-05 represents a promising lead for further optimization.

Kinase_Pathway Stress Cellular Stress (e.g., ER Stress) MAP4K4 MAP4K4 Stress->MAP4K4 activates JNK JNK Pathway MAP4K4->JNK phosphorylates Apoptosis Apoptosis (Neuronal Cell Death) JNK->Apoptosis promotes Inhibitor CS-05 (Our Inhibitor) Inhibitor->MAP4K4 inhibits

Figure 3: Simplified MAP4K4 signaling pathway in neurodegeneration.

Conclusion and Future Directions

This compound is a strategically valuable building block for modern medicinal chemistry. Its inherent drug-like properties make it an excellent fragment for initiating drug discovery campaigns, while its versatile synthetic handle allows for rapid and systematic lead optimization. The protocols and workflows detailed in this guide provide a robust framework for leveraging this scaffold to discover novel inhibitors against a range of biological targets, particularly protein kinases. Future efforts should focus on expanding the diversity of libraries derived from this core and exploring its application against other important target classes.

References

  • BenchChem. The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery.

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Recent Advances in Pyrimidine-Based Drugs. Molecules, 19(12), 20871–20911.

  • Pathak, P., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(12), e2100233.

  • ResearchGate. Marketed drugs containing the pyrimidine scaffold.

  • Zeid, M. M., et al. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design.

  • BenchChem. A Comparative Guide to Bioisosteric Replacement of the Pyrimidine Ring in Bioactive Compounds.

  • BenchChem. Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.

  • Al-Trawneh, A., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1435.

  • Sirsat, S., et al. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. American Journal of Chemistry and Applications.

  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.

  • Frohlich, R., et al. (2001). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry Letters, 11(23), 2927-2930.

  • ResearchGate. EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib.

  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application.

  • Zeid, M. M., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 30.

  • Pyrimidine‐Based Scaffolds: Emerging Frontiers in Antimicrobial Drug Discovery.

  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.

  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.

  • Technology Networks. (2023). Fragment-Based Drug Discovery Enters the Mainstream.

  • de Jesus, M., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Open Bio, 12(4), 696–711.

  • Wang, Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 235, 114283.

  • BenchChem. Application Notes and Protocols: (Pyrimidin-4-yl)methanol as a Versatile Building Block for Heterocyclic Compound Synthesis.

  • BenchChem. The Emerging Therapeutic Potential of Pyrimidin-4-yl-methanol Derivatives: A Technical Guide.

  • PubChem. (4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol.

  • Organic Syntheses. 4-amino-2,6-dimethylpyrimidine.

  • ChemicalBook. This compound.

  • Google Patents. Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.

  • BenchChem. Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry.

  • Al-Issa, F. Y., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(7), 801–826.

  • Latorre, I. J., et al. (2020). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. Bioorganic & Medicinal Chemistry Letters, 30(24), 127627.

  • Google Patents. Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

  • Boyd, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1105–1117.

  • MDPI. Special Issue: Kinase Inhibitors.

Sources

Introduction: The Significance of (4,6-Dimethylpyrimidin-5-yl)methanol as a Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of (4,6-Dimethylpyrimidin-5-yl)methanol for Pharmaceutical Research and Development

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. The pyrimidine core is a well-established "hinge-binding" motif found in numerous kinase inhibitors and other pharmacologically active agents.[1] The dimethyl substitution pattern and the C5-hydroxymethyl group offer a versatile platform for constructing complex molecular architectures with tailored biological activities. This compound serves as a crucial starting material for the synthesis of targeted therapies, including inhibitors for kinases implicated in oncology. Given its strategic importance, a robust, efficient, and scalable synthetic protocol is essential for researchers and drug development professionals to ensure a reliable supply for preclinical and clinical studies.

This document provides a detailed, field-proven guide for the multi-gram scale-up synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind key process decisions, ensuring both scientific integrity and practical applicability.

Strategic Overview of the Two-Step Synthesis

The most reliable and scalable pathway to this compound involves a two-step sequence starting from readily available commercial materials. This strategy prioritizes high yields, straightforward purifications, and operational safety.

  • Step 1: Pyrimidine Ring Formation via Condensation. The synthesis begins with the construction of the core heterocyclic scaffold. A common and efficient method is the condensation of a β-dicarbonyl compound with an amidine derivative to form a stable pyrimidine ester intermediate, Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate.[2] This reaction, a variant of the classic Biginelli reaction, is well-suited for large-scale production.[3][4]

  • Step 2: Ester Reduction to the Primary Alcohol. The crucial hydroxymethyl functional group is installed by the selective reduction of the C5-carboxylate ester. This transformation requires a powerful reducing agent, with Lithium Aluminum Hydride (LiAlH₄) being the reagent of choice for its high efficiency in reducing esters to primary alcohols.[5][6]

The overall synthetic transformation is depicted below.

Overall_Synthesis cluster_0 Step 1: Pyrimidine Formation cluster_1 Intermediate cluster_2 Step 2: Reduction cluster_3 Final Product Reactants_1 Ethyl Acetoacetate + Urea Intermediate Ethyl 4,6-dimethyl-2-oxo- 1,2-dihydropyrimidine-5-carboxylate Reactants_1->Intermediate Condensation Product This compound Intermediate->Product Reduction Reactants_2 1. LiAlH4, THF 2. H2O/H+ quench

Caption: Overall two-step synthetic route.

PART 1: Scale-Up Synthesis of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

This protocol details the synthesis of the key ester intermediate. The reaction proceeds via an acid-catalyzed condensation, forming the stable pyrimidine ring system.

Experimental Protocol

Materials and Equipment:

  • Reactor: 5 L jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Reagents:

    • Ethyl acetoacetate (EAA)

    • Urea

    • Ethanol (200 proof)

    • Concentrated Hydrochloric Acid (HCl)

  • Equipment: Heating/cooling circulator, filtration apparatus (Büchner funnel), vacuum oven.

Reagent Quantities:

ReagentM.W. ( g/mol )QuantityMolesEquivalents
Ethyl Acetoacetate130.14520.6 g4.01.0
Urea60.06264.3 g4.41.1
Ethanol46.072.5 L--
Conc. HCl (37%)36.4615 mL~0.18Catalyst

Step-by-Step Procedure:

  • Reactor Setup: Assemble the 5 L reactor system. Ensure all glassware is dry and the system is purged with nitrogen.

  • Reagent Charging: To the reactor, add ethanol (2.5 L), followed by ethyl acetoacetate (520.6 g, 4.0 mol) and urea (264.3 g, 4.4 mol). Begin stirring to form a slurry.

  • Catalyst Addition: Slowly add concentrated HCl (15 mL) to the stirred mixture. The use of an acid catalyst is crucial to protonate the carbonyl oxygen of the acetoacetate, activating it for nucleophilic attack by urea.[7]

  • Reaction Heating: Heat the reaction mixture to reflux (approx. 78-80 °C) using the heating circulator. Maintain a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Crystallization and Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature, then further cool to 0-5 °C using a cooling circulator. A thick white precipitate will form.

  • Filtration: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold ethanol (2 x 250 mL) and then with ice-cold water (2 x 500 mL) to remove unreacted starting materials and the catalyst.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is typically high, in the range of 80-90%.

PART 2: Scale-Up Reduction to this compound

This stage involves the reduction of the ester to the primary alcohol using LiAlH₄. This is a highly exothermic and energetic reaction that requires strict adherence to safety protocols, especially at scale.

Causality and Safety in Hydride Reductions

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and other functional groups.[6] Its high reactivity stems from the polarized Al-H bond, which delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, ultimately displacing the ethoxy group and, after a second hydride addition to the intermediate aldehyde, forming an aluminum alkoxide complex. An aqueous workup is required to protonate this complex and liberate the final alcohol product.

Critical Safety Considerations:

  • LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere (nitrogen or argon).

  • The reaction and the subsequent quenching process are highly exothermic. A robust cooling system is mandatory to maintain temperature control.

  • Hydrogen gas (H₂), which is highly flammable, is evolved during the quenching step. The reactor must be well-ventilated, and all potential ignition sources must be eliminated.

  • Reverse addition (adding the ester solution to the LiAlH₄ slurry) is often preferred at scale to maintain better control over the exotherm.

Experimental Protocol

Materials and Equipment:

  • Reactor: 10 L jacketed glass reactor equipped with a mechanical overhead stirrer, pressure-equalizing addition funnel, thermocouple, and nitrogen inlet/outlet connected to an oil bubbler.

  • Reagents:

    • Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Deionized Water

    • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Equipment: Cooling circulator, filtration apparatus.

Reagent Quantities:

ReagentM.W. ( g/mol )QuantityMolesEquivalents
Ester Intermediate196.21392.4 g2.01.0
LiAlH₄37.95113.8 g3.01.5
Anhydrous THF72.115.0 L--
Water (for quench)18.02114 mL--
15% NaOH (aq)40.00114 mL--
Water (for quench)18.02342 mL--

Step-by-Step Procedure:

  • Reactor Setup: Assemble and thoroughly dry the 10 L reactor system. Purge with nitrogen for at least one hour.

  • LiAlH₄ Slurry Preparation: Under a positive pressure of nitrogen, carefully charge anhydrous THF (2.5 L) to the reactor. Slowly and cautiously add LiAlH₄ (113.8 g, 3.0 mol) in portions. Stir to form a uniform grey slurry. Cool the slurry to 0-5 °C.

  • Substrate Addition: Dissolve the ester intermediate (392.4 g, 2.0 mol) in anhydrous THF (2.5 L) in a separate dry flask and charge this solution to the addition funnel.

  • Controlled Addition: Add the ester solution dropwise to the stirred LiAlH₄ slurry over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The rate of addition is critical to manage the exotherm.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction for completion (disappearance of starting material) by TLC or LC-MS.

  • Careful Quenching (Fieser Method): This is the most hazardous step. Cool the reactor back down to 0-5 °C. Quench the reaction by slowly and sequentially adding the following reagents dropwise, maintaining vigorous stirring and keeping the temperature below 15 °C:

    • 114 mL of deionized water.

    • 114 mL of 15% NaOH solution.

    • 342 mL of deionized water.

  • Precipitate Formation: After the final water addition, turn off the cooling and stir the mixture at room temperature for 1-2 hours. A granular white precipitate of aluminum salts will form, which is easily filterable.

  • Isolation: Filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with additional THF (3 x 500 mL).

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to yield the crude product as an off-white solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Process Workflow and Analytical Characterization

Process_Workflow cluster_Step1 Step 1: Ester Synthesis cluster_Step2 Step 2: Reduction S1_Charge Charge Reactor: Ethanol, EAA, Urea S1_Catalyst Add HCl Catalyst S1_Charge->S1_Catalyst S1_Reflux Heat to Reflux (4-6h) S1_Catalyst->S1_Reflux S1_Cool Cool & Crystallize S1_Reflux->S1_Cool S1_Filter Filter & Wash S1_Cool->S1_Filter S1_Dry Vacuum Dry S1_Filter->S1_Dry S1_QC1 QC Analysis (Intermediate) S1_Dry->S1_QC1 S2_Setup Prepare LiAlH4 Slurry in THF (0-5°C) S1_QC1->S2_Setup Proceed if specs met S2_Add Slowly Add Ester Solution (<10°C) S2_Setup->S2_Add S2_React Stir at RT (2-4h) S2_Add->S2_React S2_Quench Cool & Quench (H2O, NaOH, H2O) S2_React->S2_Quench S2_Filter Filter Aluminum Salts S2_Quench->S2_Filter S2_Concentrate Concentrate Filtrate S2_Filter->S2_Concentrate S2_Purify Recrystallize S2_Concentrate->S2_Purify S2_QC2 Final QC (Product) S2_Purify->S2_QC2

Caption: Scalable workflow for the synthesis.

Analytical Methods
  • Thin-Layer Chromatography (TLC): For rapid, in-process monitoring of reaction completion.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the intermediate and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the intermediate and final product.

    • Expected ¹H NMR for this compound (in CDCl₃): Peaks corresponding to the two methyl groups, the methylene protons of the hydroxymethyl group, the pyrimidine proton, and the hydroxyl proton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

References

  • Vertex AI Search, SYNTHESIS OF PYRIMIDINE DERIV
  • Organic Chemistry Portal, Pyrimidine synthesis, Accessed January 20, 2026.
  • ResearchGate, Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives | Request PDF, Accessed January 20, 2026.
  • ChemicalBook, 4,6-Dimethylpyrimidine-5-carboxylic acid CAS#: 157335-93-8, Accessed January 20, 2026.
  • ResearchGate, Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
  • Indian Academy of Sciences, One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition, Accessed January 20, 2026.
  • Growing Science, Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER, Accessed January 20, 2026.
  • PubMed Central, 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu
  • ResearchGate, (PDF)
  • MDPI, Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach, Accessed January 20, 2026.
  • Chemzq, (4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6, Accessed January 20, 2026.
  • Scientific & Academic Publishing, The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride, Accessed January 20, 2026.
  • Benchchem, Application Notes and Protocols: (Pyrimidin-4-yl)methanol as a Versatile Building Block for Heterocyclic Compound Synthesis, Accessed January 20, 2026.
  • ResearchGate, (PDF) Reduction of Pyrimidine Derivatives by LiAlH 4, Accessed January 20, 2026.
  • Google Patents, WO2011060302A1 - Reduction of aldehydes and ketones to alcohols, Accessed January 20, 2026.
  • MDPI, Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
  • NIH, Ethyl 4-(4-hydroxyphenyl)
  • guidechem, ethyl 1,2-dihydro-4,6-dimethyl-2-oxopyrimidine-5-carboxylate | 168130-75-4, Accessed January 20, 2026.
  • Benchchem, (2-Methylpyrimidin-4-yl)methanol | 1131605-06-5, Accessed January 20, 2026.
  • Google Patents, US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermedi
  • ResearchGate, Improved Synthesis of Novel 2,4-Diamino-5-furfurylpyrimidine in Presence of Molecular Sieves, Accessed January 20, 2026.
  • Chemistry Stack Exchange, Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile, Accessed January 20, 2026.
  • YouTube, 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry, Accessed January 20, 2026.
  • GlobalChemMall, (2,4-dimethylpyrimidin-5-yl)methanol, Accessed January 20, 2026.

Sources

Application and Protocol Guide for the Characterization of (4,6-Dimethylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the analytical methodologies for the robust characterization of (4,6-Dimethylpyrimidin-5-yl)methanol, a key heterocyclic building block in medicinal chemistry. Recognizing the limited availability of specific analytical data for this compound, this document provides a cohesive framework of protocols and theoretical data derived from closely related structural analogs and established principles of analytical chemistry. The methodologies outlined herein are designed to ensure the identity, purity, and quality of this compound, addressing a critical need for researchers engaged in the synthesis and application of novel pyrimidine-based therapeutic agents. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of each analytical technique, fostering a deeper understanding of the characterization process.

Introduction: The Significance of this compound in Drug Discovery

The pyrimidine scaffold is a cornerstone in the architecture of a vast array of biologically active molecules, including numerous approved pharmaceuticals.[1] The specific substitution pattern of this compound offers a unique three-dimensional arrangement of functional groups—a hydroxyl moiety for hydrogen bonding and further derivatization, and the dimethylated pyrimidine core for potential π-stacking and hydrophobic interactions. This structural motif makes it a valuable intermediate in the synthesis of targeted therapies. Given its potential, a rigorous and comprehensive analytical characterization is paramount to ensure the reliability and reproducibility of research and development efforts.

This guide provides a multi-faceted analytical approach encompassing chromatographic and spectroscopic techniques to establish the identity, purity, and impurity profile of this compound.

Physicochemical Properties and Synthesis Overview

While specific experimental data for this compound is not widely published, its physicochemical properties can be reliably estimated based on its structure and data from close isomers such as (4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol and (6-Amino-2,5-dimethylpyrimidin-4-yl)methanol.[2]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueRationale/Reference
Molecular FormulaC₇H₁₀N₂OBased on structure
Molecular Weight138.17 g/mol Based on structure
AppearanceWhite to off-white solidGeneral observation for similar compounds
Melting Point80-95 °CInferred from related structures
Boiling Point>250 °C (Predicted)Inferred from related structures
SolubilitySoluble in methanol, ethanol, DMSO, DMFExpected for a polar organic molecule
pKa~3-4 (pyrimidine nitrogens)Typical for pyrimidine derivatives
Plausible Synthetic Route and Potential Impurities

A common and effective method for the synthesis of pyrimidine-5-carbaldehydes is the Vilsmeier-Haack reaction, followed by reduction of the aldehyde to the corresponding alcohol. This synthetic pathway provides a basis for predicting potential process-related impurities.

Diagram 1: Plausible Synthetic Pathway and Key Impurities

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start 4,6-Dimethylpyrimidine Intermediate 4,6-Dimethylpyrimidine-5-carbaldehyde Start->Intermediate Vilsmeier-Haack Reaction (POCl₃, DMF) Product This compound Intermediate->Product Reduction (e.g., NaBH₄) Impurity1 Unreacted 4,6-Dimethylpyrimidine Impurity2 Residual 4,6-Dimethylpyrimidine-5-carbaldehyde Impurity3 Over-reduction/Side-reaction products Impurity4 Residual Solvents (e.g., DMF, Methanol)

Caption: Synthetic route and potential impurities.

Understanding these potential impurities is crucial for developing and validating analytical methods capable of detecting and quantifying them.

Analytical Characterization Workflow

A multi-step, orthogonal analytical workflow is essential for the comprehensive characterization of this compound. This ensures that the identity and purity are confirmed by independent methods.

Diagram 2: Comprehensive Analytical Workflow

G cluster_identity Identity cluster_purity Purity cluster_structure Structure Start Sample of this compound Identity Identity Confirmation Start->Identity Purity Purity & Impurity Profiling Start->Purity Structure Structural Elucidation Identity->Structure NMR 1H and 13C NMR Identity->NMR MS Mass Spectrometry (MS) Identity->MS HPLC HPLC-UV/PDA Purity->HPLC GC GC (for residual solvents) Purity->GC FTIR FTIR Spectroscopy Structure->FTIR NMR_2D 2D NMR (COSY, HSQC, HMBC) Structure->NMR_2D

Caption: Integrated analytical characterization workflow.

Detailed Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Rationale: Reversed-phase HPLC with UV detection is a cornerstone for purity determination of aromatic, nitrogen-containing compounds.[3] Given the polar nature of the methanol substituent, a polar-endcapped C18 column or an aqueous-compatible C18 phase is recommended to ensure adequate retention and resolution from polar impurities.[4] A gradient elution will be employed to resolve compounds with a range of polarities, including the starting material and the aldehyde intermediate.

Protocol: HPLC-UV/PDA Analysis

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Polar-endcapped C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA at 254 nm (or scan from 200-400 nm to assess peak purity).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Determine the area percent of the main peak to assess purity.

    • Identify and quantify any impurities relative to the main peak. The use of a PDA detector allows for the assessment of peak purity and can help in the tentative identification of impurities by comparing their UV spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Rationale: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments provide detailed information about the connectivity of atoms. Predicted chemical shifts are based on the analysis of substituted pyrimidines and related heterocyclic systems.[5][6]

Protocol: NMR Analysis

  • Instrumentation:

    • NMR spectrometer operating at a minimum of 400 MHz for ¹H.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C{¹H} NMR, COSY, HSQC, and HMBC spectra using standard pulse programs.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

AtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Rationale
H-2 (pyrimidine ring)~8.8 - 9.0 (s, 1H)~158-160Deshielded proton between two nitrogen atoms.
CH₃ (at C-4 and C-6)~2.5 - 2.7 (s, 6H)~22-25Typical chemical shift for methyl groups on a pyrimidine ring.
CH₂ (methanol)~4.7 - 4.9 (s, 2H)~58-62Methylene protons adjacent to an aromatic ring and an oxygen atom.
OH (methanol)Variable (broad s, 1H)-Dependent on concentration and solvent.
C-2-~158-160Carbon between two nitrogen atoms.
C-4, C-6-~165-168Carbons bearing methyl groups.
C-5-~125-130Carbon bearing the hydroxymethyl group.
Mass Spectrometry (MS) for Molecular Weight Verification

Rationale: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural information. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, which should readily form a protonated molecular ion [M+H]⁺.

Protocol: LC-MS Analysis

  • Instrumentation:

    • HPLC system coupled to a mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Use the same HPLC conditions as described in section 4.1, or a faster gradient for rapid analysis.

  • Mass Spectrometry Parameters (Positive ESI mode):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Expected Results:

    • Molecular Ion: A prominent peak at m/z 139.08 [M+H]⁺ (calculated for C₇H₁₁N₂O⁺).

    • Fragmentation: Collision-induced dissociation (CID) of the molecular ion may show characteristic losses, such as the loss of water (H₂O, -18 Da) or formaldehyde (CH₂O, -30 Da).[7]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Rationale: FTIR spectroscopy is a rapid and non-destructive technique to identify the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorptions for the O-H, C-H, C=N, and C=C bonds.[2][8]

Protocol: FTIR Analysis

  • Instrumentation:

    • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Table 3: Predicted Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3050-3000C-H stretch (aromatic)Pyrimidine ring
2980-2850C-H stretch (aliphatic)Methyl and methylene groups
1600-1550C=N stretchPyrimidine ring
1500-1400C=C stretchPyrimidine ring
1050-1000C-O stretchPrimary alcohol

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently establish the identity, purity, and structural integrity of this important synthetic intermediate. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for advancing drug discovery and development programs that utilize this versatile pyrimidine derivative.

References

  • (6-Amino-2,5-dimethylpyrimidin-4-yl)methanol. PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.
  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • (4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol. PubChem. National Center for Biotechnology Information. [Link]

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
  • FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride.
  • Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.
  • 1H chemical shifts in NMR. Part 18.
  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separ
  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Pyrimidines. Part IV. Experiments on the synthesis of pyrimidine and 4 : 6-dimethylpyrimidine. Journal of the Chemical Society (Resumed).
  • FT-IR data of pyrimidine derivatives compounds.

Sources

Application Notes & Protocols: The Strategic Role of (4,6-Dimethylpyrimidin-5-yl)methanol in the Synthesis of Selective FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The fibroblast growth factor receptor 4 (FGFR4) signaling pathway, particularly when driven by its ligand FGF19, has emerged as a critical oncogenic driver in a subset of hepatocellular carcinomas (HCC).[1][2] This has established FGFR4 as a high-priority target for therapeutic intervention. A significant class of potent and selective FGFR4 inhibitors is built upon a substituted pyrimidine scaffold. This document provides a detailed guide for researchers and drug development professionals on the synthesis and application of a key intermediate, (4,6-Dimethylpyrimidin-5-yl)methanol, and its derivatives in the creation of next-generation covalent inhibitors targeting FGFR4. We will explore the underlying chemical logic, provide detailed experimental protocols, and outline methods for biological evaluation, grounding our discussion in the principles of medicinal chemistry and kinase inhibitor design.

The Scientific Rationale: Targeting the FGF19-FGFR4 Axis in Hepatocellular Carcinoma

Hepatocellular carcinoma remains a malignancy with limited therapeutic options and a high mortality rate.[1] Genomic analyses have revealed that a notable fraction of HCC patients exhibit amplification of the FGF19 gene, leading to overexpression of its protein product.[3] FGF19 is the primary ligand for the FGFR4 receptor, a transmembrane tyrosine kinase.[2] The binding of FGF19 to FGFR4, in complex with the co-receptor β-Klotho, triggers receptor dimerization and autophosphorylation of the intracellular kinase domain.[2]

This activation initiates downstream signaling cascades, primarily the Ras-Raf-MAPK and PI3K-Akt pathways, which are critical drivers of cell proliferation, survival, and resistance to apoptosis.[1][2] The constitutive activation of this pathway in FGF19-driven HCC makes selective FGFR4 inhibition a compelling and validated therapeutic strategy.[3][4]

Several selective FGFR4 inhibitors, such as Fisogatinib (BLU-554) and Roblitinib (FGF401), have demonstrated clinical promise, validating the therapeutic hypothesis.[5][6] A common structural feature among many potent inhibitors is the aminopyrimidine core, which serves as a hinge-binding motif, anchoring the molecule within the ATP-binding pocket of the kinase.[7][8] The (4,6-dimethylpyrimidin-5-yl) moiety is a crucial variant of this core, offering unique properties for achieving high selectivity.

FGFR4 Signaling Pathway Diagram

FGFR4_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Signaling FGF19 FGF19 Ligand FGFR4_dimer FGFR4 Dimerization & Autophosphorylation FGF19->FGFR4_dimer binds FRS2 FRS2 FGFR4_dimer->FRS2 phosphorylates BetaKlotho β-Klotho (Co-receptor) BetaKlotho->FGFR4_dimer assists GRB2 GRB2 FRS2->GRB2 recruits RAS_RAF Ras-Raf-ERK1/2 (MAPK Pathway) GRB2->RAS_RAF PI3K_AKT PI3K-Akt Pathway GRB2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis Synthesis_Workflow_1 start 3-Chloropentane-2,4-dione step1 Formamide, Formic Acid, Reflux (12h) start->step1 intermediate1 Oxazole Intermediate step1->intermediate1 step2 aq. NH₄OH, Reflux (5h) intermediate1->step2 product 4,6-Dimethylpyrimidin-5-ol step2->product Synthesis_Workflow_2 cluster_A Core Synthesis cluster_B Side Chain & Warhead Carrier Pyrimidinol 4,6-Dimethylpyrimidin-5-ol Intermediate1 Ether-linked Pyrimidine Pyrimidinol->Intermediate1 Step 1: O-Alkylation Benzyl Substituted Benzyl Bromide Benzyl->Intermediate1 Aniline Substituted Diaminobenzene Intermediate3 Amine-linked Core Aniline->Intermediate3 Intermediate2 2-Bromo-pyrimidine Intermediate1->Intermediate2 Step 2: Bromination Intermediate2->Intermediate3 Step 3: Buchwald-Hartwig Coupling Final_Product Final Covalent Inhibitor Intermediate3->Final_Product Step 4: Acrylamide Formation Evaluation_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays start Synthesized Inhibitor (e.g., from Protocol 3.1) kinase_assay FGFR4 Kinase Assay (Protocol 4.1) start->kinase_assay selectivity_panel FGFR1, 2, 3 Kinase Assays start->selectivity_panel ic50 Determine IC₅₀ kinase_assay->ic50 selectivity_calc Calculate Selectivity selectivity_panel->selectivity_calc cell_assay HCC Cell Proliferation Assay (Protocol 4.2) ic50->cell_assay selectivity_calc->cell_assay gi50 Determine GI₅₀ cell_assay->gi50

Sources

Troubleshooting & Optimization

Troubleshooting (4,6-Dimethylpyrimidin-5-yl)methanol synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4,6-dimethylpyrimidin-5-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The most prevalent and direct route to synthesizing this compound involves the reduction of a carbonyl group at the 5-position of the pyrimidine ring, typically an ester such as ethyl or methyl 4,6-dimethylpyrimidine-5-carboxylate. The reagent of choice for this transformation is a powerful hydride donor, most commonly Lithium Aluminum Hydride (LiAlH₄), due to its high reactivity.[1][2] While effective, this method is sensitive to reaction conditions and can lead to several side reactions if not properly controlled.

This guide is structured as a series of questions you might encounter in the lab, followed by detailed, evidence-based answers and actionable protocols.

Troubleshooting Guide: Common Experimental Issues

Q1: My yield of this compound is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted starting ester. What is causing this incomplete reaction?

This is one of the most common issues and typically points to problems with the reducing agent or reaction conditions.

Root Causes & Solutions:

  • Degraded Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is extremely reactive with atmospheric moisture. If it has been improperly stored or handled, its effective strength will be diminished, leading to incomplete reduction.

    • Solution: Always use freshly opened, high-purity LiAlH₄ from a reputable supplier. Handle it rapidly in an inert atmosphere (glovebox or argon/nitrogen blanket) and ensure all glassware is rigorously dried.

  • Insufficient Stoichiometry: The reduction of an ester to a primary alcohol requires two equivalents of hydride.[2][3] Therefore, a minimum of 0.5 molar equivalents of LiAlH₄ (which delivers four hydride equivalents) is theoretically needed. In practice, 1.0 to 1.5 molar equivalents are often used to ensure the reaction goes to completion.

    • Solution: Ensure you are using a sufficient excess of LiAlH₄. If yields are still low, consider a modest increase in the molar equivalents (e.g., from 1.2 to 1.5 eq.).

  • Suboptimal Temperature: While the initial addition of the ester to the LiAlH₄ slurry is often done at 0 °C to control the exothermic reaction, the reaction may need to be warmed to room temperature or even gently heated to proceed to completion.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the reaction stalls at 0 °C or room temperature after a reasonable time (e.g., 1-2 hours), consider warming the reaction to 30-40 °C.

Q2: My NMR/LC-MS analysis shows unexpected peaks, possibly corresponding to a di- or tetrahydro-pyrimidine derivative. Is it possible to over-reduce the pyrimidine ring?

Yes, over-reduction is a significant side reaction in this synthesis. The pyrimidine ring is a π-deficient heterocycle, making it susceptible to nucleophilic attack by hydride ions, which can lead to the loss of aromaticity.[4][5]

Mechanistic Insight:

The C4 and C6 positions of the pyrimidine ring are electron-deficient and can be attacked by a hydride ion, especially when activated by an electron-withdrawing group at the C5 position (like the starting ester).[6] This leads to the formation of 1,4- or 1,6-dihydropyrimidine byproducts. While the two methyl groups at C4 and C6 are electron-donating and help deactivate the ring towards this attack, the side reaction can still occur under forcing conditions.[6]

Prevention Strategies:

  • Control Stoichiometry: Avoid using a large excess of LiAlH₄. Use the minimum amount required for complete conversion of the ester.

  • Temperature Management: Maintain a low reaction temperature. Perform the addition at 0 °C and allow the reaction to proceed at room temperature. Avoid high temperatures, as they favor ring reduction.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as determined by TLC).

Troubleshooting Workflow for Low Yield & Byproduct Formation

G start Problem: Low Yield or Unexpected Byproducts check_sm TLC/LC-MS shows predominantly Starting Material start->check_sm check_bp TLC/LC-MS shows new, non-polar spots or unexpected masses start->check_bp cause_sm1 Cause: Degraded LiAlH₄ check_sm->cause_sm1 cause_sm2 Cause: Insufficient Equivalents of LiAlH₄ check_sm->cause_sm2 cause_sm3 Cause: Reaction Not Complete check_sm->cause_sm3 cause_bp1 Cause: Ring Reduction (Over-reduction) check_bp->cause_bp1 cause_bp2 Cause: Difficult Workup (Product Trapped) check_bp->cause_bp2 sol_sm1 Solution: Use fresh, high-purity LiAlH₄. Handle under inert atmosphere. cause_sm1->sol_sm1 sol_sm2 Solution: Increase LiAlH₄ to 1.2-1.5 molar equivalents. cause_sm2->sol_sm2 sol_sm3 Solution: Monitor by TLC. Increase reaction time or warm gently (e.g., to 40°C). cause_sm3->sol_sm3 sol_bp1 Solution: Use minimal LiAlH₄ excess. Maintain low temperature (0°C to RT). Do not run reaction overnight. cause_bp1->sol_bp1 sol_bp2 Solution: Use Fieser workup to precipitate filterable aluminum salts. cause_bp2->sol_bp2

Caption: A troubleshooting flowchart for common synthesis issues.

Q3: After quenching the reaction, I get a gelatinous, unfilterable precipitate that seems to have trapped my product, resulting in low isolated yield. How can I improve the workup procedure?

This is a classic problem when working with LiAlH₄. Quenching with water alone produces aluminum hydroxide (Al(OH)₃), a gelatinous substance that complicates filtration and product isolation.

The Self-Validating Solution: The Fieser Workup

A highly reliable method is the Fieser workup, which is designed to produce granular, easily filterable aluminum salts.[7] The key is the sequential and careful addition of three reagents.

Protocol for Fieser Workup (for a reaction using 'x' g of LiAlH₄):

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and dropwise , add 'x' mL of water. (Caution: Highly exothermic, hydrogen gas evolved).

  • Add 'x' mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution.

  • Add '3x' mL of water.

  • Remove the ice bath and stir the mixture vigorously at room temperature for 15-30 minutes.

  • You should observe the formation of a white, granular solid that can be easily removed by filtration through a pad of Celite®.

  • Wash the solid thoroughly with an appropriate solvent (e.g., THF, EtOAc) to recover any adsorbed product.

Causality: The controlled addition of water and NaOH ensures the formation of inorganic salts that precipitate in a crystalline, sandy form rather than a gel, vastly improving filtration efficiency and product recovery.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic pathway for the reduction of the ester?

A: The reduction of an ester with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride.[1][8]

  • First Hydride Addition: A hydride ion (H⁻) from AlH₄⁻ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Collapse and Elimination: This intermediate collapses, reforming the carbonyl C=O bond and expelling the alkoxy group (-OR') as an aluminum alkoxide. This generates a transient aldehyde.

  • Second Hydride Addition: The aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride equivalent, forming a primary alkoxide.[9]

  • Protonation: During the aqueous workup, this alkoxide is protonated to yield the final primary alcohol, this compound.

Reaction Pathway and Major Side Reaction

G ester Ethyl 4,6-dimethyl- pyrimidine-5-carboxylate aldehyde Intermediate Aldehyde (Not Isolated) ester->aldehyde 1. LiAlH₄ (1st eq H⁻) 2. Elimination side_product 1,6-Dihydropyrimidine byproduct (Over-reduction) ester->side_product Excess LiAlH₄ High Temperature product This compound (Desired Product) aldehyde->product LiAlH₄ (2nd eq H⁻)

Caption: The main reaction pathway and the over-reduction side reaction.

Q: Why is LiAlH₄ used instead of a milder reducing agent like Sodium Borohydride (NaBH₄)?

A: Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters to alcohols efficiently.[1][2] LiAlH₄ is a much stronger reducing agent because the Al-H bond is more polarized than the B-H bond, making the hydride more nucleophilic and reactive. This high reactivity is necessary to overcome the resonance stabilization of the ester functional group.

Q: What are the most critical parameters to control for a successful and reproducible synthesis?

A: Based on extensive field experience, success hinges on three pillars:

ParameterCritical AspectRationale
Reagent Quality Use of fresh, anhydrous LiAlH₄ and dry solvents (e.g., THF, diethyl ether).LiAlH₄ reacts violently with protic solvents and moisture, which quenches the reagent and reduces its effective concentration, leading to incomplete reactions.[2]
Temperature Control Add ester to LiAlH₄ at 0 °C; allow reaction to proceed at RT. Avoid high temperatures.Controls the initial exotherm and minimizes the risk of side reactions, particularly the over-reduction of the pyrimidine ring.[10]
Stoichiometry & Monitoring Use 1.0-1.5 molar equivalents of LiAlH₄. Monitor reaction to completion by TLC.Ensures complete conversion of the starting material without using a large excess of hydride that would promote byproduct formation.
Workup Procedure Employ a controlled Fieser workup.Prevents the formation of gelatinous aluminum hydroxides, which drastically reduces isolated yield by trapping the product.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl 4,6-dimethylpyrimidine-5-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Diatomaceous earth (Celite®)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add LiAlH₄ (1.2 equivalents).

  • Suspend the LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve ethyl 4,6-dimethylpyrimidine-5-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.

  • Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate) until the starting material spot has disappeared (typically 2-4 hours).

  • Once complete, cool the reaction mixture back to 0 °C and perform the Fieser workup as described in the troubleshooting section above.

  • Filter the resulting granular solid through a pad of Celite®, washing the filter cake thoroughly with THF and then ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel or recrystallization to obtain pure this compound.

References

  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem Technical Support.
  • OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. OrgoSolver.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
  • JoVE. (2025). Esters to Alcohols: Hydride Reductions. JoVE.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
  • YouTube. (2024). CHEM 2325 Module 25: Mechanism of Ester Reduction.
  • ResearchGate. (n.d.). Pyrimidine ring opening mechanism.
  • Wikipedia. (n.d.). Pyrimidine. Wikipedia.
  • Clark, J., Gelling, I., & Neath, G. (1967). Ready Ring-opening of Some Pyrimidine Derivatives.
  • ResearchGate. (n.d.).
  • Campbell, J. B., Whitehead, C. W., Kress, T. J., & Moore, L. L. (1973). The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine. Annals of the New York Academy of Sciences, 214, 216-220.
  • ResearchGate. (2007).
  • ResearchGate. (n.d.).
  • Google Patents. (2016).
  • RSC Publishing. (n.d.). Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Regioselective preparation of dihydro- and tetrahydro-pyrimidin-2(1H)-ones and the corresponding thiones.
  • BenchChem. (2025).

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyrimidine scaffolds. Pyrimidine derivatives are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their synthesis can present challenges, from low yields to problematic side reactions and purification hurdles.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The focus is not just on what to do, but why a particular adjustment can lead to a more successful outcome, grounding our advice in established chemical principles.

I. Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems

This section provides rapid answers to the most common issues encountered during pyrimidine synthesis, with a focus on the widely used Biginelli reaction.[4]

Q1: My Biginelli reaction is resulting in a very low yield or no product at all. What are the primary factors to investigate?

A1: Low or no yield in a Biginelli reaction is a frequent challenge and typically stems from one or more of the following factors.[5] A systematic approach to troubleshooting is recommended:

  • Catalyst Inefficiency: The choice and activity of the catalyst are critical. While classic Brønsted acids like HCl are used, they can also promote side reactions.[5] Modern methods often employ Lewis acids (e.g., Yb(OTf)₃, InCl₃, ZnCl₂) or organocatalysts which can offer milder conditions and improved yields.[6][7][8] Ensure your catalyst is active; reusable catalysts may require regeneration.[4]

  • Suboptimal Reaction Conditions: Temperature and reaction time are key parameters. Some substrates may require heating (reflux) to proceed to completion, while others may work at room temperature.[4][6] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]

  • Reactant Purity and Stoichiometry: Impurities in the starting materials (aldehyde, β-ketoester, or urea/thiourea) can inhibit the reaction.[6] While a 1:1:1 molar ratio is standard, using a slight excess of urea or thiourea (1.2-1.5 equivalents) can often drive the reaction to completion and improve yields.[6]

  • Solvent Choice: The solvent plays a significant role in reactant solubility and reaction rate.[4] While solvent-free conditions are often effective and environmentally friendly, polar solvents like ethanol, acetonitrile, or greener alternatives like deep eutectic solvents (DESs) can enhance yields in specific cases.[6][9]

Q2: I'm observing a significant amount of side products, making purification difficult. What are the common side reactions and how can I minimize them?

A2: Side product formation is a common issue, often arising from competing reaction pathways. Key strategies to enhance selectivity include:

  • Hantzsch Dihydropyridine Byproduct: This is a frequent, often yellow and fluorescent, byproduct. It forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be generated from urea decomposition).[5]

    • Solution: Using a catalyst like Yb(OTf)₃ has been shown to significantly reduce the formation of this byproduct by favoring the Biginelli pathway.[5]

  • Knoevenagel Condensation: This reaction between the aldehyde and the β-dicarbonyl compound can consume starting materials.[10]

    • Solution: Optimizing the catalyst and reaction temperature can help minimize this side reaction. A milder catalyst or lower temperature may favor the desired three-component coupling.

  • Uncyclized Intermediate: The open-chain adduct (ureide) may fail to cyclize efficiently, especially with sterically hindered substrates.[10]

    • Solution: Increasing the acid catalyst concentration or strength, or raising the reaction temperature, can provide the necessary activation energy for the final ring-closing dehydration step.[10]

Q3: My purification by recrystallization is not effective. What are the best practices for purifying pyrimidine compounds?

A3: Effective purification is crucial for obtaining a high-purity final product. If recrystallization is failing, consider the following:

  • Solvent Selection for Recrystallization: The key is to find a solvent (or solvent pair) in which your pyrimidine product is highly soluble at high temperatures but sparingly soluble at low temperatures.[11][12] Common solvents include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.[11]

  • Flash Column Chromatography: This is a highly effective technique for separating the target pyrimidine from impurities. The first step is to determine an appropriate solvent system using TLC, aiming for a retention factor (Rf) of 0.2-0.4 for your product.[11] Common mobile phases are mixtures of hexane/ethyl acetate or dichloromethane/methanol.[11]

  • Preparative HPLC (Prep-HPLC): For achieving very high purity, especially for final drug candidates, preparative HPLC is the method of choice. It offers high-resolution separation but is generally a lower-throughput, higher-cost technique.[11]

II. In-Depth Troubleshooting Guides

This section provides a more detailed, causality-driven approach to resolving persistent issues in pyrimidine synthesis.

Guide 1: Overcoming Low Yield in the Biginelli Reaction

Low yields are the most common roadblock. This guide provides a logical workflow to diagnose and solve the underlying issues.

Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_reactants 1. Verify Reactant Purity & Stoichiometry - Use pure starting materials. - Try excess urea (1.2-1.5 eq). start->check_reactants check_catalyst 2. Evaluate Catalyst - Confirm catalyst activity. - Screen alternative catalysts (Lewis acids, organocatalysts). check_reactants->check_catalyst If no improvement success Yield Improved check_reactants->success Improvement seen optimize_conditions 3. Optimize Conditions - Monitor by TLC. - Adjust temperature (room temp to reflux). - Vary solvent (ethanol, ACN, solvent-free). check_catalyst->optimize_conditions If no improvement check_catalyst->success Improvement seen analyze_byproducts 4. Analyze Byproducts - Use NMR/MS to identify side products. - Address specific side reactions (see Guide 2). optimize_conditions->analyze_byproducts If still low yield optimize_conditions->success Improvement seen analyze_byproducts->success Problem identified & solved

Caption: A systematic workflow for troubleshooting low yields in pyrimidine synthesis.

Causality-Driven Explanations:
  • Reactant Integrity: The Biginelli reaction is a multicomponent condensation. The initial, and often rate-determining, step is the formation of an N-acyliminium ion from the aldehyde and urea.[13] If any of the three components are impure, this delicate equilibrium can be disrupted, preventing the reaction from proceeding. An excess of urea can shift the equilibrium towards the formation of the iminium ion, thereby increasing the overall reaction rate.[6]

  • The Role of the Catalyst: The catalyst's primary role is to activate the aldehyde carbonyl group, making it more electrophilic for the nucleophilic attack by urea.[13] Brønsted acids protonate the carbonyl, while Lewis acids coordinate to it. The choice of catalyst can dramatically influence the reaction rate and selectivity. For example, Ytterbium triflate (Yb(OTf)₃) is a highly effective Lewis acid that can be used in very low concentrations and often under solvent-free conditions, which simplifies work-up and reduces waste.[8]

  • Thermodynamics and Kinetics: Reaction temperature directly influences the reaction rate. Higher temperatures provide the necessary activation energy for the cyclization and dehydration steps but can also promote decomposition of starting materials or the formation of side products.[10] Monitoring by TLC is essential to find the "sweet spot" where product formation is maximized before significant byproduct accumulation occurs.[4]

Guide 2: Minimizing Side Product Formation

Selectivity is as important as yield. This guide helps you understand and control the formation of common impurities.

Common Side Reactions and Mitigation Strategies
Side ProductFormation MechanismMitigation StrategyCausality
Hantzsch Dihydropyridine Knoevenagel condensation of aldehyde and β-ketoester, followed by reaction with another equivalent of β-ketoester and ammonia (from urea decomposition).[5]Use a milder, more selective catalyst (e.g., Yb(OTf)₃, InCl₃).[5] Lowering the reaction temperature can also help.Lewis acids can preferentially activate the aldehyde for the Biginelli pathway over the Knoevenagel condensation, improving selectivity.[5]
Knoevenagel Adduct Direct acid-catalyzed condensation between the aldehyde and the active methylene group of the β-ketoester.[10]Use a catalyst known to favor the iminium ion pathway. Perform the reaction at a lower temperature.The relative rates of iminium ion formation and Knoevenagel condensation are temperature and catalyst dependent. Adjusting these can favor the desired reaction.
Open-Chain Ureide Failure of the intermediate to undergo the final intramolecular cyclization and dehydration step.[10]Increase catalyst loading or use a stronger acid. Increase the reaction temperature or extend the reaction time.[10]The final cyclization step often has a higher activation energy barrier, especially with sterically demanding substrates. More forcing conditions are required to overcome this barrier.[10]
Decision Tree for Side Product Analysis

G start Complex Mixture Observed characterize 1. Characterize Mixture (¹H NMR, LC-MS) start->characterize is_dhp Is a major byproduct a Hantzsch Dihydropyridine? characterize->is_dhp is_knoevenagel Is the Knoevenagel adduct or uncyclized intermediate present? is_dhp->is_knoevenagel No change_catalyst Action: Switch to a milder Lewis Acid catalyst (e.g., Yb(OTf)₃). Lower temperature. is_dhp->change_catalyst Yes force_conditions Action: Increase catalyst loading or temperature. Extend reaction time. is_knoevenagel->force_conditions Yes re_optimize Action: Re-optimize general conditions (solvent, stoichiometry). is_knoevenagel->re_optimize No/Other

Caption: A decision-making diagram for identifying and mitigating common side products.

III. Experimental Protocols

Here we provide standardized, step-by-step protocols for key experiments in pyrimidine synthesis and purification.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Biginelli Reaction

This protocol uses Ytterbium(III) Triflate, a highly efficient and reusable Lewis acid catalyst.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and urea or thiourea (1.2 mmol).

  • Catalyst Addition: Add the Lewis acid catalyst, Yb(OTf)₃ (1-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring. The reaction can often be run neat (solvent-free).[8]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting aldehyde spot has disappeared. Reaction times can vary from 30 minutes to several hours.

  • Work-up: Cool the reaction mixture to room temperature. Add hot ethanol or ethyl acetate to dissolve the solid mass.

  • Purification: The product can often be isolated by simple filtration after cooling the solution to induce crystallization. Alternatively, remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel.[11]

Protocol 2: Purification by Single-Solvent Recrystallization

This is a fundamental technique for purifying solid pyrimidine products.[11][12]

  • Solvent Selection: In a test tube, add a small amount of your crude product and a few drops of a test solvent. Heat the mixture. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[11] Common choices are ethanol, methanol, or ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the selected hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

IV. Data Presentation: Catalyst and Solvent Effects

The choice of catalyst and solvent significantly impacts reaction outcomes. The following tables summarize comparative data for the synthesis of a model dihydropyrimidinone.

Table 1: Comparative Analysis of Catalysts in the Biginelli Reaction
CatalystLoading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
None-Solvent-free10018< 20[5]
HCl25EthanolReflux420-60[5]
Yb(OTf)₃2Solvent-free950.5> 90[8]
InBr₃10EthanolReflux245-93[5]
L-Proline20Acetonitrile855~85[14]
Ball Milling-Solvent-freeRoom Temp0.5> 98[5]

Conditions: Typically Benzaldehyde (1 mmol), Ethyl Acetoacetate (1 mmol), Urea (1.5 mmol).

Table 2: Effect of Solvent on Reaction Yield
SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
EthanolHClReflux4~55[5]
AcetonitrileL-Proline855~85[14]
DichloromethaneVariousReflux12Low[15]
Water:Ethanol (2:3)Zn(L-proline)₂Reflux3High[15]
Solvent-freeYb(OTf)₃950.5> 90[8]
Deep Eutectic Solvent(SnCl₂)₂ChCl1000.5~95[5]

References

  • BenchChem. (2025). A Comparative Study of Catalysts for the Synthesis of Pyrimidine Derivatives: An In-depth Technical Guide. BenchChem.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem.
  • BenchChem. (2025).
  • Biginelli Reaction. Organic Chemistry Portal. [Link]

  • Chavan, P.W. et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical Sciences.
  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Pyrimidine Synthesis. BenchChem.
  • BenchChem. (2025). A Comparative Study of Catalysts for the Synthesis of Pyrimidine Derivatives: An In-depth Technical Guide. BenchChem.
  • BenchChem. (2025). Troubleshooting low yield in Biginelli reaction for pyrimidines. BenchChem.
  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. BenchChem.
  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. BenchChem.
  • Effect of solvent for the synthesis of pyrimidine derivative 3 b. ResearchGate. [Link]

  • Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate. [Link]

  • Biginelli reaction. Wikipedia. [Link]

Sources

Technical Support Center: Synthesis of (4-6-Dimethylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4,6-Dimethylpyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your experimental design.

I. Foundational Synthesis Overview

The most common and direct route to synthesizing this compound is through the reduction of a suitable carbonyl precursor, typically 4,6-dimethylpyrimidine-5-carbaldehyde or a corresponding carboxylic acid ester. The choice of reducing agent is critical and significantly influences the reaction's success, yield, and impurity profile.

Diagram: General Synthesis Workflow

Synthesis_Workflow cluster_0 Preparation of Precursor cluster_1 Reduction Step cluster_2 Purification Start Starting Materials (e.g., 3-chloro-2,4-pentanedione, formamide) Precursor 4,6-Dimethylpyrimidine-5-carbaldehyde or Ester Precursor Start->Precursor [Ref. 30] Reduction Reduction of Carbonyl Group Precursor->Reduction Select Reducing Agent (NaBH4 or LiAlH4) Crude_Product Crude this compound Reduction->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reducing Agent: The choice between Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) is crucial.

    • Sodium Borohydride (NaBH₄): This is a milder reducing agent, generally selective for aldehydes and ketones.[1] It is often preferred as it is less likely to reduce the pyrimidine ring itself, a common side reaction. If you are starting from the aldehyde, NaBH₄ in a protic solvent like methanol or ethanol is a good starting point.[2]

    • Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ can reduce aldehydes, ketones, esters, and carboxylic acids.[3] However, its high reactivity can lead to the over-reduction of the pyrimidine ring, resulting in dihydropyrimidine byproducts and lowering the yield of the desired alcohol.[4] If using LiAlH₄, it is critical to maintain low temperatures (e.g., 0 °C to -78 °C) and use an anhydrous ethereal solvent like THF or diethyl ether.[5][6]

  • Reaction Conditions:

    • Temperature: For exothermic reductions, especially with LiAlH₄, inadequate temperature control can lead to a host of side reactions.[7] Conversely, if the reaction is too cold or not given enough time, it may not go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[8]

    • Solvent: Ensure your solvent is appropriate for the chosen reducing agent and is anhydrous, particularly when using LiAlH₄, which reacts violently with water.[5]

    • Stoichiometry: While a slight excess of the reducing agent is common, a large excess can promote side product formation.[8]

  • Purity of Starting Material: Impurities in your starting aldehyde or ester can inhibit the reaction or lead to undesired byproducts.[9] Ensure the purity of your precursor before starting the reduction.

Table 1: Comparison of Common Reducing Agents
Reducing AgentPrecursor CompatibilityCommon SolventsKey Considerations
Sodium Borohydride (NaBH₄) Aldehydes, KetonesMethanol, EthanolMilder, more chemoselective; less risk of ring reduction.[1][10]
Lithium Aluminum Hydride (LiAlH₄) Aldehydes, Ketones, Esters, Carboxylic AcidsTHF, Diethyl Ether (anhydrous)Highly reactive; requires strict anhydrous conditions and low temperatures to avoid side reactions.[3][11]
Catalytic Hydrogenation Aldehydes, KetonesVarious (e.g., H₂O, organic solvents)Can be highly chemoselective with the right catalyst (e.g., Pd-based), but may require specialized equipment (pressurized reactor).[12]
Q2: I'm observing multiple spots on my TLC/peaks in my LC-MS, suggesting significant side product formation. What are these impurities and how can I minimize them?

A2: Side product formation is often linked to the reactivity of the reducing agent and the stability of the pyrimidine ring.

  • Over-reduction of the Pyrimidine Ring: The pyrimidine ring itself can be susceptible to reduction, especially with powerful hydrides like LiAlH₄.[4] This leads to the formation of dihydropyrimidine derivatives.

    • Solution: Switch to a milder reducing agent like NaBH₄. If LiAlH₄ is necessary (e.g., for reducing an ester), use the "inverse addition" method, where the LiAlH₄ solution is slowly added to the substrate solution at low temperature. This prevents an excess of the reducing agent from being present at any given time, thus improving selectivity.[13]

  • Dimerization or Polymerization: At elevated temperatures or in the presence of acidic or basic impurities, side reactions like dimerization can occur.[7]

    • Solution: Maintain strict temperature control and ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

Diagram: Troubleshooting Logic for Low Yield/Impurity Issues

Troubleshooting_Logic Start Low Yield or High Impurity? Check_Purity Check Purity of Starting Material Start->Check_Purity Yes Reagent_Choice Evaluate Reducing Agent Check_Purity->Reagent_Choice Purity OK Conditions Optimize Reaction Conditions Reagent_Choice->Conditions Agent OK Switch_Reagent Switch to Milder Reducing Agent Reagent_Choice->Switch_Reagent Using LiAlH4? Consider NaBH4 Purification Refine Purification Strategy Conditions->Purification Temp_Control Implement Strict Temperature Control (0 °C or lower) Conditions->Temp_Control Check Temperature Success Improved Yield and Purity Purification->Success Switch_Reagent->Conditions Temp_Control->Purification

Caption: A decision tree for troubleshooting common synthesis problems.

Q3: My product is difficult to purify. What are the best practices for isolating pure this compound?

A3: Effective purification is key to obtaining a high-quality final product. The choice of method depends on the physical state of your product and the nature of the impurities.

  • Recrystallization: If your crude product is a solid, recrystallization is a cost-effective and scalable purification method.[14][15]

    • Solvent Selection: The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[14] Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, or mixtures with water.[16] A two-solvent system (a "good" solvent and a "poor" solvent) can also be effective.[14]

  • Flash Column Chromatography: For oily products or when recrystallization is ineffective, flash chromatography on silica gel is the method of choice.[14]

    • Solvent System: A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The optimal ratio should be determined by TLC analysis to achieve good separation between your product and impurities.

III. Detailed Experimental Protocols

Protocol 1: Reduction of 4,6-Dimethylpyrimidine-5-carbaldehyde using Sodium Borohydride

This protocol is recommended for its simplicity and high selectivity.

  • Dissolution: Dissolve 4,6-dimethylpyrimidine-5-carbaldehyde (1 equivalent) in methanol in an appropriately sized round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of water or dilute acetic acid to decompose any excess NaBH₄.

  • Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[14][16]

Protocol 2: Reduction of Ethyl 4,6-dimethylpyrimidine-5-carboxylate using Lithium Aluminum Hydride

This protocol is for use with an ester precursor and requires stringent anhydrous conditions.

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.

  • LiAlH₄ Suspension: In the reaction flask, prepare a suspension of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF.[5] Cool the suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve the ethyl 4,6-dimethylpyrimidine-5-carboxylate (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.

  • Quenching (Fieser Work-up): Cool the reaction to 0 °C and quench with extreme caution by the sequential, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the number of grams of LiAlH₄ used).[17] This procedure should result in a granular, filterable precipitate.

  • Isolation: Stir the resulting mixture for 30 minutes, then filter off the inorganic salts and wash them thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[14]

IV. References

  • Technical Support Center: Optimization of Pyrimidine Synthesis - Benchchem. (n.d.). Retrieved from

  • Yu-Xiua, L., et al. (2007). Reduction of pyrimidine derivatives by LiAlH4. Journal of Chemical Research, 491. Retrieved from

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem. (n.d.). Retrieved from

  • Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. (n.d.). Retrieved from

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Retrieved from

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules. Retrieved from

  • Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System. (n.d.). ResearchGate. Retrieved from

  • Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from

  • scaling up 4-pyridinemethanol synthesis for pilot plant production - Benchchem. (n.d.). Retrieved from

  • Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. Retrieved from

  • Chemoselective reductions with sodium borohydride. (1989). Semantic Scholar. Retrieved from

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. (n.d.). Organic Chemistry Portal. Retrieved from

  • Chem 115 - Andrew G Myers Research Group. (n.d.). Retrieved from

  • Lithium aluminium hydride - Wikipedia. (n.d.). Retrieved from

  • Purifying Pyrimidine Intermediates: An In-depth Technical Guide to Recrystallization Techniques - Benchchem. (n.d.). Retrieved from

  • Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. (n.d.). Retrieved from

  • Troubleshooting common issues in pyrimidine synthesis - Benchchem. (n.d.). Retrieved from

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors... (2022). PubMed Central. Retrieved from

Sources

Technical Support Center: Purification of (4,6-Dimethylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4,6-Dimethylpyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice. As a key heterocyclic building block, the purity of this compound is paramount for the success of subsequent synthetic steps and the reliability of biological data. This document provides practical, field-proven guidance to help you navigate the common challenges associated with its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary and most effective methods for purifying this compound are column chromatography and recrystallization.[1]

  • Column Chromatography is a versatile technique ideal for separating the target compound from byproducts and unreacted starting materials, especially when dealing with complex mixtures or impurities with similar polarities.[1][2]

  • Recrystallization is an excellent final purification step to obtain highly pure, crystalline material, provided a suitable solvent system can be identified.[1]

The choice between these methods depends on the scale of your reaction, the nature of the impurities, and the desired final purity. Often, a combination of both—initial purification by column chromatography followed by a final recrystallization—yields the best results.

Q2: How do I select an appropriate solvent system for column chromatography?

Solvent selection is critical and should always be optimized using Thin-Layer Chromatography (TLC) before committing to a column.[3] this compound is a polar molecule due to the hydroxyl group and the nitrogen atoms in the pyrimidine ring. Therefore, a normal-phase chromatography setup with silica gel is standard.

  • Stationary Phase: Silica gel (230-400 mesh) is the most common choice.[1][3]

  • Mobile Phase (Eluent): Start with a binary system of a non-polar and a polar solvent. A common starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate (EtOAc) and Hexanes.

  • TLC Optimization: Test various solvent ratios to find one that gives your product a retention factor (Rf) of approximately 0.25-0.35 . This Rf value typically provides the best separation on a column.

Q3: What are the expected physical properties of pure this compound?

While specific experimental data for this exact compound is not widely published, based on structurally similar pyrimidine alcohols, one can expect it to be a white to off-white solid at room temperature. The melting point and spectral data (1H NMR, 13C NMR) are the definitive identifiers of the pure compound and should be compared to a reference standard or literature values if available.

Q4: How can I definitively assess the purity of my final product?

A combination of analytical techniques is recommended to confirm the purity of your this compound.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity. A well-developed HPLC method can separate the main compound from trace impurities, allowing for purity to be calculated as a percentage of the total peak area.[4][5]

  • Spectroscopic Methods: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify the presence of impurities by detecting extraneous peaks.

  • Physical Methods: A sharp, well-defined melting point range is a good indicator of high purity for crystalline solids.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the compound and help identify impurities.

Troubleshooting and In-Depth Guides

This section addresses specific issues you may encounter during purification experiments.

Guide 1: Column Chromatography Troubleshooting

Q: My compound is streaking on the TLC plate and eluting poorly from the silica column. What is happening and how can I fix it?

A: This is a classic issue when purifying nitrogen-containing heterocyclic compounds like pyrimidines on silica gel.

  • Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your pyrimidine ring can interact strongly with these acidic sites. This strong interaction can lead to irreversible adsorption or significant peak tailing (streaking), resulting in poor separation and low recovery.[6]

  • Solution: Deactivate the Silica Gel. To mitigate this, you can add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) or ammonia are commonly used.

    • Optimize with TLC: Prepare your chosen eluent (e.g., 95:5 DCM:MeOH) and add 0.5-1% triethylamine .

    • Run a new TLC: You should observe a more compact, well-defined spot with a slightly higher Rf value and significantly reduced tailing.

    • Run the Column: Use this modified eluent to pack and run your column. This will ensure that the basic sites on the silica are neutralized, allowing your compound to elute cleanly.[1][6]

Q: My yield after column chromatography is very low. Where could my product have gone?

A: Low recovery is a frustrating but common problem. Here are the likely culprits and solutions:

  • Irreversible Adsorption: As mentioned above, your compound may be sticking permanently to the acidic silica gel. The use of a triethylamine-modified eluent is the primary solution.

  • Improper Sample Loading: Loading the sample in a large volume of a strong (polar) solvent will cause the initial band to be very wide, leading to poor separation and mixed fractions.

    • Expert Tip (Dry Loading): For optimal separation, use the "dry loading" technique. Dissolve your crude product in a minimal amount of a suitable solvent (like DCM or MeOH), add a small amount of silica gel to the solution, and evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[1][6] Carefully layer this powder on top of your packed column. This concentrates your sample into a very narrow starting band, dramatically improving separation.[1][6]

  • Column Cracking: If the column packing is not uniform or runs dry, channels and cracks can form, causing the sample to bypass the stationary phase and elute improperly. Always ensure the silica bed is kept wet with the solvent.

Experimental Protocol: Flash Column Chromatography

This protocol is adapted from established methods for purifying pyrimidine derivatives.[1][3]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • TLC plates, glass column, fraction tubes, rotary evaporator

Step-by-Step Methodology:

  • TLC Optimization: Determine the optimal mobile phase. Start by testing DCM with increasing percentages of MeOH (e.g., 1%, 2%, 5%, 10%). Add 0.5% TEA to the chosen system to prevent streaking. Aim for an Rf of ~0.3 for your product.

  • Column Packing: Prepare a slurry of silica gel in your starting, non-polar eluent (e.g., 100% DCM + 0.5% TEA). Pour the slurry into the column and allow it to pack evenly, draining excess solvent until it is just level with the top of the silica bed.

  • Sample Loading (Dry Loading Recommended): Dissolve your crude material in a minimal amount of solvent, add silica gel (approx. 1-2 times the weight of your crude material), and evaporate to a dry powder. Carefully add this powder to the top of the column. Gently add a thin layer of sand on top to protect the sample layer.

  • Elution: Carefully add your eluent to the column. Begin with a less polar solvent system and gradually increase the polarity (gradient elution). For example, start with 100% DCM and slowly increase the percentage of MeOH (e.g., from 0% to 10%).[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Guide 2: Recrystallization Troubleshooting

Q: I've dissolved my compound in a hot solvent, but an oil is forming upon cooling instead of crystals. What should I do?

A: This phenomenon, known as "oiling out," occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice. This is common if the melting point of the solute is lower than the boiling point of the solvent or if impurities are present.

  • Causality: The solution becomes supersaturated too quickly or at a temperature above the compound's melting point. Impurities can also disrupt crystal lattice formation.

  • Solutions:

    • Reheat and Slow Cool: Reheat the solution until the oil redissolves completely. Then, allow it to cool much more slowly. Insulate the flask to encourage gradual cooling to room temperature before moving to an ice bath. Slow cooling is critical for forming large, pure crystals.[1]

    • Add More Solvent: The concentration may be too high. Add a small amount of additional hot solvent to the mixture and attempt the slow cooling process again.

    • Change Solvent System: Your chosen solvent may be too good. Try a different solvent in which your compound is less soluble. Alternatively, use a two-solvent system. Dissolve your compound in a minimal amount of a "good" hot solvent (like methanol) and then add a "poor" solvent (like water or hexanes) dropwise until the solution just becomes cloudy. Reheat to clarify and then cool slowly.

Q: My compound will not crystallize out of solution, even after cooling in an ice bath. How can I induce crystallization?

A: Failure to crystallize usually means the solution is not sufficiently supersaturated or there's a high energy barrier to nucleation (the initial formation of crystals).

  • Solutions to Induce Nucleation:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide a surface for the first crystals to form.

    • Seed the Solution: If you have a tiny crystal of the pure compound from a previous batch, add it to the cold solution. This "seed crystal" acts as a template for further crystal growth.

    • Reduce the Volume: The solution may be too dilute. Gently evaporate some of the solvent (in a fume hood) to increase the concentration and then try cooling again.

Data Summary Table
Purification TechniqueStationary PhaseRecommended Mobile Phase / SolventKey Considerations
Flash Column Chromatography Silica Gel (230-400 mesh)Gradient of Methanol in Dichloromethane (e.g., 0-10%) or Ethyl Acetate in Hexanes.Add 0.5-1% Triethylamine (TEA) to the eluent to prevent peak tailing. Use dry loading for best resolution.
Recrystallization N/AAlcohols (Methanol, Ethanol, Isopropanol), Acetonitrile, or a two-solvent system (e.g., Methanol/Water).[1]Solvent should dissolve the compound when hot but not when cold. Slow cooling is crucial for high purity.
Visualization of Purification Strategy

The following workflow provides a logical decision-making process for purifying your crude this compound.

Purification_Workflow start Crude Product tlc Analyze by TLC (e.g., 10% MeOH in DCM) start->tlc decision_tlc How does the TLC look? tlc->decision_tlc spot_to_spot Single spot, no baseline impurities decision_tlc->spot_to_spot Clean complex_mixture Multiple spots, close Rf values, or baseline impurities decision_tlc->complex_mixture Complex recrystallize Proceed to Recrystallization spot_to_spot->recrystallize column Perform Column Chromatography complex_mixture->column purity_check1 Assess Purity (TLC, NMR, Melting Point) recrystallize->purity_check1 purity_check2 Assess Purity (TLC, NMR, Melting Point) column->purity_check2 purity_check1->column Purity < 98% final_product Pure Product purity_check1->final_product Purity > 98% purity_check2->final_product Purity > 98% recrystallize_after_column Recrystallize for Final Purity purity_check2->recrystallize_after_column Purity < 98% recrystallize_after_column->final_product

Caption: Decision workflow for selecting a purification strategy.

References

  • Application Notes and Protocols for the Purification of 4-Pyrimidine Methanamine Reaction Products. Benchchem.
  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.
  • (4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol.
  • This compound | 1067230-39-0. ChemicalBook.
  • Technical Support Center: Purifying Pyrimidine Derivatives by Column Chrom
  • How to recrystallize a product
  • Column Chromatography Theory. Chemistry Online @ UTSC.
  • Purification: Tips for Flash Column Chromatography. Department of Chemistry, University of Rochester.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors...
  • (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors...
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
  • A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Benchchem.
  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir.

Sources

Technical Support Center: Synthesis of 4,6-Dimethylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-dimethylpyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, field-proven insights into overcoming common challenges in this synthetic pathway. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

Introduction: The Pinner Condensation for 4,6-Dimethylpyrimidine Synthesis

The most common and robust method for synthesizing 4,6-dimethylpyrimidines is the Pinner reaction, which involves the cyclocondensation of acetylacetone (a 1,3-dicarbonyl compound) with an amidine.[1] While seemingly straightforward, this reaction is sensitive to several parameters that can lead to a variety of byproducts, reducing yield and complicating purification. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section directly addresses specific issues you may encounter during your experiments.

Q1: My yield of 4,6-dimethylpyrimidine is consistently low, and my crude NMR shows a complex mixture. What are the most likely side reactions?

A1: Low yields and complex product mixtures in the Pinner synthesis are typically due to three primary competing reactions.[2][3] Understanding these pathways is the first step to mitigating them.

  • Self-Condensation of Acetylacetone: In the presence of a base, acetylacetone can undergo self-condensation, leading to various unwanted aromatic and polymeric byproducts. This side reaction consumes your starting material and introduces impurities that can be difficult to separate.

  • Hydrolysis of Critical Intermediates: The Pinner reaction is highly sensitive to water.[4] Amidines and the key reaction intermediates are susceptible to hydrolysis, which can halt the reaction pathway and lead to the formation of amides and other degradation products.[3]

  • Incomplete Cyclization: The reaction can stall after the initial condensation, resulting in an open-chain intermediate that fails to cyclize.[2][4] This is often due to suboptimal reaction conditions, such as insufficient heat or improper catalysis.

Q2: I suspect my amidine hydrochloride salt is decomposing or hydrolyzing. How can I prevent this and what are the critical handling procedures?

A2: This is a very common and critical issue. Amidine salts are often hygroscopic, and water is the primary enemy of a successful Pinner reaction.[3][4]

Causality: The amidine is the key N-C-N building block. If it hydrolyzes, it can no longer participate in the cyclization. The imidate salt intermediate, formed during the reaction, is also highly susceptible to hydrolysis, which will lead to the formation of esters as byproducts instead of the desired pyrimidine.[4]

Troubleshooting Workflow:

  • Ensure Amidine Quality: Use freshly prepared or purified amidine hydrochloride. If the salt has been stored for a long time, consider purifying it by recrystallization.

  • Strict Anhydrous Conditions: This is the most critical factor for success.[4]

    • Glassware: Oven-dry all glassware overnight and allow it to cool in a desiccator or assemble it hot under an inert atmosphere.

    • Solvents: Use freshly distilled, anhydrous solvents. Anhydrous ethanol is a common choice.[4]

    • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas like Nitrogen or Argon.

  • Base Selection and Addition: The choice and handling of the base are crucial. Sodium ethoxide is a common choice.[2][4] It should be freshly prepared or a high-purity commercial grade stored under inert gas. The base is typically added to the amidine salt in anhydrous ethanol to generate the free amidine in situ before the addition of acetylacetone.

Q3: My TLC analysis shows the consumption of starting materials, but I'm isolating a major byproduct that is not my target pyrimidine. I suspect an uncyclized intermediate. How can I push the reaction to completion?

A3: The formation of a stable, open-chain intermediate is a frequent cause of low yields.[4] The final ring-closing step (intramolecular cyclization followed by dehydration) requires sufficient activation energy.

Troubleshooting Steps:

  • Increase Reaction Temperature: The most common solution is to increase the thermal energy. Refluxing the reaction mixture in a suitable solvent like ethanol is often necessary to provide the activation energy for the final cyclization-dehydration step.[4][5]

  • Optimize Catalyst/Base Stoichiometry: The amount of base is critical. A stoichiometric amount (relative to the amidine hydrochloride) is needed to generate the free amidine. Using a slight excess can sometimes help drive the reaction, but a large excess can promote the self-condensation of acetylacetone.[2]

  • Extend Reaction Time: Monitor the reaction closely by TLC. If you observe the formation of an intermediate spot that is slowly converting to the product spot, the reaction may simply require a longer time at reflux to go to completion.[5]

Summary of Common Byproducts and Solutions

Byproduct/IssueProbable Cause(s)Recommended Solutions
Acetylacetone Self-Condensation Products Reaction temperature too high; incorrect order of reagent addition; excessive base.Add acetylacetone dropwise at a lower temperature; ensure the amidine is fully deprotonated before adding the dicarbonyl; use a stoichiometric amount of base.[2][3]
Amides, Esters, and other Hydrolysis Products Presence of water in reagents or solvents; hygroscopic starting materials.Use oven-dried glassware; employ anhydrous solvents; run the reaction under an inert atmosphere; use fresh, high-purity amidine salts.[3][4]
Open-Chain Uncyclized Intermediate Insufficient activation energy for the final cyclization step; suboptimal temperature.Increase the reaction temperature to reflux; extend the reaction time and monitor by TLC; ensure proper stoichiometry of the base.[4][5]
Low Overall Conversion Poor quality of starting materials; suboptimal reaction conditions; inefficient catalysis.Purify all reactants before use; ensure anhydrous conditions; screen different bases or catalysts if necessary.[2][5]

Visualizing the Synthetic and Competing Pathways

The following diagrams illustrate the intended reaction and the common pitfalls.

Pinner_Synthesis cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Hydrolysis cluster_side2 Side Reaction 2: Self-Condensation Amidine Amidine (from Amidine HCl + Base) Intermediate Open-Chain Intermediate Amidine->Intermediate + Acetylacetone Acetylacetone Acetylacetone->Intermediate Pyrimidine 4,6-Dimethylpyrimidine (Target Product) Intermediate->Pyrimidine Cyclization & Dehydration (Heat) Amidine_H2O Amidine Hydrolysis_Product Hydrolysis Products (e.g., Amide) Amidine_H2O->Hydrolysis_Product Water1 H₂O Water1->Hydrolysis_Product Acetylacetone_Self Acetylacetone Condensation_Product Self-Condensation Products Acetylacetone_Self->Condensation_Product Base_Self Excess Base Base_Self->Condensation_Product

Caption: Main and competing reaction pathways.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dimethylpyrimidine

This protocol is based on the classical Pinner condensation, emphasizing the anhydrous conditions necessary to prevent side reactions.[4]

Reagents:

  • Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents

  • Sodium Ethoxide (or other strong base): 1.1 equivalents

  • Acetylacetone: 1.0 equivalent

  • Anhydrous Ethanol

Procedure:

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).

  • Amidine Activation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the amidine hydrochloride and anhydrous ethanol. Stir to form a suspension.

  • Base Addition: Carefully add sodium ethoxide (1.1 eq) to the stirred suspension. Stir the mixture for 30 minutes at room temperature to generate the free amidine.

  • Diketone Addition: Add the acetylacetone (1.0 eq) dropwise to the reaction mixture over 15 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (typically around 78°C for ethanol). Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.[4]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Neutralize the mixture carefully with acidic water (e.g., 1M HCl) to a pH of ~7.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification of Crude 4,6-Dimethylpyrimidine

Purification can be challenging due to the presence of unreacted starting materials and byproducts.[6] Recrystallization is often the most effective method for obtaining a high-purity product.[2][3]

Purification_Workflow Start Crude Product Dissolve Dissolve in minimum amount of hot solvent (e.g., Ethanol/Water, Hexane/EtOAc) Start->Dissolve HotFilter Hot filtration to remove insoluble impurities? Dissolve->HotFilter FilterYes Perform hot filtration HotFilter->FilterYes Yes Cool Cool slowly to room temp, then in an ice bath HotFilter->Cool No FilterYes->Cool Crystals Collect crystals by vacuum filtration Cool->Crystals Wash Wash with cold solvent Crystals->Wash Dry Dry under vacuum Wash->Dry CheckPurity Check purity (TLC, NMR, HPLC) Dry->CheckPurity Pure Pure Product CheckPurity->Pure Acceptable NotPure Purity not acceptable? CheckPurity->NotPure Not Acceptable NotPure->Dissolve Recrystallize again ColumnChrom Perform column chromatography NotPure->ColumnChrom Yes ColumnChrom->Dry

Caption: A workflow for troubleshooting product purification.

Procedure:

  • Solvent Selection: The key is to find a solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[7] Common systems include ethanol/water or ethyl acetate/hexanes.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Filtration: If carbon was used or if insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize precipitation.[7]

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

By understanding the underlying chemistry and potential pitfalls, you can effectively troubleshoot the synthesis of 4,6-dimethylpyrimidine derivatives, leading to higher yields and purer products.

References

  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis.
  • Grokipedia. (n.d.). Pinner reaction.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
  • Boarland, M. P. V., McOmie, J. F. W., & Timms, R. N. (1952). Pyrimidines. Part IV. Experiments on the synthesis of pyrimidine and 4 : 6-dimethylpyrimidine. Journal of the Chemical Society (Resumed), 4691.
  • Wikipedia. (n.d.). Pinner reaction.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
  • BenchChem. (n.d.). Advanced purification techniques for high-purity 4,6-diethoxypyrimidine.
  • Google Patents. (n.d.). Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Google Patents. (n.d.). Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
  • Semantic Scholar. (n.d.). 2-amino-4,6-dimethyl pyrimidine.

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for overcoming the common yet challenging issue of poor solubility of pyrimidine intermediates. The content herein is structured to offer not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Pyrimidine Solubility

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, their often planar and crystalline nature can lead to strong intermolecular forces within the crystal lattice, resulting in poor aqueous solubility.[2] This low solubility can be a significant hurdle, impacting everything from reaction kinetics and purification efficiency to the bioavailability of final drug compounds.[3][4] This guide provides a systematic approach to troubleshooting and overcoming these solubility challenges.

Troubleshooting Guide: A-Q&A Approach

This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.

Q1: I have a newly synthesized pyrimidine intermediate that is poorly soluble in my desired aqueous buffer for a biological assay. What are my immediate first steps?

A1: Your initial approach should focus on understanding the physicochemical properties of your compound and then exploring simple formulation adjustments.

Step 1: Basic Physicochemical Characterization. Before attempting solubilization, it's crucial to have a baseline understanding of your pyrimidine derivative.

  • Determine the pKa: The ionization state of your compound is a key determinant of its solubility.[2][5] Pyrimidines, being heterocyclic amines, often have a basic character.[6] Knowing the pKa will inform your pH adjustment strategy.

  • Estimate the LogP: The octanol-water partition coefficient (LogP) will give you an indication of the compound's lipophilicity. A high LogP suggests that strategies employing organic co-solvents or surfactants might be more effective.

Step 2: pH Adjustment. For ionizable pyrimidine intermediates, altering the pH of the aqueous medium is the simplest and often most effective first step.[2][7]

  • For Basic Pyrimidines: Lowering the pH of the solution to be more acidic will lead to the protonation of the basic nitrogen atoms in the pyrimidine ring, forming a more soluble salt.[7]

  • For Acidic Pyrimidines: If your pyrimidine has acidic functional groups, increasing the pH to be more basic will result in the formation of a more soluble salt.[7]

Step 3: Temperature Variation. For many compounds, solubility increases with temperature.[2][5] Gently warming the solution can sometimes be sufficient to dissolve your intermediate. However, be cautious of potential degradation of your compound at elevated temperatures.

Q2: pH adjustment alone is not sufficiently improving the solubility of my pyrimidine intermediate. What formulation strategies should I consider next?

A2: When pH modification is insufficient, the next step is to alter the properties of the solvent system itself or to use formulation excipients to aid in solubilization.

Co-solvency: The use of water-miscible organic solvents, known as co-solvents, can significantly increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent.[7][8][9]

  • Commonly Used Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used due to their relatively low toxicity.[8] For initial in-vitro testing, Dimethyl Sulfoxide (DMSO) is a powerful solvent for creating high-concentration stock solutions.[10]

  • Causality: Co-solvents work by disrupting the hydrogen bonding network of water, creating a more favorable environment for the dissolution of hydrophobic solutes.

Surfactants and Micellar Solubilization: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[11][12]

  • Mechanism: The hydrophobic core of the micelle can encapsulate poorly soluble pyrimidine intermediates, effectively increasing their apparent solubility in the aqueous phase.[13]

  • Types of Surfactants:

    • Non-ionic surfactants like Polysorbates (e.g., Tween® 80) and Poloxamers are generally less toxic and are preferred for many pharmaceutical applications.[11][13]

    • Ionic surfactants such as sodium dodecyl sulfate (SDS) can also be very effective solubilizers.[13]

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

  • Mechanism: They can form inclusion complexes with poorly soluble molecules, where the hydrophobic pyrimidine intermediate is encapsulated within the cyclodextrin's nonpolar cavity, thereby increasing its aqueous solubility.[11]

  • Considerations: The choice of cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) will depend on the size and shape of your pyrimidine intermediate.

Q3: My pyrimidine intermediate is intended for in vivo studies, and I'm concerned about the potential toxicity of excipients like surfactants and co-solvents. What are my options?

A3: For in vivo applications, more advanced strategies that involve chemical modification of the intermediate or the use of specialized drug delivery systems are often necessary.

Salt Formation: If your pyrimidine intermediate has an ionizable group, forming a stable salt is a well-established method to improve solubility and dissolution rates.[8][14]

  • Process: This involves reacting the free base or acid form of your compound with a suitable acid or base to form a salt. Common pharmaceutically acceptable salts include hydrochloride, sulfate, and mesylate salts for basic compounds.[15]

  • Benefit: Salts generally have higher aqueous solubility and faster dissolution rates compared to the free form.[16]

Prodrug Approach: A prodrug is a chemically modified, often inactive, form of a drug that is converted to the active parent drug in vivo.[17][18]

  • Strategy: A hydrophilic moiety can be attached to the pyrimidine intermediate to increase its water solubility.[19] This moiety is then cleaved in the body to release the active compound. For instance, a water-soluble N-methylpiperazino promoiety linked by an O-alkyl carbamate linker has been shown to improve the solubility of pyrazolo[3,4-d]pyrimidine compounds by 600-fold.[17]

  • Example: Attaching a phosphate group to a hydroxyl function on the pyrimidine can create a highly water-soluble phosphate ester prodrug.

Solid Dispersions: This technique involves dispersing the poorly soluble drug in a hydrophilic carrier at a solid state.[20][21]

  • Mechanism: The drug can exist in an amorphous (non-crystalline) state within the carrier, which has a higher energy state and thus greater apparent solubility and faster dissolution than the crystalline form.[22][23][24]

  • Common Carriers: Polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose acetate succinate (HPMCAS) are commonly used polymers for creating amorphous solid dispersions.[23]

Frequently Asked Questions (FAQs)

Q: Why are pyrimidine-based compounds often poorly soluble? A: The planar structure of the pyrimidine ring can facilitate strong π-π stacking interactions in the solid state, leading to a stable crystal lattice that is difficult for solvent molecules to break down.[2] Additionally, many pyrimidine derivatives developed as drug candidates have high molecular weights and are lipophilic, further contributing to low aqueous solubility.[2]

Q: How can I experimentally determine the solubility of my pyrimidine intermediate? A: The two main methods are the determination of kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs.[25]

  • Thermodynamic Solubility: This is the equilibrium solubility and is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a period of 24-72 hours.[25] The concentration of the dissolved compound in the supernatant is then measured, typically by HPLC.[25] A simple gravimetric method can also be used, where a known volume of the saturated solution is evaporated, and the remaining solid is weighed.[26]

Q: Can I use a combination of solubilization techniques? A: Yes, and this is often a very effective strategy. For example, you can use a co-solvent in combination with a surfactant or a cyclodextrin.[8][11] The combination of these methods can have a synergistic effect on solubility enhancement.[27]

Q: Are there any computational tools that can predict the solubility of my pyrimidine intermediate? A: Yes, there are several in silico models and software packages that can predict aqueous solubility based on the chemical structure of a compound. These tools can be useful for prioritizing compounds in early discovery but should always be followed up with experimental validation.

Visualizing Solubilization Strategies

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a typical workflow for addressing the poor solubility of a pyrimidine intermediate.

G cluster_0 Initial Assessment cluster_1 Solubilization Strategies cluster_2 Advanced Strategies A Synthesized Pyrimidine Intermediate B Physicochemical Characterization (pKa, LogP) A->B C Initial Solubility Test (Aqueous Buffer) B->C D pH Adjustment C->D Solubility Issue Confirmed E Co-solvents D->E Insufficient Improvement F Surfactants E->F Insufficient Improvement G Cyclodextrins F->G Insufficient Improvement H Salt Formation G->H For In Vivo Applications I Prodrug Synthesis H->I J Solid Dispersions I->J K Optimized Soluble Formulation J->K

Caption: A stepwise approach to overcoming poor pyrimidine solubility.

Decision Tree for Method Selection

This diagram provides a logical decision-making process for selecting the appropriate solubilization technique.

G A Is the compound ionizable? B Is the application in vitro or in vivo? A->B Yes A->B No C Are excipients acceptable? B->C In Vivo D Use Co-solvents, Surfactants, or Cyclodextrins B->D In Vitro E Consider Salt Formation C->E Yes F Explore Prodrug Synthesis or Solid Dispersions C->F No start Start start->A

Caption: A decision tree for selecting a solubilization method.

Data Presentation: Solubility Enhancement Comparison

The following table summarizes the potential fold-increase in solubility that can be achieved with different techniques for a hypothetical poorly soluble pyrimidine intermediate.

Solubilization TechniqueCarrier/ExcipientTypical Fold Increase in SolubilityConsiderations
pH Adjustment Acid/Base10 - 1,000Only for ionizable compounds
Co-solvency Ethanol, PEG 4002 - 500Potential for precipitation upon dilution[8]
Micellar Solubilization Polysorbate 8010 - 10,000Potential for toxicity at high concentrations
Complexation HP-β-Cyclodextrin10 - 20,000Dependent on guest-host compatibility
Salt Formation HCl, Mesylate100 - 10,000Requires an ionizable group
Amorphous Solid Dispersion PVP K3010 - 100Physical stability of the amorphous form
Prodrug Approach Phosphate, Amino Acid>1,000Requires chemical synthesis and in vivo cleavage

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility by the Shake-Flask Method

This protocol establishes the equilibrium solubility of a compound.[25]

  • Sample Preparation: Add an excess amount of the solid pyrimidine intermediate to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). Ensure there is undissolved solid remaining at the end of the experiment.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 72 hours to ensure equilibrium is reached.[25]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a fine filter (e.g., 0.22 µm).[25]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as reverse-phase HPLC with UV or MS detection, against a standard curve.[25]

  • Data Reporting: Report the concentration as the thermodynamic solubility in units of µg/mL or µM.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This method is suitable for lab-scale preparation of solid dispersions.

  • Dissolution: Dissolve both the pyrimidine intermediate and the chosen hydrophilic polymer (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.

  • Drying: Further dry the resulting solid film under high vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid into a fine powder using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug.

Conclusion

Overcoming the poor solubility of pyrimidine intermediates is a critical step in the successful development of new chemical entities. By systematically evaluating the physicochemical properties of the compound and applying the appropriate solubilization strategies—from simple pH adjustments to more advanced techniques like prodrug synthesis and solid dispersions—researchers can effectively address this common challenge. This guide provides a framework for troubleshooting and a toolbox of methods to enhance the solubility and, ultimately, the therapeutic potential of pyrimidine-based compounds.

References

  • Solubilization techniques used for poorly water-soluble drugs. (2024). Acta Pharmaceutica Sinica B, 14(11), 4683-4716.
  • Solubilization techniques used for poorly water-soluble drugs. (2024). PubMed Central.
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
  • Solubilization Technologies for Poorly Soluble Drugs. (n.d.).
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019).
  • Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds. (2025). BenchChem.
  • Pyrimidine. (n.d.). Solubility of Things.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2016). PubMed Central.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). PubMed Central.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). SciSpace.
  • Solubility and stability testing of novel pyrimidine deriv
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.).
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. (2017). PubMed Central.
  • Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines. (2025). BenchChem.
  • Technical Support Center: Enhancing the Bioavailability of Pyrimidine Compounds. (2025). BenchChem.
  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2015).
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2016).
  • Prodrug strategies to overcome poor water solubility. (2007). Advanced Drug Delivery Reviews, 59(7), 677-94.
  • ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. (2013).
  • Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. (2017). Longdom Publishing.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2021). PubMed Central.
  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. (2022).
  • Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. (2023).
  • Salt of fused ring pyrimidine compound, crystal form thereof and preparation method therefor and use thereof. (2019). SciSpace.
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (2015). Revue Roumaine de Chimie.
  • Pharmaceutical salts of pyrimidine derivatives and method of treating disorders. (2021).
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Solid Dispersion: Solubility Enhancement for Poorly Water Soluble Drug. (2018). Research Journal of Pharmacy and Technology.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2022).
  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formul
  • Technical Support Center: Overcoming Poor Solubility of Pyridopyrimidine Deriv
  • Pyrimidine. (n.d.). Wikipedia.
  • Recent Advances in Pyrimidine-Based Drugs. (2021). PubMed Central.
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (2021).
  • Role of pH in Regulating Cancer Pyrimidine Synthesis. (2022). PubMed Central.
  • Role of pH in Regulating Cancer Pyrimidine Synthesis. (2022). PubMed.
  • Optimizing Drug Solubility. (2017). Contract Pharma.
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
  • The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. (1975).
  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (2018).
  • Determination of solubility by gravimetric method: A brief review. (2022). National Journal of Pharmaceutical Sciences.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2015). PubMed Central.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2011). SciSpace.

Sources

Technical Support Center: Stabilizing (4,6-Dimethylpyrimidin-5-yl)methanol During Experimental Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling (4,6-Dimethylpyrimidin-5-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable heterocyclic building block. Its purpose is to provide a deep understanding of the compound's stability profile and to offer field-proven strategies to prevent its decomposition during common laboratory workup and purification procedures.

Section 1: Understanding the Core Challenge: The "Why" Behind the Instability

A successful experimental outcome begins with understanding the inherent chemical properties of the molecule . The challenges in handling this compound stem from the interplay between the electron-deficient pyrimidine ring and the reactive hydroxymethyl substituent.

Q1: What are the primary chemical features that make this compound susceptible to degradation during workup?

A1: The instability of this compound is not due to a single factor, but rather a combination of its structural and electronic properties.

  • Electron-Deficient (π-deficient) Heterocycle: The pyrimidine ring contains two electronegative nitrogen atoms. These atoms pull electron density away from the carbon atoms of the ring, a property known as π-deficiency.[1][2] This makes the ring system generally stable to electrophilic attack but more susceptible to nucleophilic attack.

  • Basicity of Ring Nitrogens: The nitrogen atoms possess lone pairs of electrons and are weakly basic, with a pKa significantly lower than that of pyridine due to the inductive electron-withdrawing effect of the second nitrogen atom.[1][2][3] Under acidic conditions, these nitrogens can be protonated.

  • Reactivity of the Hydroxymethyl Group: The -CH₂OH group is a primary alcohol attached to the C5 position of the ring. This "benzylic-like" position becomes particularly reactive upon protonation of the pyrimidine ring. The protonated ring acts as a strong electron-withdrawing group, making the hydroxyl group a better leaving group and facilitating undesirable side reactions.

  • Oxidation Susceptibility: As a primary alcohol, the hydroxymethyl group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. This can occur if residual oxidizing agents from a prior synthetic step are not properly quenched or through slow air oxidation under harsh conditions.

Section 2: Troubleshooting Guide: Diagnosing and Solving Common Workup Problems

This section addresses specific issues that researchers frequently encounter during the isolation and purification of this compound.

Q2: After quenching my reaction with aqueous HCl, I see a new spot on my LCMS and my yield of the desired product is low. What is happening?

A2: This is a classic sign of acid-mediated decomposition. The use of strong mineral acids like HCl is the most common cause of degradation for this compound.

  • The Problem: When you introduce a strong acid, one or both of the ring nitrogens become protonated. This dramatically increases the electron-withdrawing nature of the ring, making the C5-CH₂ bond electronically vulnerable. The hydroxyl group, now protonated to -OH₂⁺, becomes an excellent leaving group. A nucleophile present in the medium—in this case, the chloride ion (Cl⁻) from HCl—can then attack the methylene carbon, resulting in an Sₙ1 or Sₙ2-type substitution to form the highly undesirable 5-(chloromethyl)-4,6-dimethylpyrimidine byproduct.

  • The Solution: Avoid strong mineral acids for quenching and pH adjustment. Instead, use a milder approach.

    • Recommended Quench: Slowly add the reaction mixture to a chilled (0-5 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a pH 7 phosphate buffer. This neutralizes the reaction without creating a harshly acidic environment.

    • Verification: Monitor the pH of the aqueous layer during the quench, aiming for a final pH between 7.0 and 8.5.

Q3: My recovery is poor after liquid-liquid extraction. Is the compound decomposing in the separatory funnel?

A3: While decomposition is possible if the pH is not controlled, poor recovery is often due to the compound's amphiphilic nature.

  • The Problem: this compound possesses both nonpolar (dimethyl-pyrimidine) and polar (hydroxyl, ring nitrogens) features. This gives it significant solubility in both organic solvents and water. During extraction, a substantial amount of your product may be remaining in the aqueous layer, especially if you are using a less polar organic solvent like hexanes or diethyl ether.

  • The Solution:

    • Increase Aqueous Layer Salinity: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This is known as "salting out." It decreases the polarity of the aqueous phase, reducing the solubility of your organic compound and driving it into the organic layer.

    • Choose a More Polar Extraction Solvent: Use ethyl acetate (EtOAc) or dichloromethane (DCM). For particularly stubborn cases, a mixture of DCM and isopropanol (e.g., 9:1) can be effective. Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent for the best recovery.

Q4: I'm purifying my product on a silica gel column, but I see significant streaking on the TLC plate and my final yield is very low.

A4: This is a common issue when purifying nitrogen-containing basic compounds on standard silica gel.

  • The Problem: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms of your pyrimidine ring can interact strongly with these acidic sites. This strong, non-eluting interaction leads to significant tailing (streaking) on TLC and irreversible adsorption on the column, which can also catalyze on-column decomposition.

  • The Solution:

    • Neutralize the Silica: The most effective method is to add a small amount of a volatile base to your chromatography eluent. Typically, 0.5-1% triethylamine (Et₃N) is added to the solvent system (e.g., Hexane/EtOAc or DCM/MeOH). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly without streaking.

    • Use an Alternative Stationary Phase: If issues persist, consider using a less acidic stationary phase, such as neutral alumina.

    • Consider Crystallization: If the crude product is sufficiently pure, crystallization can be an excellent, non-destructive alternative to chromatography.[4] Methanol or ethyl acetate/hexane mixtures are often good starting points for solubility testing.[5][6]

Section 3: Visualizing Mechanisms and Workflows

Understanding the chemical transformations and procedural steps visually can significantly enhance experimental success.

Potential Acid-Catalyzed Decomposition Pathway

The diagram below illustrates the likely mechanism of decomposition under strongly acidic conditions, leading to an undesired chlorinated byproduct.

G reactant This compound protonated Protonated Pyrimidine Intermediate reactant->protonated activated Activated Intermediate (Good Leaving Group) protonated->activated Resonance Stabilization product 5-(chloromethyl)-4,6-dimethylpyrimidine (Decomposition Product) activated->product

Caption: Proposed mechanism for acid-catalyzed decomposition.

Recommended Stable Workup Workflow

This flowchart outlines the critical steps for a successful and high-yielding workup procedure that minimizes the risk of decomposition.

G start Reaction Mixture cool Cool to 0-5 °C start->cool quench Quench with Sat. NaHCO₃ (Target pH 7-8.5) cool->quench extract Extract with Ethyl Acetate (3x, use brine) quench->extract dry Dry Organic Layer (Anhydrous Na₂SO₄) extract->dry concentrate Concentrate in vacuo (Temp < 40°C) dry->concentrate purify Purify via Chromatography (Silica + 1% Et₃N in eluent) concentrate->purify end Pure, Stable Product purify->end

Caption: Recommended workflow for a stable workup and purification.

Section 4: Summary of Recommended Handling Conditions

For quick reference, this table summarizes the optimal conditions for preventing the decomposition of this compound.

ParameterRecommended ConditionRationale & Key Considerations
Workup pH 7.0 - 8.5 Prevents protonation of the ring nitrogens, which is the primary trigger for decomposition. Avoids both strongly acidic and strongly basic environments.
Quenching Agent Saturated NaHCO₃ (aq.), pH 7 Phosphate BufferThese are mild reagents that effectively neutralize residual acids without causing a drastic pH overshoot into highly basic territory.
Extraction Solvent Ethyl Acetate (EtOAc), Dichloromethane (DCM)Offer a good polarity match for efficient extraction. Remember to "salt out" with brine to maximize recovery from the aqueous phase.
Drying Agent Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Na₂SO₄ is neutral and less reactive, making it a slightly safer choice than the weakly acidic MgSO₄, though both are generally acceptable.
Chromatography Silica Gel with 0.5-1% Triethylamine (Et₃N) in the eluentThis is critical. The added base deactivates acidic silanol groups on the silica surface, preventing irreversible adsorption and on-column degradation.[4]
Concentration Rotary Evaporation at < 40 °C Minimizes the risk of thermal degradation. The compound is a stable solid, but prolonged heating in solution should be avoided.

By adhering to these principles of pH control, appropriate solvent selection, and deactivation of chromatographic media, researchers can reliably and consistently handle this compound, ensuring high yields and purity in their synthetic endeavors.

References

  • Harvey, R. A., & Ferrier, D. R. (n.d.). Pyrimidine Synthesis and Degradation.
  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Capparelli, E. V., et al. (2018). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry.
  • ResearchGate. (n.d.). Stability of Pyrimidine Nucleic Acid Bases with Respect to Intra- and Intermolecular Proton Transfer Reactions Induced by Excess Electrons. Retrieved from [Link]

  • eGyanKosh. (n.d.). Degradation of Purine and Pyrimidine Nucleotides. Retrieved from [Link]

  • Pearson+. (n.d.). Why is protonated pyrimidine (pKa = 1.0)
  • Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why is pyrimidine less basic than pyridine? Retrieved from [Link]

  • Day, R. A., et al. (n.d.). Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices. Nucleic Acids Research.
  • Medscape. (2025). Alcohol Toxicity Workup: Laboratory Studies, Osmolar Gap. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. Retrieved from [Link]

  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.).
  • PubChem. (n.d.). (4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol. Retrieved from [Link]

  • Medscape. (2024). Alcoholism Workup: Laboratory Studies, Other Tests. Retrieved from [Link]

  • PubMed Central. (n.d.). The Diagnosis and Management of Toxic Alcohol Poisoning in the Emergency Department: A Review Article. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

  • PubMed. (n.d.). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Retrieved from [Link]

  • PubMed Central. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]

  • ACEP. (2020). Toxic Alcohols. Retrieved from [Link]

  • Taming the SRU. (2019). Diagnostics - Toxic Alcohols. Retrieved from [Link]

  • PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors... Retrieved from [Link]

  • Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol...
  • ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (2025). Experimental and theoretical investigation into the decomposition mechanism of 3,5-dimethyl-4-hydroxyphenylpentazole. Retrieved from [Link]

Sources

Technical Support Center: Challenges in the Regioselective Functionalization of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate art of regioselective pyrimidine functionalization. As a cornerstone scaffold in pharmaceuticals, agrochemicals, and materials science, the ability to precisely modify the pyrimidine ring is paramount.[1][2][3] However, the inherent electronic nature of this diazine—a π-deficient heterocycle—presents a unique set of challenges that can often lead to mixtures of isomers, low yields, or stalled reactions.[3][4]

This guide is structured to serve as a direct line to field-proven expertise. We will move beyond simple protocols to explore the underlying principles that govern reactivity and selectivity. Here, you will find solutions to common experimental failures and answers to frequently asked questions, empowering you to troubleshoot your reactions with confidence and precision.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the functionalization of pyrimidines. The format is designed for quick problem identification and resolution.

Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloropyrimidine

Question: "I am reacting my 2,4-dichloropyrimidine with an amine nucleophile and getting a mixture of the C2- and C4-substituted products, with the C4 isomer often predominating. How can I selectively synthesize the C2-substituted isomer?"

Probable Cause & Scientific Rationale: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[3][5] In 2,4-dichloropyrimidines, the C4 position is kinetically favored for nucleophilic attack over the C2 position. This preference is attributed to the superior ability of the adjacent N1 atom to stabilize the negative charge in the Meisenheimer intermediate compared to the stabilization afforded by both nitrogen atoms for an attack at C2. Consequently, direct substitution often yields the C4-substituted product as the major isomer.[6]

Solutions & Strategies:

  • Strategic Precursor Synthesis: A robust method to achieve clean C2- or C4-substitution is to use a precursor with differentiated reactivity at these positions. Employing 2-chloro-4-(phenylthio)pyrimidine, which can be synthesized from 2,4-dichloropyrimidine, allows for controlled, sequential substitutions.[7] The phenylthio group can be selectively displaced or retained while the C2-chloro group is substituted, and vice-versa, giving access to either regioisomer in high yield.[7]

  • Temperature Control: Nucleophilic substitutions on pyrimidines are sensitive to temperature. While C4 is the kinetically favored site, lower reaction temperatures can sometimes enhance selectivity. It is crucial to monitor the reaction closely, as prolonged reaction times or higher temperatures can lead to disubstitution or isomerization.

  • Solvent Effects: The choice of solvent can influence the SNAr reaction rate and selectivity. Polar aprotic solvents like DMF or NMP are common, but their effect on the C4/C2 ratio should be empirically evaluated for your specific substrate and nucleophile. In some cases, switching from organic solvents to water can improve reaction rates for amination reactions.[8]

Problem 2: Low Yield and Poor Selectivity in Direct C-H Functionalization

Question: "My palladium-catalyzed C-H arylation of a 2-aminopyrimidine derivative is giving low conversion and a mixture of products. I am aiming for C5-arylation."

Probable Cause & Scientific Rationale: Direct C-H functionalization is a powerful tool, but its success on pyrimidines is highly dependent on the electronic environment of the target C-H bond and the catalytic system.[1] The C5 position is the most electron-rich C-H bond on the pyrimidine core, making it the most favorable site for electrophilic-type C-H activation pathways, such as those often involved in Pd-catalyzed arylations.[4][5] However, challenges like catalyst inhibition by the basic nitrogen atoms, competitive coordination, or suboptimal reaction conditions can lead to poor outcomes.[1]

Solutions & Strategies:

  • Catalyst and Ligand Screening: The choice of palladium source (e.g., Pd(OAc)₂), oxidant, and additives is critical.[9] For C5-arylation, systems employing Pd(OAc)₂ with an appropriate ligand and oxidant often prove effective. The directing group on the pyrimidine (e.g., the 2-amino group) plays a crucial role in directing the catalyst to the desired C-H bond.[1]

  • Solvent and Acid/Base Additives: The reaction medium can dramatically alter the regioselectivity. For instance, using trifluoroacetic acid (CF₃CO₂H) as a solvent has been shown to be effective for C6 arylation in related pyrrolo[2,3-d]pyrimidines.[9] The acidity of the medium can modulate the reactivity of the pyrimidine ring and the catalyst.

  • Alternative Metal Catalysts: If palladium catalysis is problematic, consider other transition metals. Copper and rhodium have also been successfully employed for pyrimidine C-H activation, sometimes offering complementary regioselectivity or functional group tolerance.[1] For example, Rh(III) catalysis can selectively target the C6 position in the presence of a suitable directing group and co-catalyst.[1]

Below is a decision-making workflow to diagnose and resolve common issues in transition-metal-catalyzed C-H functionalization.

G start Low Yield or Poor Regioselectivity in C-H Functionalization check_catalyst Is the Catalyst System Optimized? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions check_substrate Is the Substrate Suitable? start->check_substrate solution_catalyst Screen Pd sources (e.g., Pd(OAc)2, PdCl2). Test different ligands and oxidants. Consider alternative metals (Cu, Rh). check_catalyst->solution_catalyst No solution_conditions Vary temperature and reaction time. Screen solvents (e.g., TFA, dioxane). Test acid/base additives. check_conditions->solution_conditions No solution_substrate Verify starting material purity. Consider modifying or adding a stronger directing group. check_substrate->solution_substrate No

Caption: Troubleshooting workflow for C-H functionalization.

Problem 3: Difficulty Achieving C2-Functionalization via C-H Activation or Lithiation

Question: "I need to introduce a substituent at the C2 position of an unsubstituted pyrimidine, but standard C-H activation methods are not working, and lithiation is giving me a mess."

Probable Cause & Scientific Rationale: The C2 position is the most electron-deficient carbon on the pyrimidine ring, making it highly acidic. However, its direct functionalization is notoriously difficult. Standard lithiation with bases like n-BuLi can lead to nucleophilic addition rather than deprotonation.[10] Furthermore, many C-H activation methods favor the C5 position. Achieving C2 selectivity requires a carefully tailored approach to overcome these inherent reactivity patterns.

Solutions & Strategies:

  • Directed Metalation with Hindered Bases: The use of sterically hindered, non-nucleophilic bases is key. A combination of a TMP-zinc base, such as TMPZnCl·LiCl, has been shown to effectively and regioselectively metalate the C2 position of pyrimidine.[11] The resulting zincated intermediate can then be trapped with a variety of electrophiles.[11] Similarly, TMPMgCl·LiCl is an effective base for magnesiation.[12]

  • N-Oxide Strategy for C2-Amination: A powerful platform for C2-amination involves the formation of pyrimidinyl iminium salt intermediates.[13] This method is compatible with a wide range of pyrimidines, including those with sensitive functional groups, and provides selective access to valuable 2-aminopyrimidines.[13]

  • Deconstruction-Reconstruction Approach: For a radical rethinking of the problem, a deconstruction-reconstruction strategy can be employed. This involves ring-opening the pyrimidine into an iminoenamine intermediate, which can then be cyclized with various amidines to construct a new 2-substituted pyrimidine ring.[14] This allows for the installation of alkyl, CF₃, and biheteroaryl groups at the C2 position.[14]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental electronic properties of pyrimidine that dictate its regioselectivity?

A1: The pyrimidine ring is a π-deficient aromatic heterocycle due to the presence of two electron-withdrawing nitrogen atoms at positions 1 and 3.[3] This has two major consequences:

  • Nucleophilic Attack: The carbon atoms, especially C2, C4, and C6, are electron-poor and thus activated towards attack by nucleophiles. This is the basis for SNAr reactions on halosubstituted pyrimidines.[4][6]

  • Electrophilic Attack: The ring is generally deactivated towards electrophilic aromatic substitution. The C5 position, being least influenced by the electron-withdrawing nitrogens, is the most electron-rich and therefore the preferential site for electrophilic attack and many transition-metal-catalyzed C-H functionalizations.[5]

  • Acidity: The C-H bonds are more acidic than in benzene, with the C2-H being the most acidic, followed by C4/C6-H, and finally C5-H. This order is critical for designing deprotonative metalation strategies.

Q2: How do I choose the best overall strategy (SNAr, C-H Activation, Metalation) for functionalizing my pyrimidine?

A2: The optimal strategy depends on the desired position of functionalization and the starting material available. The following workflow provides a general decision-making framework.

G start Desired Functionalization Position? pos_c4_c6 C4 / C6? start->pos_c4_c6 pos_c5 C5? start->pos_c5 pos_c2 C2? start->pos_c2 strat_snar Start with a Halopyrimidine? (e.g., 4-chloro-) pos_c4_c6->strat_snar strat_ch_act Use Transition-Metal C-H Activation (e.g., Pd-catalyzed) pos_c5->strat_ch_act strat_metalation Use Directed Metalation (e.g., TMPZnCl) or N-Oxide Strategy pos_c2->strat_metalation strat_snar_yes Perform SNAr strat_snar->strat_snar_yes Yes strat_snar_no Consider C-H Activation with a Directing Group strat_snar->strat_snar_no No

Caption: Choosing a regioselective functionalization strategy.

Q3: How critical are temperature and solvent choice in controlling regioselectivity?

A3: They are extremely critical.

  • Temperature: Many reactions have different activation energies for the formation of various regioisomers. Lowering the temperature often favors the kinetically controlled product, which can be essential for achieving high selectivity (e.g., in lithiation reactions performed at -78 °C to prevent side reactions).[10] Conversely, elevated temperatures might be needed for thermodynamically controlled products or to overcome high activation barriers in C-H functionalization, but this can also lead to byproduct formation.[15][16]

  • Solvent: Solvents can influence reaction outcomes by solvating intermediates, affecting reagent aggregation (important for organolithium bases), and altering catalyst activity.[10][15] For example, the use of coordinating solvents like THF or additives like TMEDA can break up alkyllithium aggregates, increasing basicity and influencing regioselectivity in metalations.[10] The choice between protic and aprotic solvents can completely change the reaction pathway.

Part 3: Key Experimental Protocols

The following are generalized, illustrative protocols. Researchers must always consult primary literature and perform appropriate safety assessments before conducting any experiment.

Protocol 1: Regioselective C4-Amination of 2,4-Dichloropyrimidine

This protocol illustrates the kinetically favored substitution at the C4 position.

  • Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 equiv) in anhydrous ethanol (0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired amine nucleophile (1.1 equiv).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 equiv) to scavenge the HCl generated.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the pure 4-amino-2-chloropyrimidine derivative.[6]

Protocol 2: Palladium-Catalyzed C5-H Arylation of a 2-Substituted Pyrimidine

This protocol is a general guide for the direct arylation at the most electron-rich C-H bond.

  • Reagent Preparation: In an oven-dried vial, combine the 2-substituted pyrimidine (1.0 equiv), the aryl boronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), and an appropriate ligand (e.g., SPhos, 10 mol%) and oxidant (e.g., Ag₂CO₃, 2.0 equiv).

  • Reaction Setup: Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar). Add anhydrous solvent (e.g., dioxane or toluene, 0.1 M).

  • Heating: Seal the vial and heat the reaction mixture to 80-110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the C5-arylated pyrimidine product.

Data Summary Table

The regioselectivity of pyrimidine functionalization is highly substrate and condition-dependent. The following table provides an illustrative summary of expected outcomes for common transformations.

Functionalization TypeTarget PositionCommon Reagents/CatalystsTypical Major Product PositionKey Considerations & References
Nucleophilic Substitution C4 on 2,4-dichloropyrimidineAmines, AlkoxidesC4 Kinetically favored position.[6]
Electrophilic Halogenation C5 on pyrimidineNBS, NIS, Hypervalent IodineC5 C5 is the most electron-rich position.[5][17]
Pd-Catalyzed C-H Arylation Unsubstituted C-HPd(OAc)₂, Arylboronic acidC5 Directing groups can alter selectivity.[1][4]
Directed Lithiation C2 on pyrimidineTMPLi, LDAC2 / C6 Requires hindered base; low temp (-78 °C).[10]
Directed Zincation C2 on pyrimidineTMPZnCl·LiClC2 Excellent regioselectivity at C2.[11]

References

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PMC - PubMed Central. Available at: [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC - PubMed Central. Available at: [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. Available at: [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH. Available at: [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH. Available at: [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

  • Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). PMC - PubMed Central. Available at: [Link]

  • Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. ACS Publications. Available at: [Link]

  • Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine. American Chemical Society. Available at: [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. Available at: [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH. Available at: [Link]

  • Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. ResearchGate. Available at: [Link]

  • Regio- And Chemoselective Metalation of Chloropyrimidine Derivatives With TMPMgCl X LiCl and TMP(2)Zn X 2 MgCl(2) X 2 LiCl. PubMed. Available at: [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed. Available at: [Link]

  • Pyrimidine. Wikipedia. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Pyrimidine-Based Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of oncology therapeutics, the pyrimidine scaffold stands out as a cornerstone in the design of potent and selective kinase inhibitors.[1] Its inherent ability to mimic the adenine ring of ATP allows for effective competition at the kinase hinge region, a feature exploited in numerous FDA-approved drugs.[2] This guide provides an in-depth comparative analysis of prominent pyrimidine-based kinase inhibitors, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Ubiquitous Role of Kinases and the Power of the Pyrimidine Scaffold

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes. Their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention. Pyrimidine-based inhibitors have emerged as a highly successful class of drugs that target these aberrant signaling pathways, leading to significant advancements in cancer treatment.[3]

Comparative Analysis of Key Pyrimidine-Based Kinase Inhibitors

This section provides a comparative overview of several FDA-approved pyrimidine-based kinase inhibitors, categorized by their primary kinase targets. We will delve into their mechanisms of action, clinical applications, and key distinguishing features.

Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors

Dysregulation of the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is a frequent driver of cell proliferation in cancer.[4] The pyrimidine-based CDK4/6 inhibitors have revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.

  • Palbociclib, Ribociclib, and Abemaciclib: These three inhibitors share the primary mechanism of inducing G1 cell cycle arrest by inhibiting CDK4 and CDK6.[1] However, they exhibit distinct pharmacological properties. Abemaciclib, for instance, shows greater potency against CDK4 than CDK6 and also inhibits other kinases to a lesser extent, which may contribute to its unique clinical activity and side-effect profile, including a higher incidence of diarrhea.[5][6] Palbociclib and Ribociclib are more selective for CDK4/6, with neutropenia being their most common dose-limiting toxicity.[1] Real-world evidence suggests that abemaciclib and ribociclib may be associated with better progression-free survival compared to palbociclib in some settings.[7]

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it an attractive target for B-cell malignancies.

  • Ibrutinib, Acalabrutinib, and Zanubrutinib: Ibrutinib, the first-in-class BTK inhibitor, has transformed the treatment of chronic lymphocytic leukemia (CLL). However, its off-target effects can lead to cardiovascular side effects.[8] Acalabrutinib and zanubrutinib are second-generation BTK inhibitors designed for greater selectivity, resulting in improved safety profiles with lower incidences of cardiovascular adverse events.[9][10] While all three demonstrate comparable efficacy in terms of progression-free survival, the choice of agent is often guided by the patient's comorbidities and the specific toxicity profiles of the drugs.[11]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in the EGFR gene are key drivers in a subset of non-small cell lung cancer (NSCLC). Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) are a mainstay of treatment for these patients.

  • Gefitinib, Erlotinib, and Osimertinib: Gefitinib and erlotinib are first-generation EGFR TKIs that are effective against sensitizing EGFR mutations.[12] However, resistance often develops, most commonly through the acquisition of the T790M mutation.[13] Osimertinib is a third-generation EGFR TKI specifically designed to overcome this resistance by targeting both sensitizing and T790M resistance mutations.[14] Clinical trials have demonstrated the superiority of osimertinib over first-generation inhibitors in terms of progression-free and overall survival.[15][16]

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is integral to the inflammatory response, and its dysregulation is implicated in autoimmune diseases and some cancers.

  • Tofacitinib and Baricitinib: These oral inhibitors target the JAK family of kinases. Tofacitinib primarily inhibits JAK1 and JAK3, with some activity against JAK2.[17] Baricitinib shows a higher affinity for JAK1 and JAK2.[18][19] Both are used in the treatment of rheumatoid arthritis and other inflammatory conditions.[20][21] Their pyrimidine-containing core is crucial for their interaction with the ATP-binding pocket of the JAK enzymes.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table provides a comparative summary of the IC50 values for the discussed pyrimidine-based kinase inhibitors against their primary targets.

InhibitorPrimary Target(s)IC50 (nM)Reference(s)
CDK4/6 Inhibitors
PalbociclibCDK4/Cyclin D111[6]
CDK6/Cyclin D216[6]
RibociclibCDK4/Cyclin D110[22]
CDK6/Cyclin D339[22]
AbemaciclibCDK4/Cyclin D12[23]
CDK6/Cyclin D35[23]
BTK Inhibitors
IbrutinibBTK0.5N/A
AcalabrutinibBTK5.1N/A
ZanubrutinibBTK<0.5N/A
EGFR Inhibitors
GefitinibEGFR (mutant)2.5-24N/A
ErlotinibEGFR (mutant)2-20 (cell-dependent)[24]
OsimertinibEGFR (T790M/L858R)<1N/A
JAK Inhibitors
TofacitinibJAK11.2N/A
JAK220N/A
JAK31N/A
BaricitinibJAK15.9[19]
JAK25.7[19]

Note: IC50 values can vary depending on the assay conditions and cell lines used. The values presented here are for comparative purposes.

Key Signaling Pathways Targeted by Pyrimidine-Based Inhibitors

Understanding the signaling pathways affected by these inhibitors is crucial for appreciating their mechanism of action and potential for combination therapies.

CDK4/6-Cyclin D/Rb Signaling Pathway

CDK4_6_Pathway cluster_0 Upstream Mitogenic Signals cluster_1 Cell Cycle Machinery cluster_2 Pyrimidine-Based Inhibitors Growth_Factors Growth Factors CyclinD Cyclin D Growth_Factors->CyclinD activate Hormones Hormones Hormones->CyclinD activate CDK46 CDK4/6 CyclinD->CDK46 binds & activates Rb Rb CDK46->Rb phosphorylates (P) Rb_P p-Rb CDK46->Rb_P E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Cell_Proliferation Cell_Proliferation S_Phase_Genes->Cell_Proliferation drives Palbociclib Palbociclib Palbociclib->CDK46 Ribociclib Ribociclib Ribociclib->CDK46 Abemaciclib Abemaciclib Abemaciclib->CDK46

Caption: The CDK4/6-Cyclin D/Rb pathway and its inhibition.

B-Cell Receptor (BCR) Signaling Pathway

BCR_Pathway cluster_inhibitors BTK Inhibitors Antigen Antigen BCR BCR Complex (IgM/IgD, Igα/Igβ) Antigen->BCR binds Lyn_Fyn_Blk Lyn/Fyn/Blk BCR->Lyn_Fyn_Blk activates Syk Syk Lyn_Fyn_Blk->Syk activates BTK BTK Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB PKC->NF_kB Cell_Survival_Proliferation Cell Survival & Proliferation NF_kB->Cell_Survival_Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling cascade.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR_Pathway cluster_inhibitors EGFR Inhibitors EGF EGF EGFR EGFR EGF->EGFR binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer dimerization & autophosphorylation Grb2_Sos Grb2/Sos EGFR_dimer->Grb2_Sos PI3K PI3K EGFR_dimer->PI3K Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Cell_Growth_Survival Cell Growth & Survival Transcription_Factors->Cell_Growth_Survival Osimertinib Osimertinib Osimertinib->EGFR

Sources

A Comparative Analysis of the Biological Activity of Substituted Dimethylpyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its presence in the fundamental building blocks of life, the nucleobases of DNA and RNA, has made it a privileged structure in the design of therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of the biological activities of a specific class of pyrimidines, focusing on the derivatives of 4,6-dimethylpyrimidine. While specific biological data for (4,6-Dimethylpyrimidin-5-yl)methanol is not extensively available in current literature, this guide will focus on the closely related and well-studied analogue, 2-amino-4,6-dimethylpyrimidin-5-ol , as a representative of this structural class. We will objectively compare its performance, particularly as an anticancer agent, with other pyrimidine alternatives and provide the supporting experimental data and protocols to empower further research.

The strategic substitution on the pyrimidine ring is a key determinant of biological activity, influencing potency, selectivity, and pharmacokinetic properties.[1][3] This guide will delve into the structure-activity relationships that govern the efficacy of these compounds, with a particular focus on their anticancer and antimicrobial potential.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant area of research for pyrimidine derivatives has been in oncology, where they have been successfully developed as inhibitors of protein kinases, enzymes that are often dysregulated in cancer.[4]

The Potent and Selective FGFR4 Inhibition by 2-amino-4,6-dimethylpyrimidin-5-ol Derivatives

Recent studies have highlighted a series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as highly potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[5][6][7] FGFR4 is a receptor tyrosine kinase that, when aberrantly activated, can drive the proliferation of cancer cells, particularly in hepatocellular carcinoma and certain breast cancers.[1][8]

One notable compound from this series, designated as Compound 6O , demonstrated remarkable selectivity for FGFR4 over other FGFR isoforms (FGFR1, 2, and 3).[6][7] This selectivity is crucial for minimizing off-target effects and associated toxicities. The dimethyl substitutions on the pyrimidine ring of Compound 6O were found to sterically hinder its binding to FGFR1, 2, and 3, thus contributing to its high selectivity.[6] In preclinical studies, Compound 6O exhibited strong anti-proliferative activity against a hepatocellular carcinoma cell line (Hep3B) and demonstrated in vivo anti-tumor activity comparable to the well-characterized FGFR4 inhibitor, BLU9931.[6][7]

.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds beta-Klotho beta-Klotho beta-Klotho->FGFR4 Co-receptor P P FGFR4->P Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P->PI3K_AKT_mTOR Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation Inhibitor 2-amino-4,6-dimethyl- pyrimidin-5-ol Derivative (e.g., Compound 6O) Inhibitor->FGFR4 Inhibits

FGFR4 Signaling Pathway and Inhibition
Compound IDDerivative ClassTarget KinaseCell LineIC50Citation
6O 2-amino-4,6-dimethylpyrimidin-5-olFGFR4-75.3 nM[6]
6A 2-amino-4,6-dimethylpyrimidin-5-olFGFR4-190 nM[6]
BLU9931 Pyrimidine-basedFGFR4--[6][7]
2n 2-aminopyrimidineFGFR4-2.6 nM[1][3][8]
B-4 Pyrazoline-thiazole hybridEGFRMCF-7 (Breast)6.70 µM[9]
8d 2,4-disubstituted pyrimidineCDK9PANC-1 (Pancreatic)0.08 µM[10]
1c 6-amino-5-cyano-2-thiopyrimidine-LeukemiaGI50 < 10 µM[11]

Comparative Anticancer Activities of Other Pyrimidine Derivatives

To provide a broader context, the anticancer activities of other classes of pyrimidine derivatives are summarized below. These compounds target a variety of kinases and cellular processes, demonstrating the versatility of the pyrimidine scaffold in cancer therapy. For instance, certain 2,4-disubstituted pyrimidines have been developed as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[10] Other derivatives have shown efficacy against cancer cell lines by targeting the Epidermal Growth Factor Receptor (EGFR).[9]

Antimicrobial Activity of Pyrimidine Derivatives

Beyond their applications in oncology, pyrimidine derivatives have a long-standing history as antimicrobial agents.[12][13] Their structural similarity to nucleobases allows them to interfere with microbial nucleic acid synthesis and other essential metabolic pathways. A diverse range of substituted pyrimidines has been synthesized and evaluated for their efficacy against various bacterial and fungal pathogens.[4][14][15][16][17]

The antimicrobial potential is highly dependent on the nature and position of the substituents on the pyrimidine ring. The table below presents the Minimum Inhibitory Concentration (MIC) values for a selection of pyrimidine derivatives against representative bacterial and fungal strains.

Compound IDDerivative ClassTarget OrganismMIC (µM/ml)Citation
5c Pyrazole-clubbed pyrimidineStaphylococcus aureus (MRSA)521 µM[14]
10 Pyrimidin-2-ol/thiol/amine analoguePseudomonas aeruginosa0.77[4]
12 Pyrimidin-2-ol/thiol/amine analogueStaphylococcus aureus0.87[4]
S1 Thiophene-substituted pyrimidineStaphylococcus aureus16.26 µg/ml[16]
S7 Thiophene-substituted pyrimidineEscherichia coli17.34 µg/ml[16]

Experimental Protocols

To ensure scientific integrity and facilitate the replication of these findings, detailed experimental protocols for the key biological assays are provided below.

Protocol 1: Biochemical Kinase Inhibition Assay (FGFR4)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a target kinase.

.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase (FGFR4) - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Compound (serial dilutions) - Kinase Buffer Mixing Mix Kinase, Substrate, and Test Compound in a microplate Reagents->Mixing Initiation Initiate reaction by adding ATP Mixing->Initiation Incubation Incubate at a controlled temperature (e.g., 30°C for 60 min) Initiation->Incubation Termination Stop the reaction Incubation->Termination Quantification Quantify substrate phosphorylation (e.g., Luminescence, Fluorescence) Termination->Quantification Analysis Calculate IC50 value from dose-response curve Quantification->Analysis

Biochemical Kinase Inhibition Assay Workflow

1. Materials:

  • Recombinant human FGFR4 kinase domain

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compounds (e.g., 2-amino-4,6-dimethylpyrimidin-5-ol derivatives)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT)[18]

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[18]

  • 384-well plates

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, the FGFR4 enzyme, and the substrate/ATP mixture.[18]

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[18]

  • Detection: Add the ADP-Glo™ reagent to deplete unconsumed ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[18]

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Inoculum Prepare standardized microbial inoculum (0.5 McFarland standard) Inoculate Inoculate each well with the microbial suspension Inoculum->Inoculate Compound_Dilution Perform serial two-fold dilutions of the test compound in a 96-well plate Compound_Dilution->Inoculate Incubate_Plate Incubate the plate at 37°C for 18-24 hours Inoculate->Incubate_Plate Read_Results Visually inspect for turbidity or measure optical density (OD600) Incubate_Plate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC

Sources

A Comparative In-Vitro Evaluation of (4,6-Dimethylpyrimidin-5-yl)methanol Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including essential components of nucleic acids and a variety of therapeutic agents.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide focuses on a specific, yet promising subclass: derivatives of (4,6-Dimethylpyrimidin-5-yl)methanol. We will provide an objective comparison of their in-vitro performance, supported by experimental data and detailed protocols, to aid researchers in drug discovery and development.

The strategic placement of dimethyl groups at the 4 and 6 positions, combined with the reactive methanol group at the 5-position of the pyrimidine ring, offers a unique template for generating diverse chemical libraries. The substituent modifications significantly influence the biological activity, a key aspect of the structure-activity relationship (SAR) that is critical for rational drug design.[5][6]

Comparative In-Vitro Anticancer Evaluation

A primary application for novel pyrimidine derivatives is in oncology.[7] The antiproliferative potential of these compounds is typically assessed against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[8][9]

Rationale for Assay Selection

The MTT assay was chosen for its reliability, sensitivity, and high-throughput compatibility. The principle lies in the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The quantity of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

Experimental Workflow: In-Vitro Cytotoxicity Screening

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay A Seed Cancer Cells (e.g., Hep3B, A549) in 96-well plates B Incubate 24h (37°C, 5% CO2) A->B C Add Serial Dilutions of Pyrimidine Derivatives B->C D Incubate 48h C->D E Add MTT Reagent (0.5 mg/mL) D->E F Incubate 4h E->F G Solubilize Formazan (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis H->I Calculate % Viability & IC50 Values FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates GRB2 GRB2 FGFR4->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor (4,6-Dimethylpyrimidin-5-yl) methanol Derivative Inhibitor->FGFR4 Inhibits

Caption: Simplified FGFR4 signaling pathway in HCC.

Comparative Performance Data

The table below shows hypothetical IC50 values for the inhibition of FGFR4 kinase activity.

CompoundR-Group ModificationFGFR4 Kinase IC50 (nM)
Derivative 1 -H> 10,000
Derivative 2 -CH2-(4-chlorophenyl)850
Derivative 3 -CH2-(3,4-dimethoxyphenyl)420
Derivative 4 -CH2-(4-nitrophenyl)1500
BLU9931 Reference Inhibitor35

Data is illustrative and intended for comparative purposes.

Interpretation: The kinase inhibition data correlates well with the cell-based cytotoxicity results. Derivative 3, which was most potent against the Hep3B cell line, also shows the strongest inhibition of the FGFR4 kinase. This suggests that the anticancer mechanism of these compounds may, at least in part, be driven by FGFR4 inhibition. Further optimization is required to achieve potency comparable to the reference inhibitor, BLU9931.

Comparative In-Vitro Antimicrobial Evaluation

Pyrimidine derivatives have also shown significant promise as antimicrobial agents. [7][10]To evaluate this potential, a broth microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. [11][12]

Rationale for Assay Selection

The broth microdilution method is a standardized and quantitative technique for assessing antimicrobial susceptibility. [13][14]It allows for the simultaneous testing of multiple compounds at various concentrations against different microbial strains in a 96-well plate format, making it efficient for screening. [15]

Comparative Performance Data

The table below presents hypothetical MIC values against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli).

CompoundR-Group ModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 1 -H> 128> 128
Derivative 2 -CH2-(4-chlorophenyl)3264
Derivative 3 -CH2-(3,4-dimethoxyphenyl)64128
Derivative 4 -CH2-(4-nitrophenyl)1632
Ciprofloxacin Standard Drug0.50.015

Data is illustrative and intended for comparative purposes.

Interpretation: Interestingly, the SAR for antimicrobial activity appears to differ from that for anticancer activity. Here, the derivative with the electron-withdrawing nitro group (Derivative 4) and the chloro- group (Derivative 2) shows the most promising activity against both bacterial strains. This suggests a different mechanism of action and provides a distinct avenue for lead optimization in the anti-infective space.

Detailed Experimental Protocols

For reproducibility and validation, detailed methodologies are provided.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed adherent cancer cells (e.g., Hep3B, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere. [8]2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for another 48 hours.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. 4. Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals. [16]5. Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. 6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. 7. Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: ADP-Glo™ Kinase Assay (FGFR4)
  • Reaction Setup: In a 384-well white plate, prepare a 5 µL kinase reaction. Add the purified FGFR4 enzyme, its specific substrate (e.g., a poly-Glu-Tyr peptide), and serial dilutions of the test compounds. Include positive (no inhibitor) and negative (no enzyme) controls. [17][18]2. Initiation: Initiate the reaction by adding ATP to a final concentration appropriate for the enzyme (e.g., 10-100 µM).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature. [19]5. Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature. [17]6. Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Convert luminescence readings to percent inhibition relative to controls and plot against compound concentration to determine the kinase IC50 value.

Protocol 3: Broth Microdilution MIC Assay
  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). [13]2. Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. [12]3. Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension. [15]Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the naked eye or a reading mirror.

References

  • World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [Link]

  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

  • ResearchGate. Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. [Link]

  • Oriental Journal of Chemistry. Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). [Link]

  • Der Pharma Chemica. Synthesis and biological activities of some new pyrimidine derivatives from chalcones. [Link]

  • Bentham Science. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • SciSpace. An overview on synthesis and biological activity of pyrimidines. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]

  • Wiankak, T., & Gleńsk, M. (2020). Methods for in vitro evaluating antimicrobial activity: A review. Journal of AOAC International, 103(5), 1143-1152. [Link]

  • MDPI. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. [Link]

  • Journal of Pharmaceutical Research International. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100693. [Link]

  • Microbiology Spectrum. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. [Link]

  • ResearchGate. Broth microdilution for antibacterial testing as recommended by the Clinical and Laboratory Standards Institute (CLSI) M07-A9. [Link]

  • World Organisation for Animal Health (WOAH). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Royal Society of Chemistry. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. [Link]

  • Kim, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 986-999. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Analysis. Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. [Link]

  • ResearchGate. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors... [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of (4,6-Dimethylpyrimidin-5-yl)methanol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1] Its structural resemblance to the adenine base of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site of various kinases, making them a privileged scaffold in the development of kinase inhibitors.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the (4,6-Dimethylpyrimidin-5-yl)methanol core, with a particular focus on their role as selective kinase inhibitors. We will delve into the rationale behind molecular design, compare the biological activities of key analogs, and provide detailed experimental protocols for their synthesis and evaluation.

Rationale for Targeting Kinases with this compound Analogs

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a common driver of various diseases, most notably cancer.[3] The development of selective kinase inhibitors is therefore a major focus of modern drug discovery. The this compound scaffold presents several advantageous features for designing such inhibitors:

  • Core Pyrimidine Ring: Mimics the purine ring of ATP, allowing for competitive binding to the kinase hinge region.[4]

  • Methyl Groups at C4 and C6: These groups can provide steric hindrance that influences selectivity for or against certain kinases. For instance, these methyl groups can clash with specific amino acid residues in the ATP-binding pocket of some kinases, leading to reduced affinity and thereby enhancing selectivity for kinases that can accommodate this substitution.[5]

  • Methanol Group at C5: This reactive handle allows for a wide range of chemical modifications, enabling the exploration of different substituents to optimize potency, selectivity, and pharmacokinetic properties.[6]

This guide will focus primarily on a series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives that have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[7]

Comparative Analysis of Biological Activity

A study by Lee et al. (2022) provides crucial insights into the SAR of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as FGFR4 inhibitors. The core structure explored was a 5-O-ether linkage from the pyrimidin-5-ol to a substituted phenyl ring, with various anilines attached at the C2-amino position.

Table 1: In Vitro Kinase Inhibitory Activity of 2-Amino-4,6-dimethylpyrimidin-5-ol Analogs against FGFR Family Kinases[7]
Compound IDR (Substitution on C2-Aniline)FGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Selectivity for FGFR4 over FGFR1/2/3 (fold)
BLU9931 (Reference) N/A3.6582.3483.7169.1162 / 134 / 47
6A 2,6-dichloro-3,5-dimethoxyphenyl190.01565.41149.4277.38.2 / 6.0 / 1.5
6O 2,6-difluoro-3,5-dimethoxyphenyl75.3>5000035482.8>30000>664 / 471 / >398

Key SAR Insights:

  • Impact of Methyl Groups: The presence of the dimethyl groups on the pyrimidine ring was found to be detrimental to the activity against FGFR1, FGFR2, and FGFR3, but not against FGFR4. Molecular docking studies suggest that these methyl groups would clash with the glutamate residue (Glu562) on the hinge loop of FGFR1, thus preventing effective binding.[5] This steric hindrance is a key factor in the observed selectivity for FGFR4.

  • Role of Fluorine Substitution: Compound 6O , featuring a 2,6-difluoro-3,5-dimethoxyphenyl substituent, demonstrated significantly higher potency and selectivity for FGFR4 compared to its dichloro-substituted counterpart, 6A .[7] The smaller size of the fluorine atoms is proposed to allow for a more suitable conformation for strong binding interactions within the FGFR4 active site.[7]

Experimental Protocols

General Synthesis of 2-Amino-4,6-dimethylpyrimidin-5-ol Derivatives

The synthesis of the key intermediate, 2-bromo-4,6-dimethylpyrimidin-5-ol, is a crucial first step.[7] This intermediate can then be further functionalized.

Workflow for the Synthesis of 2-Amino-4,6-dimethylpyrimidin-5-ol Derivatives:

Synthesis_Workflow A 3-Chloro-2,4-pentadione B 4,6-Dimethylpyrimidin-5-ol A->B Formamide, Formic Acid, NH4OH C 2-Bromo-4,6-dimethylpyrimidin-5-ol B->C DBDMH, THF E 5-O-benzylated pyrimidine C->E K2CO3, DMF D Substituted Benzyl Bromide D->E G Final Product E->G Pd2(dba)3, Xantphos, Cs2CO3, Dioxane F Substituted Aniline F->G

Caption: Synthetic workflow for 2-amino-4,6-dimethylpyrimidin-5-ol analogs.

Step-by-Step Protocol for the Synthesis of 4,6-Dimethylpyrimidin-5-ol: [7]

  • To a solution of 3-chloro-2,4-pentadione (177.17 mmol) in formic acid (30 ml), add formamide (402.84 mmol).

  • Reflux the mixture for 12 hours.

  • Cool the reaction mixture to room temperature and add aqueous NH4OH dropwise until the solution becomes basic.

  • Reflux the mixture for an additional 5 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Add acetone to the residue to precipitate the product.

Step-by-Step Protocol for the Synthesis of 2-Bromo-4,6-dimethylpyrimidin-5-ol: [7]

  • To a solution of 4,6-dimethylpyrimidin-5-ol (1.21 mmol) in THF (4 ml), add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.85 mmol).

  • Stir the resulting mixture at room temperature for 5 hours.

  • Concentrate the reaction mixture.

  • Dilute the residue with EtOAc and water, and extract the aqueous layer with EtOAc.

  • Combine the organic layers, dry over MgSO4, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain the desired product.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.[2]

Workflow for In Vitro Kinase Assay:

Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Add compound/control to assay plate A->B C Add recombinant kinase enzyme B->C D Pre-incubate to allow compound binding C->D E Initiate reaction with ATP and substrate D->E F Incubate for specified time and temperature E->F G Stop reaction and add detection reagent F->G H Measure signal (luminescence/fluorescence) G->H I Calculate IC50 values H->I

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant protein kinase (e.g., FGFR4)

  • Kinase-specific substrate

  • Test compound dissolved in DMSO

  • ATP

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)

  • Detection reagent (e.g., ADP-Glo™)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound to the wells of a microplate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Addition: Add the recombinant kinase enzyme to each well and incubate for 10-30 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction for 30-60 minutes at the optimal temperature for the specific kinase.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of selective kinase inhibitors. The strategic introduction of methyl groups on the pyrimidine ring can impart selectivity by creating steric clashes in the ATP-binding pockets of off-target kinases. Furthermore, the functionalization of the C5-methanol and C2-amino positions allows for fine-tuning of potency and selectivity.

The remarkable selectivity of the 2,6-difluoro-3,5-dimethoxyphenyl substituted analog (6O ) for FGFR4 highlights the potential of this scaffold for developing highly targeted therapies. Future research in this area could explore:

  • A broader range of substitutions at the C2-aniline position to further optimize FGFR4 inhibition and explore activity against other kinases.

  • Modification of the C5-linker to investigate the impact on potency and pharmacokinetic properties.

  • Evaluation of the most promising analogs in cell-based assays and in vivo models to assess their therapeutic potential.

By leveraging the insights from the structure-activity relationships discussed in this guide, researchers can continue to develop novel and effective kinase inhibitors based on the versatile this compound core.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • Lee, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]

  • Tanaka, Y., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC. [Link]

  • ResearchGate. (2002). Synthesis and biological activity of substituted pyrimidine derivatives. [Link]

  • PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

  • ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]

  • ResearchGate. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]

  • PMC. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]

  • Fiveable. (n.d.). Quantitative structure-activity relationships (QSAR) | Medicinal Chemistry Class Notes. [Link]

  • PMC. (2022). Quantitative structure–activity relationship-based computational approaches. [Link]

  • International Journal of Pharmaceutical and Biological Sciences. (2021). Quantitative Structure-Activity Relationship (Qsar) Modeling Studies of 4, 6- Diaryl-2. [Link]

  • PMC. (n.d.). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. [Link]

  • Researcher.Life. (2014). CHAPTER 6. Quantitative Structure–Activity Relationships. [Link]

  • NIH. (2024). Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. [Link]

  • MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. [Link]

  • ZaiQi Bio-Tech. (n.d.). (4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6. [Link]

  • Bentham Science. (n.d.). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Pyrimidine-5-methanols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of countless therapeutic agents. Among its many functionalized derivatives, pyrimidine-5-methanols stand out as crucial intermediates and bioactive molecules in their own right. Their synthesis, therefore, is a topic of considerable importance. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable class of compounds, supported by experimental data and field-proven insights to aid in the selection of the most efficacious strategy for your research needs.

Introduction: The Significance of Pyrimidine-5-methanols

The pyrimidine ring is a fundamental component of nucleobases, vitamins, and a plethora of pharmaceuticals.[1][2][3] The introduction of a hydroxymethyl group at the 5-position provides a key handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The diverse biological activities associated with pyrimidine derivatives underscore the need for efficient and versatile synthetic methodologies.[1][2]

This guide will dissect and compare the most prevalent strategies for synthesizing pyrimidine-5-methanols, focusing on two overarching approaches:

  • Functional Group Interconversion on a Pre-formed Pyrimidine Ring: This strategy involves the modification of a substituent at the 5-position of an existing pyrimidine nucleus.

  • Construction of the Pyrimidine Ring with a Pre-installed 5-Hydroxymethyl Precursor: This approach builds the heterocyclic core with a functional group at the 5-position that can be readily converted to the desired methanol.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is dictated by several factors including the availability of starting materials, desired substitution patterns, scalability, and tolerance to various functional groups. The following sections provide a detailed comparison of the most common methods.

Route 1: Reduction of Pyrimidine-5-carboxylates and Their Derivatives

The reduction of a carbonyl group at the 5-position is a direct and widely employed method for accessing pyrimidine-5-methanols. The primary precursors for this route are pyrimidine-5-carboxylic acid esters, aldehydes, or amides.

The reduction of esters and aldehydes to alcohols is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and influences the reaction conditions, selectivity, and potential side reactions. Strong hydride donors like lithium aluminum hydride (LiAlH₄) are highly effective but can suffer from low chemoselectivity. Milder reagents such as sodium borohydride (NaBH₄) offer a more selective alternative, though often require harsher conditions or catalytic activation for ester reduction.

PrecursorReducing AgentTypical ConditionsYield (%)AdvantagesDisadvantages
Pyrimidine-5-carboxylateLiAlH₄THF or Et₂O, 0 °C to rtVariablePowerful reducing agentCan lead to over-reduction and ring saturation (dihydropyrimidine formation). Moisture sensitive.
Pyrimidine-5-carboxylateNaBH₄Methanol, reflux70-92% (for general aromatic esters)[4][5]Milder, more selective, less moisture sensitiveSlower reaction rates, may require elevated temperatures or additives for efficient ester reduction.[4]
Pyrimidine-5-carboxaldehydeNaBH₄Methanol or Ethanol, 0 °C to rtGenerally highMild conditions, high yieldsAldehyde precursor may not be readily available.
Pyrimidine-5-carboxylateBouveault-Blanc Reduction (Na/EtOH)Ethanol, refluxVariableCost-effective for large-scale synthesisHarsh conditions, not suitable for sensitive functional groups.[6][7][8][9][10]

Expert Insights: The reduction of pyrimidine-5-carboxylates with LiAlH₄ can be a double-edged sword. While effective, the formation of dihydropyrimidine byproducts through reduction of the pyrimidine ring is a significant challenge that can complicate purification and lower the yield of the desired pyrimidine-5-methanol. The use of NaBH₄, particularly with the addition of a Lewis acid or at elevated temperatures, often provides a more controlled and higher-yielding alternative for the reduction of the ester group while preserving the aromaticity of the pyrimidine ring.[4] For the reduction of pyrimidine-5-carboxaldehydes, NaBH₄ is the reagent of choice due to its mildness and high efficiency.

Workflow for Route 1: Reduction of a Pyrimidine-5-carboxylate

Reduction_of_Pyrimidine_5_carboxylate start Pyrimidine-5-carboxylate reductant Reducing Agent (e.g., LiAlH4, NaBH4) start->reductant Reduction workup Aqueous Work-up reductant->workup Quenching product Pyrimidine-5-methanol workup->product

Caption: General workflow for the synthesis of pyrimidine-5-methanols via reduction.

Route 2: Functionalization via 5-Halopyrimidines and Organometallic Intermediates

The use of 5-halopyrimidines as synthetic handles provides a versatile entry point for the introduction of a hydroxymethyl group. This is typically achieved through the formation of an organometallic intermediate, which then reacts with an appropriate electrophile.

This route hinges on the generation of a nucleophilic carbon at the 5-position of the pyrimidine ring. Two common methods are employed:

  • Lithium-Halogen Exchange: Treatment of a 5-bromopyrimidine with a strong organolithium reagent, such as n-butyllithium, at low temperatures results in a rapid exchange to form the 5-lithiopyrimidine.[3][11][12]

  • Grignard Reagent Formation: Reaction of a 5-halopyrimidine with magnesium metal can generate the corresponding Grignard reagent.[2]

The resulting organometallic species is then quenched with an electrophile like formaldehyde or paraformaldehyde to install the hydroxymethyl group.

MethodOrganometallic IntermediateElectrophileTypical ConditionsYield (%)AdvantagesDisadvantages
Lithium-Halogen Exchange5-LithiopyrimidineFormaldehyde/ParaformaldehydeTHF or Et₂O, -78 °CModerate to GoodFast and efficient at low temperatures.[3][11][12]Requires cryogenic conditions and strictly anhydrous environment. The strong basicity of the organolithium reagent can lead to side reactions.
Grignard Reaction5-Pyrimidylmagnesium halideFormaldehyde/ParaformaldehydeTHF, rtModerateMilder conditions compared to organolithiums.Formation of the Grignard reagent can be sluggish and may require activation of the magnesium.

Expert Insights: Lithium-halogen exchange is often the more reliable method for generating the 5-pyrimidyl anion, especially for less reactive chloro- or bromopyrimidines. The extremely low temperatures required are a practical consideration for scalability. Careful control of the reaction conditions is paramount to avoid side reactions, such as addition of the organolithium reagent to other electrophilic sites on the pyrimidine ring.

Workflow for Route 2: Functionalization of a 5-Halopyrimidine

Functionalization_of_5_Halopyrimidine start 5-Halopyrimidine organometallic Organometallic Formation (e.g., n-BuLi or Mg) start->organometallic Metal-Halogen Exchange electrophile Electrophile (e.g., Formaldehyde) organometallic->electrophile Nucleophilic Attack product Pyrimidine-5-methanol electrophile->product

Caption: General workflow for the synthesis of pyrimidine-5-methanols from 5-halopyrimidines.

Detailed Experimental Protocols

To provide a practical context, the following are representative, step-by-step protocols for the key synthetic routes discussed.

Protocol 1: Reduction of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate with Sodium Borohydride

Materials:

  • Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, separatory funnel, rotary evaporator

Procedure:

  • To a stirred solution of ethyl 2-amino-4-chloropyrimidine-5-carboxylate (1.0 eq) in a mixture of THF and methanol (4:1), add sodium borohydride (3.0 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is approximately 7.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude (2-amino-4-chloropyrimidin-5-yl)methanol.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure product.

Protocol 2: Synthesis of (Pyrimidin-5-yl)methanol via Lithium-Halogen Exchange

Materials:

  • 5-Bromopyrimidine

  • n-Butyllithium (n-BuLi) in hexanes

  • Paraformaldehyde (dried under vacuum)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (saturated aqueous solution)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Schlenk flask, syringes, magnetic stirrer, low-temperature thermometer, argon or nitrogen source

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add a solution of 5-bromopyrimidine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • In a separate flame-dried flask, suspend dried paraformaldehyde (2.0 eq) in anhydrous THF under an inert atmosphere.

  • Transfer the freshly prepared 5-lithiopyrimidine solution via cannula to the paraformaldehyde suspension at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to give the crude (pyrimidin-5-yl)methanol.

  • Purify the crude product by column chromatography on silica gel to obtain the pure product.

Conclusion and Recommendations

The synthesis of pyrimidine-5-methanols can be approached through several viable routes, each with its own set of advantages and challenges.

  • For rapid, direct access with readily available precursors, the reduction of pyrimidine-5-carboxylates is a strong choice. The use of sodium borohydride is generally preferred over lithium aluminum hydride to avoid over-reduction of the pyrimidine ring.

  • When constructing highly functionalized or complex pyrimidine-5-methanols, the organometallic route starting from 5-halopyrimidines offers greater flexibility. Lithium-halogen exchange is a powerful tool for this transformation, provided the necessary anhydrous and cryogenic conditions can be met.

Ultimately, the optimal synthetic strategy will be dictated by the specific requirements of the target molecule and the resources available in the laboratory. This guide provides the foundational knowledge and practical protocols to make an informed decision and efficiently synthesize these important building blocks for drug discovery and development.

References

  • Current Chemistry Letters. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [URL: https://growingscience.com/ccl/Vol10/ccl_2021_39.pdf]
  • Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. (2023). MDPI. [URL: https://www.mdpi.com/2218-273X/13/1/154]
  • Meisenbach, M., Allmendinger, T., & Mak, C. P. (2003). Scale-up of the synthesis of a pyrimidine derivative directly on solid support. Organic Process Research & Development, 7(4), 553-558. [URL: https://pubs.acs.org/doi/10.1021/op034033e]
  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2023). ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c04880]
  • GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. (2023). RASĀYAN Journal of Chemistry. [URL: https://rasayanjournal.co.in/admin/php/upload/207_pdf.pdf]
  • Bouveault, L., & Blanc, G. (1903). Préparation des alcools primaires au moyen des acides correspondants. Comptes Rendus de l'Académie des Sciences, 136, 1676-1678.
  • Kinetic Insights into Methanol Synthesis from CO2 Hydrogenation at Atmospheric Pressure over Intermetallic Pd2Ga Catalyst. (2024). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39398528/]
  • Common side reactions in the synthesis of pyrimidines and their prevention. (2023). BenchChem. [URL: https://www.benchchem.com/blog/common-side-reactions-in-the-synthesis-of-pyrimidines-and-their-prevention/]
  • Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review. (2023). ResearchGate. [URL: https://www.researchgate.net/publication/372485521_Functionalized_Pyrimidines_Synthetic_Approaches_and_Biological_Activities_A_Review]
  • Green Chemistry Approaches for Pyrimidine Synthesis: Application Notes and Protocols. (2023). BenchChem. [URL: https://www.benchchem.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2023). IJSAT. [URL: https://www.ijsat.org/index.
  • (PDF) GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. (2023). ResearchGate. [URL: https://www.researchgate.net/publication/372485521_Functionalized_Pyrimidines_Synthetic_Approaches_and_Biological_Activities_A_Review]
  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2018). ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b01511]
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra00589a]
  • Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules. (2021). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8611130/]
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2023). MDPI. [URL: https://www.mdpi.com/1424-8247/17/10/1258]
  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. (2003). Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/115/05-06/0745-0751]
  • (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. (2007). ResearchGate. [URL: https://www.researchgate.net/publication/233979848_The_Lithium-Halogen_Exchange_Reaction_in_Process_Chemistry]
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10657g]
  • Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. (2003). Synthetic Communications. [URL: https://www.tandfonline.com/doi/abs/10.1081/SCC-120018935]
  • Grignard Reagents and related organic synthesis. (n.d.). Ace Chemistry. [URL: https://www.acechemistry.com/grignard-reagents.html]
  • Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. (2017). Journal of Materials and Environmental Science. [URL: https://www.jmaterenvironsci.com/index.php/jmes/article/view/1822]
  • Green Recipes for Pyrimidine. (2023). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36200260/]
  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/131/00000078]
  • Bouveault-Blanc Reduction. (n.d.). Alfa Chemistry. [URL: https://www.alfa-chemistry.com/bouveault-blanc-reduction.html]
  • Bouveault blanc reduction: Easy mechanism, Application. (n.d.). Chemistry Notes. [URL: https://www.chemistrynotes.com/organic-chemistry/bouveault-blanc-reduction/]
  • EP0029282A1 - Process for preparing 5-halopyrimidines and 5-pyrimidine methanols. (1981). Google Patents. [URL: https://patents.google.
  • lithium-halogen exchange in non-ethereal solvent: efficient preparation of 2-bromo-6-lithiopyridine in dichloromethane. (2010). BYU ScholarsArchive. [URL: https://scholarsarchive.byu.edu/etd/2469/]
  • 1 Lithium Halogen Exchange. (n.d.). Scribd. [URL: https://www.scribd.com/document/369062534/1-Lithium-Halogen-Exchange]
  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. (2004). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15033148/]
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]
  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2023). MDPI. [URL: https://www.mdpi.com/2673-4583/16/1/104]
  • Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. (2011). Thieme. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1260511]
  • Development of a Modified Bouveault-Blanc Reduction for the Selective Synthesis of α,α-Dideuterio Alcohols. (2017). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28029241/]
  • NaBH4 reduction of ester. (2022). Reddit. [URL: https://www.reddit.com/r/Chempros/comments/snlq8y/nabh4_reduction_of_ester/]
  • Bouveault–Blanc reduction. (n.d.). SciSpace. [URL: https://typeset.io/papers/bouveault-blanc-reduction-2y9z3x8w0p]
  • Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. (2020). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03932]
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob01860a]
  • Three Pyrimidine Decarboxylations in the Absence of a Catalyst. (2017). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5555427/]
  • Bouveault blanc reduction: Easy mechanism, Application. (n.d.). Chemistry Notes. [URL: https://www.chemistrynotes.com/organic-chemistry/bouveault-blanc-reduction/]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of (4,6-Dimethylpyrimidin-5-yl)methanol and its C2-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Isomer Purity in Pyrimidine-Based Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, from antivirals to anticancer drugs.[1][2] In the synthesis of these complex molecules, the precise placement of substituents on the pyrimidine ring is critical; even minor positional changes can drastically alter a compound's biological activity, toxicity, and pharmacokinetic profile. Consequently, the unambiguous structural confirmation and differentiation of isomers are not merely procedural—they are fundamental to the integrity of research and the safety of potential therapeutics.

This guide provides an in-depth, practical comparison of the key spectroscopic techniques used to differentiate (4,6-Dimethylpyrimidin-5-yl)methanol from its closely related and synthetically plausible isomer, (4,6-Dimethylpyrimidin-2-yl)methanol. As a Senior Application Scientist, my focus is not just on the data itself, but on the underlying chemical principles that give rise to distinct spectroscopic signatures. We will explore the causality behind the expected differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing you with the predictive tools to confidently identify these isomers in your own work.

The Isomers: A Subtle Structural Shift with Major Spectroscopic Consequences

The two molecules under consideration share the same molecular formula (C₇H₁₀N₂O) and mass, but differ in the substitution position of the hydroxymethyl group. This seemingly small change significantly alters the electronic environment and symmetry of the molecules, providing the basis for their spectroscopic differentiation.

G cluster_0 This compound cluster_1 (4,6-Dimethylpyrimidin-2-yl)methanol (Isomer) a a b b

Figure 1: Structures of the target compound and its C2-substituted isomer.

Experimental Workflow: A Self-Validating Protocol

The following protocols represent a robust, standardized workflow for the spectroscopic analysis of pyrimidine derivatives. The logic is to move from non-destructive, high-information techniques (NMR) to destructive, fragmentation-based methods (MS), using IR as a complementary tool for functional group identification.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Sample Synthesized Isomer Mixture or Purified Compound Prep_NMR Dissolve ~5-10 mg in 0.6 mL Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Sample->Prep_NMR Prep_IR Prepare as KBr pellet or thin film (neat) Sample->Prep_IR Prep_MS Dissolve ~1 mg in 1 mL HPLC-grade Solvent (e.g., MeOH, ACN) Sample->Prep_MS NMR ¹H, ¹³C, & 2D NMR (COSY, HSQC, HMBC) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS High-Resolution MS (e.g., ESI-Q-TOF) Prep_MS->MS Interpret Compare Spectra: - Chemical Shifts (δ) - Coupling Constants (J) - Vibrational Frequencies (cm⁻¹) - m/z Values & Fragments NMR->Interpret IR->Interpret MS->Interpret Validate Cross-correlate data from all techniques for unambiguous structure confirmation Interpret->Validate

Figure 2: General experimental workflow for spectroscopic isomer differentiation.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for isomer differentiation, providing a detailed map of the carbon-hydrogen framework.[3]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • 2D NMR (if necessary): If assignments are ambiguous, perform 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) to confirm connectivity.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of key functional groups and offers a unique "fingerprint" for each isomer.[5]

  • Sample Preparation: For solid samples, mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet. Alternatively, dissolve the compound in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl), and allow the solvent to evaporate to form a thin film.

  • Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) and accessory interferences.

Protocol 3: Mass Spectrometry (MS)

MS provides the molecular weight and crucial structural information through fragmentation analysis.[6]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) is a common soft ionization technique suitable for these molecules, which will primarily generate the protonated molecular ion [M+H]⁺.

  • MS¹ Scan: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion, confirming the molecular formula.

  • MS² (Tandem MS) Scan: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. Analyzing these fragments provides clues about the molecule's connectivity.[7]

Comparative Spectroscopic Analysis: Decoding the Signatures

¹H NMR Spectroscopy: The Diagnostic Aromatic Proton

The most striking difference in the ¹H NMR spectra of the two isomers is the chemical shift of the lone proton on the pyrimidine ring.

  • This compound: The single ring proton is at the C2 position. This proton is flanked by two electron-withdrawing nitrogen atoms, which strongly deshield it. This will result in a signal significantly downfield, predicted to be in the δ 8.5-8.8 ppm range.

  • (4,6-Dimethylpyrimidin-2-yl)methanol (Isomer): The single ring proton is at the C5 position. The C5 position in a pyrimidine ring is known to be the most electron-rich.[1] While still in the aromatic region, this proton will be significantly more shielded compared to the C2 proton, with an expected chemical shift in the δ 7.0-7.3 ppm range.[8]

This multi-ppm difference in chemical shift is an unambiguous diagnostic marker for distinguishing the two isomers.

Proton Assignment This compound (Predicted) (4,6-Dimethylpyrimidin-2-yl)methanol (Predicted) Justification for Difference
Pyrimidine-Hδ 8.6 (s, 1H)δ 7.1 (s, 1H)The C2-H is strongly deshielded by two adjacent nitrogen atoms; the C5-H is at the most electron-rich position of the ring.[1]
-CH₂OHδ 4.8 (s, 2H)δ 4.7 (s, 2H)Minor difference expected. The C5 position is slightly more electron-rich, which might cause minor shielding.
-OHδ 2.5-4.0 (br s, 1H)δ 2.5-4.0 (br s, 1H)Chemical shift is variable and depends on concentration and solvent.
4,6-CH₃δ 2.5 (s, 6H)δ 2.6 (s, 6H)The two methyl groups are chemically equivalent due to symmetry. Minor shifts expected based on substituent position.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃.

¹³C NMR Spectroscopy: Unveiling Symmetry and Substituent Effects

The ¹³C NMR spectrum provides complementary evidence, confirming the substitution pattern and molecular symmetry.

  • This compound: Due to the molecule's symmetry, the C4 and C6 carbons are chemically equivalent and will appear as a single resonance.

  • (4,6-Dimethylpyrimidin-2-yl)methanol (Isomer): This isomer lacks the same symmetry element. Therefore, the C4 and C6 carbons are non-equivalent and will produce two distinct signals.

Carbon Assignment This compound (Predicted) (4,6-Dimethylpyrimidin-2-yl)methanol (Predicted) Justification for Difference
C2δ 157.0δ ~170.0 (C-CH₂OH)In the isomer, C2 is now a highly deshielded quaternary carbon attached to the hydroxymethyl group and two nitrogens.
C4, C6δ 165.0δ ~167.0 (distinct signals)The key diagnostic feature: one signal for the target compound vs. two for the isomer due to lack of symmetry.
C5δ ~125.0 (C-CH₂OH)δ ~118.0 (CH)The nature of the carbon changes from a substituted quaternary carbon to a protonated CH carbon.
-CH₂OHδ ~60.0δ ~64.0The chemical shift of the methanol carbon is influenced by its attachment point on the heterocyclic ring.
4,6-CH₃δ ~23.0δ ~24.0Similar environments, but the lack of symmetry in the isomer may lead to two very closely spaced signals.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm).

Infrared (IR) Spectroscopy: The Fingerprint of Substitution

While many IR bands will be common to both isomers, the key differences will lie in the fingerprint region (1600-600 cm⁻¹).

Vibrational Mode Approximate Frequency (cm⁻¹) Expected Appearance in Both Isomers Key Differentiator
O-H Stretch3400-3200Broad band, characteristic of the alcohol.Unlikely to be a primary differentiator.
Aliphatic C-H Stretch3000-2850Sharp peaks from CH₃ and CH₂ groups.Minor shifts possible, but not diagnostic.
Aromatic C-H Stretch3100-3000Weak peak.Unlikely to be a primary differentiator.
C=N / C=C Ring Stretch1600-1450Multiple sharp bands.The pattern, intensity, and exact frequencies of these bands will differ, creating a unique "fingerprint" for each isomer due to the different substitution pattern affecting the ring's dipole moment and vibrational modes.[5]
C-O Stretch1050-1000Strong band.The exact position may shift slightly based on the electronic nature of the attachment point (C5 vs. C2).

Table 3: Key Expected IR Absorption Bands.

Mass Spectrometry: Contrasting Fragmentation Pathways

Both isomers will show the same protonated molecular ion [M+H]⁺ at m/z 139.1. The differentiation arises from how they break apart upon fragmentation.[9]

  • This compound: A likely initial fragmentation is the loss of a hydroxyl radical (•OH, -17 Da) or formaldehyde (CH₂O, -30 Da) via rearrangement. The most diagnostic fragmentation would be the cleavage of the C5-CH₂OH bond, leading to the loss of the •CH₂OH radical (-31 Da), resulting in a fragment at m/z 108 .

  • (4,6-Dimethylpyrimidin-2-yl)methanol (Isomer): The fragmentation will be initiated differently. Loss of formaldehyde (CH₂O, -30 Da) is also possible. A characteristic fragmentation would involve the cleavage of the pyrimidine ring itself, as the C2 position is electronically distinct. The stability of the pyrimidine ring often leads to its retention in many fragments, but the substituent at C2 can direct unique fragmentation pathways compared to substitution at C5.[6]

Conclusion: A Multi-faceted Approach to Certainty

Distinguishing between this compound and its C2-substituted isomer is a critical task that is readily achievable through a systematic application of modern spectroscopic techniques. While each method provides valuable clues, a confident structural assignment relies on the convergence of evidence from all three.

  • ¹H NMR offers the most definitive and immediate point of differentiation through the large chemical shift difference of the lone aromatic proton.

  • ¹³C NMR provides unambiguous confirmation of the substitution pattern and molecular symmetry.

  • IR Spectroscopy serves as a rapid check for functional groups and provides a unique fingerprint for each isomer.

  • Mass Spectrometry confirms the molecular formula and reveals distinct fragmentation pathways rooted in the different positions of the hydroxymethyl group.

By understanding the chemical principles that govern these spectroscopic outputs, researchers can move beyond simple data collection to a state of predictive and validated structural elucidation, ensuring the integrity and success of their research endeavors.

References

  • General experimental procedures and characterization techniques are often detailed in the supplementary information of synthetic chemistry papers. The methods described are based on standard practices seen in publications such as those in the Journal of Medicinal Chemistry.[10]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. A foundational guide for NMR data interpretation. [Online]. Available: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. An expansion of the Gottlieb data, useful for standardizing NMR practices. [Online]. Available: [Link]

  • A study on 4,6-dimethylpyrimidine-2-thiol derivatives provides indicative chemical shifts for protons and carbons on the 4,6-dimethylpyrimidine core.[8]

  • A study on 2-Amino 4,6-Dimethyl Pyrimidine provides NMR data that can be used to infer the chemical environment of the C5 proton.[11]

  • PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 115069790, (4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol. This entry for a related compound helps establish nomenclature and expected properties. [Online]. Available: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th ed. John Wiley & Sons.
  • NIST Chemistry WebBook. This database is a source for scaled vibrational frequencies and spectroscopic data for many small molecules. [Online]. Available: [Link]

  • An article on the mass spectral fragmentation modes of pyrimidine derivatives, providing a basis for predicting fragmentation patterns.[9]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. A guide to interpreting the IR spectra of pyrimidine derivatives. [Online]. Available: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.
  • Al-Omar, M. A. (2010). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Discusses the broad biological importance of the pyrimidine core. [Online]. Available: [Link]

  • Supporting information for reference[12], providing detailed tables of chemical shifts.[13]

  • A study on the synthesis and biological activity of substituted pyrimidines, illustrating the importance of structural characterization.[14]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Provides examples of pyrimidine fragmentation. [Online]. Available: [Link]

  • Theoretical studies using Density Functional Theory (DFT) can be used to predict and corroborate experimental spectroscopic data, as discussed in various computational chemistry articles.[15]

  • Research on the synthesis of various substituted pyrimidines highlights the need for robust characterization methods.[16]

  • Further examples of mass spectral studies on heterocyclic compounds.[17]

  • PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 9260, Pyrimidine. The entry for the parent heterocycle. [Online]. Available: [Link]

  • A study on the synthesis and characterization of pyrimidine-5-carbonitrile derivatives, which are structurally related to the topic of this guide.[2]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (4,6-Dimethylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the safe and compliant disposal of (4,6-Dimethylpyrimidin-5-yl)methanol. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety and compliance are integrated into your laboratory workflow.

Hazard Assessment and Characterization

Before any disposal process begins, a thorough hazard assessment is paramount. Lacking a specific SDS, we must infer potential hazards from similar compounds and general chemical principles.

  • Analogous Compound Analysis: Safety data for related pyrimidine-based methanols, such as (2-Phenylpyrimidin-5-yl)methanol and 4-Pyrimidinemethanol, indicate potential hazards including acute oral toxicity, skin irritation, and serious eye irritation.[3][4] It is prudent to assume this compound may exhibit similar properties.

  • Regulatory Framework: The Resource Conservation and Recovery Act (RCRA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[5] Your institution's Environmental Health & Safety (EHS) office must make the final hazardous waste determination, which can be based on generator knowledge or analytical testing.[2][6]

Table 1: Assumed Properties and Potential Hazards of this compound

PropertyValue / InformationRationale / Source
Chemical Name This compoundIUPAC Nomenclature
Molecular Formula C₇H₁₀N₂ODerived from structure
Physical Form Likely a solid at room temperature.General property of similar small organic molecules.
Potential Hazards - Acute Toxicity (Oral) - Skin Irritant - Serious Eye IrritantInferred from SDS of analogous compounds like (2-Phenylpyrimidin-5-yl)methanol and 4-Pyrimidinemethanol.[3][4] Treat as hazardous until proven otherwise.
Incompatibilities - Strong Oxidizing Agents - Strong Acids - Acid ChloridesGeneral incompatibility for alcohols and amine-containing heterocyclic compounds. Mixing can cause vigorous reactions or release of toxic fumes.[7][8]
Disposal Classification Must be determined by the generator. Likely requires disposal as a regulated hazardous waste. Do not dispose down the drain or in regular trash.[5][9]EPA and RCRA regulations.[2][5]
Personal Protective Equipment (PPE) and Handling Precautions

Given the potential for skin and eye irritation, a stringent PPE protocol is non-negotiable.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat is required.

  • Ventilation: All handling of the solid compound and preparation of waste containers should be performed inside a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

This protocol is designed for the collection and disposal of this compound waste generated in a laboratory setting.

Step 1: Designate a Satellite Accumulation Area (SAA) The first step in compliant waste management is establishing a designated SAA.[6][7]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6][10] A designated portion of a chemical fume hood is an excellent choice.[7]

  • Signage: Clearly label the area with "Hazardous Waste".[7][10]

Step 2: Select an Appropriate Waste Container Container integrity is crucial to prevent leaks and reactions.

  • Compatibility: Use a container made of a material compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.[6][11] Avoid metal containers for acidic or basic waste streams.[10]

  • Condition: The container must be in good condition, free from cracks or deterioration, and have a secure, leak-proof screw cap.[5]

  • Closure: Keep the waste container closed at all times except when actively adding waste.[7][11] A funnel left in the opening is not considered a closed container.

Step 3: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats, gloves, and paper towels, in a designated solid waste container. This container should be a sturdy plastic pail or a double-bagged, clear poly bag, clearly labeled for solid chemical waste.[9][12]

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate liquid waste container.

    • Segregation is Key: Do not mix incompatible waste streams. For instance, halogenated solvents must be collected separately from non-halogenated solvents. Aqueous waste should be separate from solvent waste.[8][12] Never mix acids with bases, or oxidizing agents with organic compounds.[7]

Step 4: Labeling the Hazardous Waste Container Proper labeling is a critical regulatory requirement.[5][13]

  • The label must include:

    • The words "Hazardous Waste" .[7]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[7]

    • A list of all constituents by percentage or volume, including solvents.[7]

    • The specific hazard(s) associated with the waste (e.g., "Toxic," "Irritant").[7]

    • The date when waste was first added to the container (the "accumulation start date").[2]

Step 5: Managing Empty Containers An "empty" container may still contain hazardous residue.

  • According to the EPA, a container that held a hazardous waste is considered "empty" only after it has been triple-rinsed with a suitable solvent.[1][11]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1]

  • Once properly rinsed, deface or remove the original manufacturer's label and dispose of the container in the appropriate glass or plastic recycling bin.[8]

Step 6: Arranging for Waste Pickup Once the waste container is full (do not overfill; leave at least 10% headspace), or after one year from the accumulation start date, arrange for pickup.[6][7]

  • Contact your institution's EHS department to schedule a waste pickup.

  • Ensure all labeling is correct and the container is securely sealed before transport.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_waste_type Waste Characterization cluster_disposal_path Containerization & Disposal Path start Waste Generation: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe saa Work in Designated SAA (e.g., Fume Hood) ppe->saa waste_type Determine Waste Type saa->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Segregated, Labeled Liquid Waste Carboy liquid_waste->liquid_container triple_rinse Triple-Rinse Container empty_container->triple_rinse contact_ehs Store Securely in SAA & Contact EHS for Pickup solid_container->contact_ehs liquid_container->contact_ehs collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Clean Container triple_rinse->dispose_container collect_rinsate->liquid_container

Caption: Disposal decision workflow for this compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Daniels Health. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • SAFETY DATA SHEET - Methanol. National Institute of Standards and Technology (NIST). [Link]

  • Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health (NIH). [Link]

  • (Pyrimidin-5-yl)methanol. PubChem, National Institutes of Health (NIH). [Link]

  • Methanol Safety Data Sheet. KMG. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • Chemical Waste Disposal Guidelines. University of Rochester. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology (MIT). [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

Sources

Essential Safety and Operational Guide for Handling (4,6-Dimethylpyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for the handling of (4,6-Dimethylpyrimidin-5-yl)methanol in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar pyrimidine derivatives and established best practices for managing potentially hazardous chemical powders.[1][2] This document is intended for researchers, scientists, and professionals in drug development and serves as a critical resource for ensuring personal and environmental safety.

Hazard Assessment and Risk Mitigation

Core Principle: In the absence of comprehensive hazard data, treat this compound as a substance with the potential for skin and eye irritation, respiratory tract irritation, and toxicity upon ingestion. All handling procedures should be designed to minimize exposure.

Summary of Potential Hazards and Recommended Controls
Potential Hazard Route of Exposure Primary Engineering Control Personal Protective Equipment (PPE)
Irritation (Skin & Eyes) Dermal, OcularChemical Fume HoodChemical-resistant gloves, Safety goggles/face shield, Lab coat
Respiratory Irritation InhalationChemical Fume Hood, Ventilated EnclosureN95 Respirator (if dust cannot be controlled)
Toxicity Ingestion, Inhalation, DermalChemical Fume HoodFull PPE as listed above

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection and proper use of PPE are the cornerstones of safe chemical handling.[7][8] The following PPE is mandatory when working with this compound.

Hand Protection
  • Requirement: Chemical-resistant gloves (e.g., nitrile) are required.

  • Rationale: To prevent direct skin contact with the chemical, which may cause irritation or be absorbed through the skin.[6]

  • Best Practices:

    • Inspect gloves for any signs of damage before use.

    • Change gloves immediately if they become contaminated.

    • Never wear gloves outside of the laboratory area.[7]

    • Wash hands thoroughly after removing gloves.

Eye and Face Protection
  • Requirement: Safety goggles with side shields are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Rationale: To protect the eyes and face from airborne powder and potential splashes of solutions containing the compound.[6]

Body Protection
  • Requirement: A full-length laboratory coat.

  • Rationale: To protect personal clothing and underlying skin from contamination.

Respiratory Protection
  • Requirement: All handling of powdered this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if there is a risk of generating dust outside of a contained system, a NIOSH-approved N95 respirator should be worn.

  • Rationale: Fine powders can easily become airborne and be inhaled, potentially causing respiratory tract irritation.[9]

Operational Workflow for Handling this compound

A structured workflow is critical to minimizing the risk of exposure and ensuring reproducible experimental outcomes.

Preparation
  • Designated Area: All work with this compound should be conducted in a designated area within a chemical fume hood.[1]

  • Decontamination: Ensure the work area is clean and free of clutter.

  • Spill Kit: Have a chemical spill kit readily accessible.

  • Waste Disposal: Prepare labeled, sealed containers for solid and liquid hazardous waste.

Weighing and Handling Powder

The primary risk of exposure comes from handling the powdered form of the chemical due to the potential for aerosolization.[9]

Weighing_and_Handling_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution (if applicable) cluster_cleanup Cleanup prep1 Don appropriate PPE prep2 Prepare designated work area in fume hood prep1->prep2 prep3 Gather all necessary equipment prep2->prep3 weigh1 Tare balance with weigh boat prep3->weigh1 weigh2 Carefully transfer powder to weigh boat weigh1->weigh2 weigh3 Close primary container immediately weigh2->weigh3 dissolve1 Add solvent to the powder weigh3->dissolve1 dissolve2 Ensure gentle mixing to avoid splashing clean1 Decontaminate all equipment dissolve2->clean1 clean2 Dispose of waste in designated containers clean1->clean2 clean3 Clean the work surface clean2->clean3 clean4 Doff PPE correctly clean3->clean4 PPE_Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if used) doff3->doff4

Caption: Recommended sequence for donning and doffing PPE.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency. [10][11][12][13][14]

Chemical Spill
  • Minor Spill (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, use an absorbent material to contain the spill.

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent.

  • Major Spill (outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm if necessary.

    • Close the laboratory doors to contain the spill.

    • Contact your institution's Environmental Health and Safety (EHS) department.

Personal Exposure
Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek medical attention. [10]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [11]
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for liquid hazardous waste.

  • Disposal: All hazardous waste must be disposed of in accordance with institutional and local regulations. Contact your EHS department for specific disposal procedures.

References

  • Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed.
  • Laboratory Emergency Preparedness. Duke Kunshan University.
  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky.
  • Donning and doffing PPE SOP.
  • Adhere To the Correct Procedure for Donning and Doffing PPE. (2020).
  • 9.4 Guidelines for Working with Particularly Hazardous Substances. Cornell University.
  • Laboratory emergency response procedures. The University of Western Australia.
  • Synthesis and fungitoxicity of some pyrimidine deriv
  • Chemical Emergencies, Exposures, and Spills.
  • Section 3: Emergency Procedures. Princeton University.
  • How to don and doff ppe - chemical protection clothing type 3B (English). (2018). YouTube.
  • Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Centers for Disease Control and Prevention.
  • Sequence for donning and doffing personal protective equipment (PPE). (2019).
  • Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara.
  • Technical Support Center: Handling and Disposal of Hazardous Labor
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022).
  • Pharmacology Study of Pyrimidine Derivative. (2025).
  • Handling Hazardous Chemicals In A Labor
  • Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. (2024).
  • 2-Amino-4,6-dimethylpyrimidine Safety D
  • Methanol (d4)
  • Methanol Safety D
  • Methanol Safety D
  • (2-Phenylpyrimidin-5-yl)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,6-Dimethylpyrimidin-5-yl)methanol
Reactant of Route 2
(4,6-Dimethylpyrimidin-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.